molecular formula C13H11BCl2O3 B1521689 3-(Benzyloxy)-2,4-dichlorophenylboronic acid CAS No. 1072946-32-7

3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Cat. No.: B1521689
CAS No.: 1072946-32-7
M. Wt: 296.9 g/mol
InChI Key: ISXBLZCSJKQVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-2,4-dichlorophenylboronic acid is a useful research compound. Its molecular formula is C13H11BCl2O3 and its molecular weight is 296.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-dichloro-3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXBLZCSJKQVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674494
Record name [3-(Benzyloxy)-2,4-dichlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-32-7
Record name B-[2,4-Dichloro-3-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-2,4-dichlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Benzyloxy)-2,4-dichlorophenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the underlying chemical principles, field-proven experimental protocols, and the strategic rationale for its use in complex organic synthesis.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 1072946-32-7) is a polysubstituted aromatic boronic acid.[1] Its structure, featuring a benzyloxy ether group and two chlorine atoms ortho and para to the boronic acid moiety, makes it a valuable and sterically defined building block in synthetic chemistry.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define the molecule structure mol [label=<

];

// Caption caption [label="Figure 1: 2D Structure of this compound", fontsize=10];

// Positioning mol -> caption [style=invis]; } dot

Caption: Figure 1: 2D Structure of this compound.

The combination of electron-withdrawing chlorine atoms and the bulky, somewhat electron-donating benzyloxy group creates a unique electronic and steric profile that influences its reactivity, solubility, and handling characteristics.

Table 1: Key Physicochemical Data

PropertyValueSource(s)
CAS Number 1072946-32-7[1]
Molecular Formula C₁₃H₁₁BCl₂O₃[1]
Molecular Weight 296.94 g/mol [1]
Synonyms B-[2,4-Dichloro-3-(phenylmethoxy)phenyl]boronic acid[1]
Physical Form Solid powder (predicted)General observation
Melting Point Not experimentally reported. Related dichlorophenylboronic acids melt at high temperatures (e.g., 3,4-dichlorophenylboronic acid at 280-285 °C).
Solubility Expected to have low solubility in water but good solubility in polar organic solvents like ethers (THF, Dioxane), ketones, and moderate solubility in chloroform. The presence of both hydrophobic (dichloro, benzyloxy) and polar (boronic acid) groups governs this behavior.[2][3][4]

Insight from the Scientist: The solubility profile is critical for reaction setup. While unsubstituted phenylboronic acid has a water solubility of about 10 g/L, the addition of hydrophobic groups, particularly alkoxy substituents like benzyloxy, is known to significantly decrease aqueous solubility.[2][4] This necessitates the use of organic or biphasic solvent systems for reactions like the Suzuki-Miyaura coupling.

Synthesis and Purification: A Representative Protocol

SynthesisWorkflow Start Start: 1-(Benzyloxy)-2,4-dichlorobenzene Step1 Dissolve in Anhydrous THF Cool to -78 °C under Argon Start->Step1 Inert Atmosphere Step2 Add Strong Base (n-BuLi or LDA) via Syringe Step1->Step2 Anhydrous Conditions Step3 Directed Ortho-Lithiation (Formation of Aryllithium Intermediate) Step2->Step3 Deprotonation Step4 Quench with Trialkyl Borate (e.g., B(OiPr)₃) at -78 °C Step3->Step4 Electrophilic Capture Step5 Aqueous Acidic Workup (e.g., HCl) Step4->Step5 Hydrolysis End Product: 3-(Benzyloxy)-2,4- dichlorophenylboronic acid Step5->End Purification (Crystallization/Chromatography)

Caption: Figure 2: Generalized workflow for the synthesis of the title compound.

Experimental Protocol: Lithiation-Borylation

Disclaimer: This is a representative protocol based on established chemical principles.[6][7] Researchers must conduct their own risk assessment and optimization.

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled.

  • Reagent Preparation: The flask is charged with 1-(Benzyloxy)-2,4-dichlorobenzene (1.0 equiv.) and dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Causality Check: Anhydrous conditions are paramount. Organolithium reagents react violently with water. The low temperature is essential to control the highly exothermic lithiation reaction and prevent side reactions or degradation of the intermediate.[8]

  • Lithiation: An organolithium base, such as n-Butyllithium (n-BuLi) in hexanes (1.1 equiv.), is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1-2 hours.

    • Causality Check: The benzyloxy group is an effective ortho-directing group, guiding the deprotonation to the C3 position, which is sterically accessible and activated.

  • Borylation (Electrophilic Quench): Triisopropyl borate (B(O-iPr)₃, 1.2 equiv.) is added dropwise at -78 °C. The reaction mixture is allowed to stir at this temperature for 1 hour, then slowly warmed to room temperature overnight.

    • Causality Check: The highly nucleophilic aryllithium intermediate attacks the electrophilic boron atom of the borate ester. Using a slight excess of the borate ensures complete consumption of the valuable lithiated species.

  • Workup and Hydrolysis: The reaction is quenched by the slow addition of 2M aqueous hydrochloric acid (HCl) and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

    • Causality Check: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the final product.

  • Validation: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[9][10][11]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][12]

// Nodes for the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition\n(Ar'-Pd(II)-X)L₂"]; Transmetal [label="Transmetalation\n(Ar'-Pd(II)-Ar)L₂"]; RedElim [label="Reductive Elimination"];

// Reagents/Products ArX [label="Aryl Halide (Ar'-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; ArBOH2 [label="Boronic Acid (Ar-B(OH)₂)\n+ Base", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Product (Ar-Ar')", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cycle Edges Pd0 -> OxAdd [label="Ar'-X enters"]; OxAdd -> Transmetal [label="[Ar-B(OH)₃]⁻ enters"]; Transmetal -> RedElim; RedElim -> Pd0 [label="Product Ar-Ar' released"];

// Input/Output Edges ArX -> OxAdd [style=dashed, color="#4285F4", arrowhead=vee]; ArBOH2 -> Transmetal [style=dashed, color="#4285F4", arrowhead=vee]; RedElim -> Product [style=dashed, color="#34A853", arrowhead=vee]; } dot

Caption: Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (the electrophile), forming a Pd(II) complex.[10]

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, CsF) to form a more nucleophilic boronate species.[11] This species then transfers its organic group (the 3-(benzyloxy)-2,4-dichlorophenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adaptable for coupling the title compound with a generic aryl bromide.

  • Reactor Setup: To a vial or flask is added this compound (1.2 equiv.), the desired aryl bromide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[10]

    • Causality Check: An excess of the boronic acid is often used to drive the reaction to completion. The choice of catalyst and base is crucial; Pd(PPh₃)₄ is a robust, general-purpose catalyst, while K₂CO₃ is a common and effective base for activating the boronic acid.[10][13]

  • Solvent Addition: A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), is added.[10]

    • Causality Check: Degassing the solvent (by bubbling argon or nitrogen through it) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water often accelerates the transmetalation step.

  • Reaction: The vessel is sealed and heated, typically to 80-100 °C, with vigorous stirring for 4-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids like this one are rarely the final drug product. Instead, they are critical intermediates used to construct more complex molecules. The "benzyloxy benzamide" and "benzothiazole" scaffolds, for example, have been investigated as neuroprotective agents and for the treatment of Parkinson's disease, respectively.[14][15] this compound provides a pre-functionalized "western half" for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR) for such targets. The dichloro-substitution pattern allows for fine-tuning of lipophilicity and metabolic stability, while the benzyloxy group can serve as a key binding element or be deprotected to reveal a phenol for further functionalization.

Safety, Handling, and Storage

Note: A specific Safety Data Sheet (SDS) for CAS 1072946-32-7 is not publicly available. The following guidance is based on data from closely related substituted phenylboronic acids.[16]

  • Hazards: Assumed to be an irritant. May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.[17]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.[16]

References

Synthesis of 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid: A Strategic Guide via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)-2,4-dichlorophenylboronic acid is a valuable synthetic intermediate, particularly as a building block in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Its utility is prominent in drug discovery programs, where it can serve as a precursor to biaryl compounds, such as certain benzyloxy benzamide derivatives investigated for their neuroprotective properties against ischemic stroke[1]. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. The core strategy hinges on a two-step sequence: the initial preparation of the precursor, 1-(benzyloxy)-2,4-dichlorobenzene, followed by a highly regioselective lithiation-borylation sequence, leveraging the principles of Directed ortho-Metalation (DoM). We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Retrosynthetic Strategy and Pathway Overview

The synthetic approach is designed for efficiency and regiochemical control. The boronic acid functionality is strategically introduced in the final step to avoid interference with preceding reactions. The retrosynthetic analysis reveals a logical pathway from commercially available starting materials.

G cluster_step2 Directed ortho-Metalation (DoM) & Borylation cluster_step1 Williamson Ether Synthesis target This compound precursor1 1-(Benzyloxy)-2,4-dichlorobenzene target->precursor1 Lithiation-Borylation sm1 2,4-Dichlorophenol precursor1->sm1 sm2 Benzyl Bromide precursor1->sm2

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves two primary stages:

  • Precursor Synthesis: A standard Williamson ether synthesis to protect the phenolic hydroxyl group of 2,4-dichlorophenol as a benzyl ether.

  • Functionalization: A Directed ortho-Metalation (DoM) reaction to regioselectively deprotonate the aromatic ring at the C3 position, followed by quenching with a borate ester and subsequent hydrolysis to yield the final boronic acid.

Part I: Synthesis of Precursor: 1-(Benzyloxy)-2,4-dichlorobenzene

The initial step involves the straightforward benzylation of 2,4-dichlorophenol. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by a base, acts as a nucleophile, displacing the bromide from benzyl bromide.

Causality and Experimental Choices
  • Base: Potassium carbonate (K2CO3) is an effective and economical base for this transformation. It is strong enough to deprotonate the phenol (pKa ≈ 8) but mild enough to minimize side reactions.

  • Solvent: Acetone or N,N-Dimethylformamide (DMF) are excellent solvent choices. They are polar aprotic solvents that readily dissolve the reactants and facilitate the SN2 reaction. Acetone is often preferred due to its lower boiling point, which simplifies product workup.

  • Temperature: Heating the reaction to reflux ensures a reasonable reaction rate without causing significant decomposition of the reactants or products.

Detailed Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of phenol).

  • Stir the resulting suspension vigorously.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate and wash sequentially with 1 M NaOH (to remove any unreacted phenol), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the product, 1-(benzyloxy)-2,4-dichlorobenzene, typically as a colorless oil or low-melting solid. The product is often of sufficient purity to proceed to the next step without further purification.

Quantitative Data
ReagentFormulaMW ( g/mol )EquivalentsSample Amount (for 10g scale)
2,4-DichlorophenolC₆H₄Cl₂O163.001.010.0 g (61.3 mmol)
Potassium CarbonateK₂CO₃138.211.512.7 g (92.0 mmol)
Benzyl BromideC₇H₇Br171.041.17.4 mL (11.5 g, 67.4 mmol)
AcetoneC₃H₆O58.08-~100 mL

Part II: Synthesis of this compound

This step is the cornerstone of the synthesis and relies on the principles of Directed ortho-Metalation (DoM).

Expertise & Mechanistic Insight

Directed ortho-Metalation is a powerful tool for the regioselective functionalization of aromatic rings.[2] The reaction uses a Directed Metalation Group (DMG) on the aromatic ring, which coordinates to an organolithium reagent.[3][4] This coordination brings the strong base into proximity of the ortho-proton, leading to a kinetically favored deprotonation at that specific site over other potentially acidic protons.[5]

In our substrate, 1-(benzyloxy)-2,4-dichlorobenzene, the benzyloxy group serves as the DMG. The Lewis basic ether oxygen coordinates to the Lewis acidic lithium atom of n-butyllithium (n-BuLi). This directs the deprotonation exclusively to the C3 position, which is ortho to the benzyloxy group. The positions ortho to the chlorine atoms are less activated for deprotonation.

Caption: Mechanism of Directed ortho-Metalation.

Critical Parameters:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a sufficiently strong base for this transformation. sec-Butyllithium or tert-butyllithium could also be used but may offer little advantage here and can be more prone to side reactions.

  • Temperature: The reaction must be conducted at low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions. These include decomposition of the temperature-sensitive aryllithium intermediate and potential halogen-metal exchange with the chlorine atoms.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is a polar aprotic ether that is stable at low temperatures and effectively solvates the organolithium species.

  • Electrophile: Triisopropyl borate, B(O-i-Pr)₃, is an excellent electrophile for trapping the aryllithium species. It is less reactive than trimethyl borate, which can sometimes lead to over-addition.

  • Workup: The initially formed boronate complex must be hydrolyzed under acidic conditions (e.g., with HCl) to furnish the final boronic acid.

Detailed Experimental Protocol

Note: This reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

  • Dissolve 1-(benzyloxy)-2,4-dichlorobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.

  • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

  • Add the triisopropyl borate solution dropwise to the aryllithium solution at -78 °C. Again, maintain the temperature below -70 °C during the addition.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Allow the reaction to warm slowly to room temperature overnight (or for at least 4 hours).

  • Quench the reaction by slowly adding 2 M hydrochloric acid (HCl). Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield this compound as a white solid.

Quantitative Data
ReagentFormulaMW ( g/mol )EquivalentsSample Amount (for 10g scale)
1-(Benzyloxy)-2,4-dichlorobenzeneC₁₃H₁₀Cl₂O253.131.010.0 g (39.5 mmol)
n-Butyllithium (1.6 M)C₄H₉Li64.061.127.2 mL (43.5 mmol)
Triisopropyl BorateC₉H₂₁BO₃188.071.513.7 mL (11.1 g, 59.3 mmol)
Anhydrous THFC₄H₈O72.11-~150 mL
2 M Hydrochloric AcidHCl36.46-~50 mL

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, providing access to a vast array of biaryl structures.[7][8]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the product and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar¹-Ar² pd_complex2->product aryl_halide Ar¹-X aryl_halide->pd_complex1 boronic_acid Ar²-B(OH)₂ boronic_acid->pd_complex2 base Base (e.g., K₂CO₃) base->pd_complex2

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-part sequence. The initial Williamson ether synthesis provides the necessary precursor, which is then functionalized using a highly regioselective Directed ortho-Metalation and borylation protocol. Careful control of reaction parameters, particularly temperature and atmospheric conditions, is paramount to achieving high yields and purity. The resulting boronic acid is a versatile and valuable building block for the synthesis of complex organic molecules, particularly within the field of medicinal chemistry.

References

A Comprehensive Technical Guide to the Characterization of Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding a New-Generation Acid Blocker

Vonoprazan Fumarate (TAK-438) marks a significant advancement in the management of acid-related disorders.[1] As a first-in-class potassium-competitive acid blocker (P-CAB), its mechanism, which involves the reversible inhibition of the H+/K+ ATPase proton pump, sets it apart from traditional proton pump inhibitors (PPIs).[1][2] This distinct mode of action translates to a more rapid, potent, and sustained suppression of gastric acid.[1][3] For researchers and drug development professionals, a thorough understanding of its analytical characterization is paramount for ensuring quality, safety, and efficacy.

While the CAS number 1072946-32-7 has been variously attributed in some databases, the substantial body of scientific literature points towards its association with Vonoprazan Fumarate, a compound of significant clinical interest. This guide provides an in-depth overview of the essential characterization data and analytical methodologies for Vonoprazan Fumarate, designed to empower scientific inquiry and streamline development programs.

I. Core Physicochemical Characteristics

The clinical performance of Vonoprazan Fumarate is intrinsically linked to its fundamental physicochemical properties. These characteristics govern its absorption, distribution, and ultimately, its therapeutic effect.

  • High Solubility & Stability : A key differentiator for Vonoprazan is its high solubility and stability across a wide pH range in aqueous environments.[3][4] This overcomes a significant limitation of traditional PPIs, which are often unstable in acidic conditions and require enteric coating.

  • High pKa : The compound's high acid dissociation constant (pKa) is a critical attribute. This allows Vonoprazan to accumulate in the highly acidic environment of the stomach's secretory canaliculi, contributing to its potent and long-lasting effect.[1]

Table 1: Physicochemical and Chemical Identity of Vonoprazan Fumarate

ParameterDataSource(s)
IUPAC Name (E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine[5]
Synonyms TAK-438, Takecab, Vocinti[6][7]
CAS Number 1260141-27-2 (Vonoprazan Fumarate)[1]
Molecular Formula C21H20FN3O6S[5]
Molecular Weight 461.46 g/mol [8]
Form Fumarate Salt[1][5]

II. Chromatographic Purity and Impurity Profiling

Ensuring the purity of an active pharmaceutical ingredient (API) is a non-negotiable aspect of drug development. Chromatographic techniques are the gold standard for separating and quantifying the target compound from any process-related impurities or degradation products.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for routine quality control, providing quantitative data on the purity of Vonoprazan Fumarate.

Expertise & Experience: The "Why" Behind the Method

A reversed-phase HPLC method is the logical choice for a molecule like Vonoprazan. Its aromatic rings and heteroatoms provide sufficient hydrophobicity to be retained on a non-polar stationary phase (like C18), while the polarity of the sulfonyl and amine groups allows for effective elution with a standard aqueous/organic mobile phase gradient. The development of a robust HPLC method is not merely about separation; it's about creating a validated system that can reliably detect and quantify known and unknown impurities in every batch.[9]

Protocol: A Validated HPLC Workflow for Impurity Profiling

The following protocol is a representative workflow based on established methodologies for Vonoprazan Fumarate analysis.[9]

  • System Preparation : An HPLC system equipped with a UV detector is used.

  • Column : A C18 reversed-phase column is typically employed for separation.

  • Mobile Phase : A gradient elution is often used, starting with a higher proportion of aqueous buffer (e.g., ammonium acetate) and gradually increasing the concentration of an organic solvent like acetonitrile.

  • Sample Preparation : A precisely weighed sample of Vonoprazan Fumarate is dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Injection & Detection : The sample is injected, and the elution profile is monitored by the UV detector at a wavelength where Vonoprazan and its impurities show significant absorbance.

  • Data Analysis : The peak areas are integrated to determine the percentage purity and the levels of individual impurities. The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[9]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution HPLC HPLC System (Pump, Injector, Column) Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Report & Impurity Profile Integration->Report

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

While HPLC quantifies impurities, LC-MS/MS provides definitive structural identification. This is crucial for understanding the potential toxicological impact of impurities and for optimizing the synthetic process to minimize their formation.

Expertise & Experience: The Power of Coupled Techniques

The synergy between LC and MS/MS is what makes this technique so powerful. The LC separates the complex mixture, feeding one component at a time into the mass spectrometer. The MS provides a highly sensitive and specific measurement of the molecular weight. By inducing fragmentation (MS/MS), we can piece together the molecular structure like a puzzle, allowing for the confident identification of unknown impurities.[9] This technique was instrumental in identifying six process-related impurities in Vonoprazan Fumarate.[9] Furthermore, its high sensitivity makes it the method of choice for pharmacokinetic studies, enabling the quantification of Vonoprazan in biological matrices like plasma and urine.[10]

III. Spectroscopic Structural Elucidation

Spectroscopic methods provide the foundational evidence for the molecular structure of Vonoprazan Fumarate.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the connectivity of atoms in a molecule.

Expertise & Experience: Validating Molecular Architecture

For a novel compound like Vonoprazan, NMR is not just a characterization tool; it's the ultimate arbiter of its structure. 1H NMR provides a map of all the hydrogen atoms, while 13C NMR maps the carbon skeleton. Advanced 2D NMR techniques (like COSY and HSQC) establish the connectivity between these atoms. For drug development, a complete and unambiguous assignment of the NMR spectra is a regulatory expectation and a testament to the compound's structural integrity. It is a key quality confirmation step for commercial suppliers.[2]

B. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Expertise & Experience: A Functional Group Fingerprint

The IR spectrum of Vonoprazan Fumarate will exhibit characteristic absorption bands corresponding to its key functional groups: the C-F bond of the fluorophenyl group, the S=O stretching of the sulfonyl group, the N-H and C-N bonds of the amine, and the aromatic C-H and C=C bonds of the various rings. While not providing the detailed connectivity of NMR, it serves as a quick and valuable "fingerprint" for identity confirmation and was used to support the structural confirmation of synthesized impurities.[9]

Characterization_Pyramid NMR NMR Spectroscopy (1H, 13C, 2D) LCMS LC-MS/MS (Impurity ID, Pharmacokinetics) NMR->LCMS HPLC HPLC-UV (Purity, Quantification) LCMS->HPLC IR IR Spectroscopy (Functional Groups) HPLC->IR PhysChem Physicochemical Properties (Solubility, pKa) IR->PhysChem

Caption: Hierarchy of Analytical Characterization Techniques.

The comprehensive characterization of Vonoprazan Fumarate relies on a multi-faceted analytical approach. From foundational physicochemical assessments to sophisticated spectroscopic and chromatographic techniques, each method provides a critical piece of the puzzle. The integration of HPLC for purity control, LC-MS/MS for impurity identification, and NMR/IR for structural confirmation establishes a robust, self-validating system. This framework not only ensures the quality and consistency of the API but also provides the in-depth understanding required for successful drug development and regulatory approval.

References

Core Compound Profile: 3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Structure and Applications of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on this compound, a key building block in modern synthetic chemistry. As a senior application scientist, the following content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

This compound is a polysubstituted arylboronic acid derivative. Its significance in synthetic chemistry, particularly in medicinal chemistry and materials science, stems from its role as a versatile coupling partner in palladium-catalyzed reactions.[1][2] The molecular architecture, featuring a reactive boronic acid group, electron-withdrawing chloro substituents, and a bulky, cleavable benzyloxy protecting group, offers a unique combination of reactivity and functionality for constructing complex molecular frameworks.[3][4][5]

The boronic acid moiety is central to its utility, enabling the formation of carbon-carbon bonds through reactions like the Nobel Prize-winning Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high tolerance for various functional groups.[6] The dichloro-substitution pattern influences the electronic properties of the phenyl ring, affecting its reactivity in the catalytic cycle. Furthermore, the benzyloxy group serves as a stable protecting group for the phenol, which can be removed in later synthetic stages to reveal a hydroxyl group for further functionalization.

Table 1: Physicochemical and Structural Properties

Property Value Source(s)
CAS Number 1072946-32-7 [3][4][7]
Molecular Formula C₁₃H₁₁BCl₂O₃ [3][4][5][7]
Molecular Weight 296.94 g/mol [3][4][5]
MDL Number MFCD10699639 [3][4]

| Synonyms | Boronic acid, B-[2,4-dichloro-3-(phenylmethoxy)phenyl]- |[3] |

Molecular Structure and Reactivity Insights

The specific arrangement of substituents on the phenyl ring dictates the compound's chemical behavior. The boronic acid group is positioned ortho to a chlorine atom and meta to the benzyloxy group. This arrangement has significant stereoelectronic implications for its reactivity in cross-coupling reactions.

Caption: Molecular structure of this compound.

Causality behind Experimental Choices:

  • The Boronic Acid Group: This Lewis acidic group is the reactive center for transmetalation with a palladium complex in the Suzuki-Miyaura catalytic cycle.[6] Its reactivity is modulated by the electronic environment of the aryl ring.

  • Ortho and Para Chlorine Atoms: These strong electron-withdrawing groups decrease the electron density of the phenyl ring. This can influence the rate of oxidative addition in some coupling reactions and can also serve as potential secondary reaction sites or modulators of the final product's biological activity.

  • Meta Benzyloxy Group: This bulky group provides steric hindrance that can direct the regioselectivity of certain reactions. Its primary role is as a robust protecting group for a phenol, which can be deprotected under specific conditions (e.g., hydrogenolysis) to unmask a hydroxyl group for subsequent derivatization.

Application in Suzuki-Miyaura Cross-Coupling: A Self-Validating Protocol

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation and is a primary application for this boronic acid. The protocol below is designed as a self-validating system, where the choice of catalyst, base, and solvent system is based on established principles to maximize yield and minimize side reactions.

Underlying Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a palladium complex.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X). The reactivity order is generally I > Br > OTf >> Cl.[8]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst.

G cluster_workflow Suzuki-Miyaura Workflow Setup 1. Assemble Reactants - Boronic Acid (1.0 eq) - Aryl Halide (1.1 eq) - Pd Catalyst (1-5 mol%) - Base (2-3 eq) Inert 2. Degas & Purge (N₂ or Ar) Setup->Inert Solvents 3. Add Solvents (e.g., Toluene/EtOH/H₂O) Inert->Solvents Heat 4. Heat Reaction (e.g., 80-100 °C) Solvents->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Workup 6. Aqueous Workup - Dilute with EtOAc - Wash with H₂O & Brine Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology

Objective: To couple this compound with a model aryl bromide, such as 4-bromoanisole.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Degassed Toluene, Ethanol, and Water

Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-bromoanisole, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Scientific Rationale: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Pd₂(dba)₃ is a stable Pd(0) precursor, and SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, enhancing catalytic activity.[9] K₃PO₄ is a moderately strong base effective in promoting transmetalation.[9]

  • Solvent Addition: Add a degassed mixture of solvents, typically Toluene/Ethanol/Water in a ratio such as 10:1:1.

    • Scientific Rationale: A mixed solvent system is often used to ensure the solubility of both the organic reactants and the inorganic base. Water is essential for activating the boronic acid for transmetalation.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine solution.

    • Scientific Rationale: The aqueous work-up removes the inorganic base and salts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[9]

This detailed guide provides the foundational knowledge and practical protocols necessary for the effective use of this compound in a research context. By understanding the interplay of its structural features and the mechanics of its primary applications, scientists can better leverage this versatile reagent in the synthesis of novel and complex molecules.

References

Spectroscopic Elucidation of 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern synthetic organic chemistry and drug development, phenylboronic acids and their derivatives stand out as exceptionally versatile building blocks. Their utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. 3-(Benzyloxy)-2,4-dichlorophenylboronic acid is a prime example of a strategically functionalized intermediate. The presence of two chlorine atoms and a benzyloxy group on the phenyl ring offers multiple points for further chemical modification, making it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials. The boronic acid moiety itself is a key functional group, not only for cross-coupling but also for its interactions with biological targets, such as serine proteases and as sensors for carbohydrates.

Molecular Structure

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and computational models, providing a reliable reference for the characterization of this molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10s (broad)2HB(OH)₂The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration and solvent dependent.
~7.55d, J ≈ 8.5 Hz1HAr-HThis proton is ortho to the boronic acid group and is deshielded.
~7.40 - 7.30m5HPhenyl-H (benzyl)The five protons of the unsubstituted phenyl ring of the benzyl group will appear as a complex multiplet in this region.
~7.20d, J ≈ 8.5 Hz1HAr-HThis proton is meta to the boronic acid group and coupled to the adjacent aromatic proton.
~5.20s2HO-CH₂-PhThe benzylic methylene protons are deshielded by the adjacent oxygen and phenyl ring, appearing as a singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~155Ar-C-OThe carbon attached to the benzyloxy group is significantly deshielded by the oxygen atom.
~138Ar-C (ipso, benzyl)The ipso-carbon of the benzyl group's phenyl ring.
~135Ar-C-BThe carbon atom directly attached to the boron is typically broad and its chemical shift can be variable.
~132Ar-C-ClThe carbon atom bearing a chlorine atom is deshielded.
~130Ar-CHAromatic methine carbon.
~129.5Ar-C-ClThe second carbon atom bearing a chlorine atom.
~128.8Phenyl-CH (benzyl)Carbons in the phenyl ring of the benzyl group.
~128.2Phenyl-CH (benzyl)Carbons in the phenyl ring of the benzyl group.
~127.9Phenyl-CH (benzyl)Carbons in the phenyl ring of the benzyl group.
~115Ar-CHAromatic methine carbon.
~70O-CH₂-PhThe benzylic carbon is deshielded by the adjacent oxygen atom.
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode, ESI+)

m/zIonRationale
297.01[M+H]⁺The protonated molecular ion. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
279.00[M-H₂O+H]⁺Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
91.05[C₇H₇]⁺A prominent peak corresponding to the benzyl cation, resulting from the cleavage of the benzylic ether bond. This is often the base peak.
Infrared (IR) Spectroscopy

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3500-3200Broad, StrongO-H stretchThe hydroxyl groups of the boronic acid will exhibit a broad absorption due to hydrogen bonding.
3100-3000MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the aromatic rings.
2950-2850MediumAliphatic C-H stretchStretching vibrations of the benzylic C-H bonds.
1600-1450Medium to StrongC=C stretchAromatic ring skeletal vibrations.
1380-1320StrongB-O stretchThe stretching vibration of the boron-oxygen single bond is a key feature for boronic acids.
1250-1200StrongAsymmetric C-O-C stretchThe ether linkage of the benzyloxy group.
1100-1000MediumIn-plane C-H bendBending vibrations of the aromatic C-H bonds.
850-750StrongOut-of-plane C-H bendBending vibrations related to the substitution pattern of the aromatic rings.
800-600MediumC-Cl stretchCarbon-chlorine bond stretching vibrations.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound. These protocols are designed to ensure high-quality, reproducible data.

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Data_Processing Data Processing NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation & Confirmation Data_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Generation

Caption: General workflow for the synthesis and spectroscopic analysis of a novel chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

      • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

      • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization technique.

  • Instrument Setup and Data Acquisition:

    • Utilize an electrospray ionization (ESI) mass spectrometer, which is a soft ionization technique suitable for polar molecules like boronic acids.

    • Acquire data in both positive and negative ion modes to determine the most sensitive mode of ionization. For boronic acids, positive mode ([M+H]⁺) is often informative.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the molecular ion.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the molecular ion peak and confirm its m/z value corresponds to the expected molecular weight of the compound.

    • Analyze the isotopic pattern of the molecular ion. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with specific intensity ratios, which serves as a powerful confirmation of the elemental composition.

    • If fragmentation is observed in the source or via tandem MS (MS/MS), analyze the fragment ions to further confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr (potassium bromide) pellet method is commonly used.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires placing a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal).

    • Place the sample pellet (or apply the sample to the ATR crystal) in the spectrometer and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule by comparing the observed wavenumbers to correlation tables and known spectra of similar compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the provided experimental protocols, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The insights into the causality behind experimental choices and the self-validating nature of the described protocols are intended to empower scientists to confidently synthesize, characterize, and utilize this and other complex boronic acid derivatives in their research endeavors.

Solubility Profile of 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid in Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research Professional

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid. While specific, publicly available quantitative solubility data for this compound is scarce, this document establishes a predictive model based on its structural characteristics and the physicochemical properties of common organic solvents. We synthesize theoretical principles with field-proven, step-by-step experimental protocols to empower researchers in drug development and synthetic chemistry to perform accurate solubility assessments. This guide covers predictive analysis based on molecular structure, qualitative and quantitative experimental methodologies, and best practices for data interpretation, ensuring a robust and self-validating approach to solubility determination.

Introduction: The Critical Role of Solubility

This compound is an organoboron compound with significant potential as a building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. The success of these synthetic applications, as well as downstream processes such as purification, formulation, and biological screening, is fundamentally dependent on the compound's solubility. A well-characterized solubility profile is not merely academic; it is a critical parameter that dictates solvent selection for reactions, dictates the feasibility of crystallization procedures, and influences bioavailability in drug discovery contexts.

This guide addresses the practical need for a reliable method to assess the solubility of this specific arylboronic acid. We will first dissect the molecule's structure to predict its behavior in various solvent classes. Subsequently, we will provide detailed, actionable protocols for experimental determination.

Theoretical Framework: Predicting Solubility from Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics. Let's analyze the key structural features of this compound:

  • Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This feature suggests favorable interactions with polar protic and aprotic solvents.

  • Dichlorophenyl Ring: The two chlorine atoms are electron-withdrawing and contribute to the molecule's overall polarity. The aromatic ring itself can participate in π-π stacking interactions.

  • Benzyloxy Group (-OCH₂Ph): This is a relatively large, nonpolar group. The ether linkage provides a hydrogen bond acceptor site, but the benzyl and phenyl rings introduce significant hydrophobic character, which will favor solubility in less polar or nonpolar solvents.[3][4]

Causality in Action: The molecule possesses both polar (boronic acid, ether oxygen, chlorines) and nonpolar (benzyl and phenyl rings) regions, making it amphiphilic. Therefore, its solubility will be a delicate balance between these competing characteristics. We can predict that solvents offering a combination of polarity, hydrogen bonding capability, and the ability to accommodate the nonpolar bulk will be most effective. For instance, while the boronic acid group would favor dissolution in water, the large hydrophobic portion will drastically limit its aqueous solubility, a common trait among arylboronic acids.[4]

Illustrative Solubility Profile (Predicted)

While experimental validation is essential, the following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by class. This serves as a starting point for solvent screening.

Solvent ClassSolventPolarity IndexH-BondingPredicted SolubilityRationale
Polar Protic Methanol5.1Donor & AcceptorModerate to High -OH group interacts well with the boronic acid moiety.
Ethanol4.3Donor & AcceptorModerate Slightly less polar than methanol, good balance for the molecule.
Polar Aprotic Tetrahydrofuran (THF)4.0AcceptorHigh Ether structure is compatible with the benzyloxy group; can accept H-bonds from the boronic acid.[5]
Acetone5.1AcceptorHigh Ketone group is a strong H-bond acceptor, effectively solvating the boronic acid.[5]
Acetonitrile (ACN)5.8AcceptorModerate High polarity but weaker H-bond acceptor than ketones or ethers.
Dimethyl Sulfoxide (DMSO)7.2AcceptorVery High Highly polar aprotic solvent, excellent for dissolving a wide range of compounds.
Nonpolar Toluene2.4NoneLow to Moderate Aromatic nature may offer favorable π-π interactions with the phenyl rings.
Hexane0.1NoneVery Low / Insoluble Lacks any polar or H-bonding character to interact with the boronic acid group.[5]
Chlorinated Dichloromethane (DCM)3.1Weak AcceptorModerate Intermediate polarity provides a balance for the molecule's amphiphilic nature.
Chloroform4.1Weak DonorModerate to High Can act as a weak H-bond donor to the ether/boronic acid oxygens.[5]

Experimental Determination of Solubility

Trustworthy solubility data is generated through rigorous, well-controlled experiments. We present two validated protocols: a rapid qualitative assessment for initial screening and the industry-standard shake-flask method for quantitative thermodynamic solubility.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick "soluble" or "insoluble" determination across multiple solvents, ideal for initial screening.

Methodology:

  • Preparation: Aliquot approximately 5-10 mg of this compound into separate, clearly labeled 1-dram glass vials.

  • Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., using a pipette), starting with 0.1 mL.

  • Agitation: Cap the vial and vortex or shake vigorously for 30-60 seconds.[6]

  • Observation: Visually inspect the solution against a dark background. Look for the complete disappearance of solid particles.

  • Incremental Addition: If the solid has not fully dissolved, add another 0.1 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL.

  • Classification:

    • Soluble: The compound dissolves completely in ≤ 1 mL of solvent.

    • Slightly Soluble: Some, but not all, of the compound dissolves.

    • Insoluble: No visible dissolution occurs.

  • Documentation: Record the observations for each solvent tested.

G cluster_setup Setup cluster_loop Iterative Testing cluster_result Classification s1 Weigh ~10 mg of Compound s2 Aliquot into Labeled Vials s1->s2 t1 Add 0.1 mL of Solvent s2->t1 t2 Vortex for 60s t1->t2 t3 Visually Inspect for Solid t2->t3 t4 Solid Dissolved? t3->t4 r1 Record 'Soluble' t4->r1 Yes r2 Total Volume < 1 mL? t4->r2 No r2->t1 Yes r3 Record 'Insoluble' r2->r3 No

Fig 1. Workflow for Rapid Qualitative Solubility Assessment.
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This "gold standard" method determines the equilibrium solubility, providing a precise concentration value (e.g., in mg/mL or mol/L).[7] This protocol is a self-validating system because the continued presence of excess solid ensures the solution is truly saturated.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., add 20 mg to 1 mL of solvent). It is critical that undissolved solid remains at the end of the experiment.[7]

  • Equilibration: Seal the vials securely and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium. 48 hours is recommended to be certain.[7]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow the excess solid to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a volumetric pipette. Be extremely careful not to disturb the solid at the bottom.

  • Filtration: Filter the extracted supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

  • Solvent Evaporation: Remove the solvent from the filtered sample under a stream of nitrogen or using a rotary evaporator.

  • Quantification: Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference between this final weight and the initial weight of the empty vial gives the mass of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant extracted (mL)

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis p1 Add Excess Solid to Known Volume of Solvent e1 Seal and Agitate at Constant Temp (24-48h) p1->e1 e2 Let Solid Settle (1-2h) e1->e2 a1 Extract Known Volume of Supernatant e2->a1 a2 Filter (0.45 µm) a1->a2 a3 Evaporate Solvent a2->a3 a4 Weigh Dried Solute a3->a4 a5 Calculate Concentration (mg/mL) a4->a5

Fig 2. Workflow for Quantitative Shake-Flask Solubility Determination.

Safety and Handling

According to available Safety Data Sheets (SDS), arylboronic acids, including related compounds, should be handled with care.[8][9][10]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Can be harmful if swallowed or inhaled.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere.[11]

Conclusion

The solubility of this compound is a multifaceted property governed by its amphiphilic chemical structure. While a precise, universal solubility value is not available, this guide provides the necessary theoretical foundation and practical, self-validating experimental protocols for its determination. Based on structural analysis, polar aprotic solvents such as THF, Acetone, and DMSO are predicted to be the most effective solvents. However, the robust shake-flask method detailed herein remains the definitive approach for generating reliable, quantitative data essential for successful research and development applications.

References

Dichlorinated Phenylboronic Acids: A Technical Guide to Synthesis, Cross-Coupling, Sensing, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dichlorinated phenylboronic acids represent a class of highly versatile organoboron compounds that have garnered significant attention across diverse scientific disciplines. The presence of two chlorine atoms on the phenyl ring profoundly influences the electronic properties and reactivity of the boronic acid moiety, rendering these molecules powerful tools in organic synthesis, materials science, and medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, core applications, and emerging potential of dichlorinated phenylboronic acids. We will delve into their pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures, their application as highly sensitive chemical sensors for anions and saccharides, and their growing importance as targeted inhibitors in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of these powerful synthetic building blocks.

Introduction: The Impact of Dichlorination on Phenylboronic Acid Chemistry

Phenylboronic acid (PBA) is a foundational reagent in modern organic chemistry, characterized by a boronic acid group [-B(OH)₂] attached to a phenyl ring.[1] The boron atom in PBA is sp²-hybridized and possesses a vacant p-orbital, making it a mild Lewis acid.[2] This Lewis acidity is central to its reactivity and applications.[3]

The introduction of two chlorine atoms onto the phenyl ring creates dichlorinated phenylboronic acids (DCpBAs). These substituents exert a strong influence on the molecule's physicochemical properties through their inductive electron-withdrawing effects. This has several important consequences:

  • Enhanced Lewis Acidity: The electron-withdrawing chlorine atoms pull electron density away from the boron center, increasing its electrophilicity and making the DCpBA a stronger Lewis acid compared to unsubstituted PBA. This heightened acidity is crucial for applications in chemical sensing and catalysis.

  • Modified Reactivity in Cross-Coupling: The electronic perturbations influence the kinetics and efficiency of key steps in catalytic cycles, such as the Suzuki-Miyaura reaction.[4]

  • Modulation of Biological Activity: The dichlorophenyl motif is a common feature in bioactive molecules. Its incorporation can enhance binding affinity to biological targets and alter pharmacokinetic properties.

This guide will explore how these fundamental properties are exploited in key applications, providing both theoretical understanding and practical, actionable protocols.

Synthesis of Dichlorinated Phenylboronic Acids

The most common and reliable method for synthesizing aryl boronic acids, including dichlorinated variants, involves the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate ester, followed by acidic hydrolysis.[5][6]

General Synthetic Workflow

The process begins with a dichlorinated aryl halide (typically a bromide or iodide). This precursor is converted into a highly reactive organometallic intermediate, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. The resulting boronate ester is then hydrolyzed to yield the final dichlorinated phenylboronic acid.

Synthesis_Workflow A Dichlorinated Aryl Halide (e.g., 1-Bromo-3,4-dichlorobenzene) B Organometallic Intermediate (Grignard or Organolithium) A->B  Mg or n-BuLi -78 °C, THF   D Boronate Ester Intermediate B->D Electrophilic Trapping C Trialkyl Borate (e.g., Trimethyl borate) C->D E Dichlorinated Phenylboronic Acid D->E Hydrolysis F Acidic Workup (e.g., HCl) F->D

Caption: General workflow for the synthesis of dichlorinated phenylboronic acids.

Detailed Experimental Protocol: Synthesis of 3,4-Dichlorophenylboronic Acid

This protocol describes a typical laboratory-scale synthesis starting from 4-bromo-1,2-dichlorobenzene.

Materials:

  • 4-Bromo-1,2-dichlorobenzene

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl), 2M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes, Diethyl ether

Procedure:

  • Grignard Reagent Formation: To a dry, nitrogen-flushed three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.2 eq). Add a solution of 4-bromo-1,2-dichlorobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). To this cold solution, add trimethyl borate (1.5 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.[7]

  • Hydrolysis (Workup): Quench the reaction by slowly adding 2M HCl at 0 °C until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexanes/ether mixture) to afford pure 3,4-dichlorophenylboronic acid as a white powder.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

Dichlorinated phenylboronic acids are invaluable coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals and functional materials.[8][9][10]

The reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X      L₂ Pd0->OxAdd OA_text Oxidative Addition Trans Ar¹-Pd(II)-Ar²      L₂ OxAdd->Trans TM_text Transmetalation RedEl Ar¹-Ar² Trans->RedEl RE_text Reductive Elimination RedEl->Pd0 Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (DCpBA) Ar2BOH2->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 2,4-Dichlorophenylboronic Acid with 4-Bromoanisole

Materials:

  • 2,4-Dichlorophenylboronic acid (1.2 eq)[12]

  • 4-Bromoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,4-dichlorophenylboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the biaryl product.[13][14]

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
4-Bromoanisole2,4-DCpBAPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O~90%[13]
2-Chloropyridine3,5-DCpBAPd(OAc)₂ (2)K₃PO₄1,4-Dioxane~85%[10]
4-Iodotoluene3,4-DCpBAPdCl₂(dppf) (2)Cs₂CO₃DMF~95%
5-Bromopyrimidine2,3-DCpBAPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane~88%[14]
Table 1: Representative Suzuki-Miyaura reactions involving various dichlorophenylboronic acids (DCpBA).

Applications in Chemical Sensing

The enhanced Lewis acidity of DCpBAs makes them excellent candidates for constructing chemical sensors, particularly for fluoride ions and saccharides (which contain diol functionalities).[15][16] The sensing mechanism often relies on a change in the electronic properties of a reporter molecule (a fluorophore or chromophore) upon binding of the analyte to the boronic acid group.[17]

Fluoride Sensing

Fluoride ions interact strongly with the Lewis acidic boron center of DCpBAs. This interaction changes the hybridization of the boron from trigonal planar (sp²) to tetrahedral (sp³), forming a fluoroboronate complex.[18] This structural change alters the electronic communication between the boronic acid and an attached fluorophore, leading to a detectable change in fluorescence (e.g., quenching or enhancement), which can be used for quantification.[19][20]

Caption: Mechanism of a dichlorophenylboronic acid-based fluorescent fluoride sensor.

Saccharide Sensing

DCpBAs can reversibly form cyclic boronate esters with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (e.g., glucose, fructose).[21][22] This binding event is often pH-dependent and can be transduced into an optical or electrochemical signal, forming the basis for glucose monitoring systems for diabetes management.[6][23] The dichlorination enhances the binding affinity for diols, allowing for more sensitive detection at physiological pH.

Emerging Roles in Medicinal Chemistry

Boronic acids are a privileged class of pharmacophores, with several FDA-approved drugs like Bortezomib and Vaborbactam demonstrating their therapeutic potential.[5] Dichlorinated phenylboronic acids are actively being explored as inhibitors of various enzymes, particularly serine proteases.[8]

The boron atom can form a reversible, covalent bond with the hydroxyl group of a catalytic serine residue in the enzyme's active site.[24][25] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often highly specific inhibition.[26][27] The dichlorophenyl group can engage in additional hydrophobic or halogen-bonding interactions within the active site, further enhancing potency and selectivity.[28]

Enzyme_Inhibition cluster_1 Inhibited Complex Serine Serine-OH Complex Serine-O-B(OH)⁻-Ph-Cl₂      | Histidine-Im⁺ Histidine Histidine-Im DCpBA Cl₂-Ph-B(OH)₂ (Inhibitor) DCpBA->Complex Covalent Bonding

Caption: Covalent inhibition of a serine protease by a dichlorophenylboronic acid.

CompoundTarget EnzymeBiological ActivityPotential ApplicationReference
3,4-DCpBA derivativeChorismate mutaseIC₅₀ in µM rangeAntitubercular
Peptidyl-DCpBAProstate-Specific Antigen (PSA)Kᵢ in nM rangeProstate Cancer[26]
Halogenated PBAsVibrio speciesAntibacterial/AntibiofilmAquaculture/Infectious Disease[29]
Table 2: Examples of dichlorinated phenylboronic acids in medicinal chemistry.

Conclusion and Future Perspectives

Dichlorinated phenylboronic acids are far more than simple synthetic intermediates. The strategic placement of chlorine atoms endows these molecules with enhanced Lewis acidity and tailored reactivity, making them powerful tools for chemists and biomedical researchers. Their robust performance in Suzuki-Miyaura coupling continues to drive the synthesis of novel materials and drug candidates. In the realm of diagnostics, their utility in fluoride and saccharide sensing is well-established, with ongoing research focused on improving selectivity and in vivo applicability. Furthermore, the burgeoning field of medicinal chemistry is increasingly leveraging DCpBAs for the design of potent and selective enzyme inhibitors. Future research will likely focus on developing novel DCpBA structures for asymmetric catalysis, expanding their application in bioconjugation, and designing next-generation therapeutic agents with improved pharmacokinetic profiles.

References

A-Z Guide to the Benzyloxy Group in Boronic Acid Chemistry: Strategy, Stability, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, their utility is often hampered by inherent instabilities, such as a propensity for dehydration to form boroxines and susceptibility to protodeboronation under various reaction conditions.[1][2] Protecting group strategies are therefore critical for preserving the integrity and reactivity of these valuable compounds. This in-depth guide focuses on the strategic use of the benzyloxy group, not as a direct protector of the boronic acid moiety itself, but as a crucial protecting group for other functionalities within a boronic acid-containing molecule. We will explore the causality behind its selection, its impact on stability and reactivity, and provide detailed, field-proven protocols for its application and removal.

The Strategic Imperative for Protection in Boronic Acid Chemistry

Boronic acids (R-B(OH)₂) are cornerstones of C-C bond formation. Yet, their effectiveness can be compromised by several degradation pathways:

  • Trimerization: Boronic acids readily exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This dehydration complicates accurate quantification and can affect reaction kinetics.[2]

  • Protodeboronation: This is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent.[1] This process can be catalyzed by acids, bases, or even transition metals, and its rate is highly dependent on the electronic nature of the organic substituent and the reaction conditions.[1][3][4][5]

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, further reducing the yield of the desired coupling product.

While direct protection of the boronic acid as an ester (e.g., pinacol or MIDA esters) is the most common strategy to mitigate these issues[2][6][7], the overall success of a synthetic campaign often hinges on the judicious protection of other reactive groups within the molecule. It is in this context that the benzyloxy group (BnO-), typically in the form of a benzyl ether (-OBn) or a benzyloxycarbonyl (-OC(O)Bn, Cbz or Z) group, plays a vital role.

The Benzyloxy Group: A Chemist's Guardian

The benzyl group is a mainstay in synthetic chemistry for protecting alcohols, phenols, and amines.[8][9][10][11] Its selection for molecules that also contain a boronic acid function is a deliberate, strategic choice rooted in its unique combination of stability and selective reactivity.

Why Choose a Benzyl-Based Protecting Group?

  • Robust Stability: Benzyl ethers and carbamates are exceptionally stable across a wide pH range, showing resilience to many acidic, basic, and nucleophilic conditions that might be required for modifying other parts of the molecule.[10] This stability allows for synthetic manipulations elsewhere in the molecule without jeopardizing the protected functionality.

  • Orthogonality: The true power of the benzyloxy group lies in its orthogonality. It remains intact under conditions used to manipulate many other protecting groups. For instance, the benzyloxycarbonyl (Cbz) group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, a feature that was foundational to the development of modern peptide synthesis.[8][9]

  • Selective Cleavage: Despite its robustness, the benzyl group can be removed under specific and mild reductive conditions, most commonly catalytic hydrogenolysis.[12][13][14][15] This unique deprotection pathway ensures that other sensitive groups, including the boronic acid ester itself, often remain unaffected.

The following diagram illustrates the strategic role of a benzyl ether in a hypothetical multi-step synthesis involving a boronic acid.

G cluster_0 Step 1: Protection cluster_1 Step 2: Further Functionalization cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Deprotection A HO-Ar-B(pin) (Starting Material) B BnO-Ar-B(pin) (Protected Intermediate) A->B BnBr, Base C BnO-Ar'-B(pin) (Modified Intermediate) B->C Multi-step Synthesis D BnO-Ar'-Ar'' (Coupled Product) C->D Ar''-X, Pd Catalyst, Base E HO-Ar'-Ar'' (Final Product) D->E H₂, Pd/C

Caption: Strategic workflow using a benzyl ether protecting group in a multi-step synthesis involving a boronic acid pinacol ester.

Experimental Protocols: Installation and Cleavage

The trustworthiness of a protocol lies in its reproducibility. The following sections provide detailed, step-by-step methodologies for the protection of a hydroxyl group as a benzyl ether and its subsequent cleavage in a molecule containing a boronic acid moiety.

Protection of a Phenolic Hydroxyl Group via Benzylation

This protocol describes the benzylation of a hypothetical phenol-containing arylboronic pinacol ester. The choice of a mild base like K₂CO₃ is crucial to prevent hydrolysis of the boronic ester.

Workflow:

  • Dissolution: Dissolve the hydroxyarylboronic pinacol ester (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). The solid base avoids introducing aqueous conditions that could compromise the boronic ester.

  • Reagent Addition: Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise to the stirring suspension. A catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.[10]

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Deprotection via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and efficient method for cleaving benzyl ethers and Cbz groups.[12][14][15] The reaction is clean, typically high-yielding, and the by-product, toluene, is easily removed.[14]

Workflow:

  • Setup: To a solution of the benzyl-protected compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or THF)[15] in a flask, add a catalytic amount of 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight).

  • Hydrogenation: Seal the flask and purge it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for reactions at atmospheric pressure or in a specialized hydrogenation vessel for reactions under pressure.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry, especially after exposure to hydrogen. Do not allow the filter cake to dry completely in the air.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow p1 Dissolve Substrate (R-OH) p2 Add Base (e.g., K₂CO₃) p1->p2 p3 Add Benzyl Halide (BnBr) p2->p3 p4 Heat & Monitor p3->p4 p5 Workup & Purify p4->p5 d1 Dissolve Substrate (R-OBn) d2 Add Catalyst (Pd/C) d1->d2 d3 Introduce H₂ Atmosphere d2->d3 d4 Stir & Monitor d3->d4 d5 Filter & Isolate d4->d5

Caption: Standard experimental workflows for benzylation and debenzylation via hydrogenolysis.

Stability and Reactivity Considerations

The presence of a benzyloxy group generally does not interfere with the Suzuki-Miyaura coupling itself. The reaction is typically performed under conditions to which the benzyl ether is stable. However, the choice of catalyst and base should be made carefully, as some palladium complexes or harsh bases could potentially interact with the benzyloxy group, although this is rare.

The primary benefit is the stability the benzyloxy group confers upon its protected functionality, allowing the boronic acid to be the focal point of reactivity. For instance, in a molecule with both a phenol and a boronic acid, the unprotected phenol could complicate the Suzuki reaction through competitive coordination to the palladium center or by affecting the basicity of the reaction medium. Protecting it as a benzyl ether nullifies these side reactions.

Protecting GroupFunctionality ProtectedTypical StabilityDeprotection MethodOrthogonality Example
Benzyl (Bn) Alcohols, PhenolsAcid, Base, Oxidants, ReductantsCatalytic Hydrogenolysis (H₂, Pd/C)[12][13][14]Stable to TFA (cleaves Boc), stable to Piperidine (cleaves Fmoc)
Benzyloxycarbonyl (Cbz/Z) Amines, AlcoholsAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C), HBr/AcOH[8][9][16]Stable to TFA (cleaves Boc), stable to Piperidine (cleaves Fmoc)[8][9]
Pinacol (pin) Boronic AcidColumn Chromatography, Mild BaseAcidic or Basic Hydrolysis, Transesterification[2][17]Can be cleaved without affecting a Bn ether.
MIDA Boronic AcidHighly Stable (Oxidative, Reductive)Mild Basic Hydrolysis (e.g., aq. NaOH)[2][7]Can be cleaved without affecting a Bn ether.

Table 1. Comparative overview of the benzyloxy group versus common boronic acid protecting groups.

Conclusion and Future Outlook

While direct protection of boronic acids as esters is a field of continuous innovation[6][18], the classical role of protecting groups like the benzyloxy group remains fundamentally important for the successful execution of complex molecular syntheses. Its robust nature, combined with a highly selective and mild deprotection method, ensures that it is not merely an accessory but a strategic tool for directing reactivity and preventing unwanted side reactions. For researchers and drug development professionals, mastering the application of the benzyloxy group in concert with boronic acid chemistry is a key skill, enabling the efficient and reliable synthesis of novel chemical entities. As synthetic targets become more complex, the principles of orthogonal protection, exemplified by the benzyloxy group, will continue to be a cornerstone of synthetic strategy.

References

An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, synthesis, and evolution of substituted phenylboronic acids. From their initial synthesis in the late 19th century to their indispensable role in modern synthetic and medicinal chemistry, we will delve into the key scientific milestones, provide field-proven experimental insights, and illustrate their application in the development of life-saving therapeutics. Our narrative is grounded in technical accuracy, offering a robust resource for professionals in the field.

I. The Genesis of a Versatile Reagent: Early Discovery and Synthesis

The story of phenylboronic acids begins in 1880 with the pioneering work of German chemists August Michaelis and a colleague named Becker. In their seminal research, they reported the first synthesis of benzeneboronic acid. Their method involved the reaction of diphenylmercury with boron trichloride in a sealed tube at elevated temperatures (180-200°C) to produce benzeneboronyl dichloride, which was then hydrolyzed to yield the desired phenylboronic acid.[1] While historically significant, this method utilized hazardous materials and harsh conditions, limiting its practical application.

A more accessible and widely adopted synthetic route emerged with the advent of organometallic chemistry. The reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis, became the cornerstone for synthesizing phenylboronic acid and its derivatives.[1][2][3] This method, offering greater versatility and milder conditions, remains a fundamental approach in many laboratories today.

Visualizing the Foundational Syntheses

G cluster_0 Michaelis & Becker Synthesis (1880) cluster_1 Grignard-Based Synthesis A Diphenylmercury C Benzeneboronyl Dichloride A->C Heat (180-200°C) B Boron Trichloride B->C D Phenylboronic Acid C->D Hydrolysis E Phenylmagnesium Bromide G Phenylboronic Ester Intermediate E->G F Trimethyl Borate F->G H Phenylboronic Acid G->H Acidic Hydrolysis

Caption: Early synthetic routes to phenylboronic acid.

II. The Suzuki-Miyaura Coupling: A Paradigm Shift in Carbon-Carbon Bond Formation

The true potential of substituted phenylboronic acids was unlocked in 1979 with the groundbreaking discovery of the palladium-catalyzed cross-coupling reaction by Akira Suzuki and Norio Miyaura.[4][5][6][7] This reaction, now famously known as the Suzuki-Miyaura coupling, facilitates the formation of a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organohalide.[4][6] The immense impact of this discovery on organic synthesis was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4]

The Suzuki-Miyaura reaction is revered for its mild reaction conditions, high functional group tolerance, and the relatively low toxicity of the boron-containing reagents and byproducts.[7] These features have made it an invaluable tool in academic research and industrial-scale synthesis, particularly in the pharmaceutical sector.[8]

The Catalytic Cycle: A Mechanistic Deep Dive

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) species.[1][9][10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[1][9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][9][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (ArB(OH)2, Base) PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

III. Field-Proven Methodologies: Synthesis of Substituted Phenylboronic Acids

The following protocols represent robust and commonly employed methods for the synthesis of substituted phenylboronic acids.

A. Synthesis of (3,4,5-Trifluorophenyl)boronic Acid via Grignard Reaction

This procedure, adapted from Organic Syntheses, provides a reliable method for preparing a substituted phenylboronic acid.[11]

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv.). Add a crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3,4,5-trifluorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) via the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.1 equiv.) in anhydrous THF, maintaining the temperature below -60 °C.

  • Hydrolysis and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the solution is acidic. Extract the aqueous layer with diethyl ether (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.[11]

Data Presentation: Physicochemical Properties of Phenylboronic Acid
PropertyValueReference
CAS Number98-80-6[1]
Molar Mass121.93 g/mol [2]
Melting Point215-216 °C[1]
AppearanceWhite to off-white powder[2]
SolubilitySoluble in most polar organic solvents[1]

IV. Substituted Phenylboronic Acids in the Pharmaceutical Landscape: Case Studies

The versatility and favorable properties of substituted phenylboronic acids have made them crucial building blocks in the synthesis of numerous pharmaceuticals.

A. Bortezomib (Velcade®): A Proteasome Inhibitor for Cancer Therapy

Bortezomib is a dipeptide boronic acid that functions as a proteasome inhibitor and is used in the treatment of multiple myeloma and mantle cell lymphoma.[12] Its synthesis involves the coupling of N-(pyrazine-2-carbonyl)-L-phenylalanine with a chiral boroleucine derivative.[12][13]

Bortezomib_Synthesis A N-(Pyrazine-2-carbonyl)-L-phenylalanine C Protected Bortezomib Intermediate A->C Coupling B (1R)-(S)-Pinanediol-1-ammoniumtrifluoroacetate-3-methylbutane-1-boronate B->C D Bortezomib C->D Deprotection & Hydrolysis

Caption: Simplified synthetic scheme for Bortezomib.

B. Ixazomib (Ninlaro®): An Oral Proteasome Inhibitor

Ixazomib is another proteasome inhibitor used for the treatment of multiple myeloma.[14] Its synthesis also relies on the coupling of a dipeptide with a boronic acid derivative, highlighting the importance of this class of compounds in modern drug development.[14][15]

C. Vaborbactam (Vabomere®): A β-Lactamase Inhibitor

Vaborbactam is a cyclic boronic acid derivative that acts as a β-lactamase inhibitor.[16][17] It is used in combination with the antibiotic meropenem to treat complicated urinary tract infections.[17] The synthesis of vaborbactam showcases the ability to incorporate the boronic acid moiety into more complex heterocyclic structures.[16][18]

V. Conclusion and Future Perspectives

The journey of substituted phenylboronic acids, from their initial discovery over a century ago to their current status as indispensable tools in organic synthesis and drug discovery, is a testament to the power of fundamental chemical research. The development of robust synthetic methodologies, particularly the Suzuki-Miyaura coupling, has propelled these compounds to the forefront of modern chemistry. As our understanding of their reactivity and biological interactions continues to grow, we can anticipate the emergence of new applications for substituted phenylboronic acids in materials science, diagnostics, and the development of next-generation therapeutics.[19][20][21][22][23]

References

A Technical Guide to the Safe Handling of 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid (CAS No. 1256345-54-6). It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and chemical synthesis. The protocols and recommendations outlined herein are synthesized from authoritative safety data and established best practices in industrial hygiene.

Section 1: Compound Profile and Hazard Identification

This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic chemistry, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While specific toxicological data for this exact molecule is not extensively published, the known hazards of related phenylboronic acid derivatives necessitate a cautious and well-informed approach to its handling.

Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Classification (Anticipated):

  • Skin Irritation: Category 2[4][1][3]

  • Serious Eye Irritation: Category 2[5][1][3]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory System: Category 3[3]

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2][6][7]

Summary of Key Safety Data:

Hazard ParameterClassification & StatementPrimary Sources
Contact Hazards H315: Causes skin irritation.[4][1][3] H319: Causes serious eye irritation.[1][3]SDS for analogous boronic acids
Inhalation Hazard H335: May cause respiratory irritation.[3]SDS for analogous boronic acids
Ingestion Hazard H302: Harmful if swallowed.[2][6]SDS for analogous boronic acids
Physical Form Solid, likely a powder or crystalline material.General chemical knowledge
Primary Routes of Exposure Inhalation of dust, skin contact, eye contact, ingestion.General chemical safety principles
Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The causality behind exposure control is straightforward: prevent the compound, in dust or solid form, from contacting the user or being released into the laboratory environment. A multi-layered approach combining engineering controls and PPE is mandatory.

2.1 Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust must be performed within a certified chemical fume hood or a powder containment hood.[8][9] This is non-negotiable. The ventilation system actively captures airborne particles at the source, preventing inhalation and contamination of the general lab space. Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[10]

2.2 Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on a thorough risk assessment of the procedures being performed.

  • Hand Protection: Wear nitrile or butyl rubber gloves.[6] Always inspect gloves for tears or punctures before use.[5][9] When work is complete, remove gloves using a technique that avoids skin contact with the outer surface.[9] Wash hands thoroughly with soap and water after removing gloves.[6][11]

  • Eye and Face Protection: Tight-fitting safety goggles are required at a minimum.[10] For procedures with a higher risk of splashing or dust generation, the use of a face shield in addition to goggles is strongly recommended.[4]

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened. For larger scale operations or when handling significant quantities, a chemically resistant apron or full-body suit may be necessary.[4][9]

  • Respiratory Protection: If engineering controls are insufficient or during a significant spill clean-up, a NIOSH-approved P95 or P100 particulate respirator is required to prevent inhalation of dust.[9]

Section 3: Safe Handling, Storage, and Disposal Protocols

3.1 Weighing and Transferring the Compound

The primary risk during this step is the generation of airborne dust.

  • Preparation: Don all required PPE before retrieving the container from storage.

  • Containment: Perform all weighing and transfer operations inside a chemical fume hood.[8]

  • Technique: Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder. If possible, weigh the material directly into the reaction vessel or a secondary container that can be sealed for transport.

  • Post-Transfer: Gently tap the spatula on the inside of the receiving container to dislodge any remaining powder. Decontaminate the spatula and weighing vessel before removing them from the hood.

3.2 Storage Requirements

Arylboronic acids can be sensitive to air and moisture.[10] Improper storage can lead to degradation, affecting experimental results.

  • Container: Keep the compound in its original, tightly sealed container.[10]

  • Atmosphere: For long-term storage, consider placing the container inside a desiccator or a glovebox with an inert atmosphere.[10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11] The recommended storage temperature is often refrigerated (2-8°C).[9]

3.3 Spill and Emergency Procedures

  • Minor Spill (in a fume hood):

    • Wearing appropriate PPE, gently sweep up the solid material using a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.

    • Avoid actions that create dust clouds.

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[8]

    • Wipe the area with a damp cloth, then decontaminate the surface.

  • Major Spill or Spill Outside Containment:

    • Evacuate the immediate area and alert colleagues.[4][9]

    • Prevent entry and increase ventilation if it is safe to do so.

    • Follow your institution's emergency response protocol. Do not attempt to clean up a large spill without proper training and equipment.

3.4 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][10] Seek immediate medical attention.[5][10]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[6][10] If irritation persists, seek medical attention.[10]

  • Inhalation: Move the person to fresh air.[5][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[10] Seek immediate medical attention.[10]

3.5 Waste Disposal

All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or the environment.[8]

Section 4: Workflow Visualizations

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and safety protocols for handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Start Receive Chemical Assess Review SDS & Assess Risks Start->Assess SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->SelectPPE VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) SelectPPE->VerifyControls Transport Transport to Fume Hood VerifyControls->Transport Weigh Weigh & Dispense (Minimize Dust) Transport->Weigh Reaction Perform Reaction Weigh->Reaction Spill Spill Occurs Weigh->Spill Decon Decontaminate Glassware & Equipment Reaction->Decon FirstAid Exposure Occurs Reaction->FirstAid Waste Segregate Hazardous Waste (Solid & Liquid) Decon->Waste Dispose Dispose via EHS Protocol Waste->Dispose End End of Process Dispose->End SpillResponse Follow Spill Protocol Spill->SpillResponse Contain & Clean FirstAidResponse Administer First Aid & Seek Medical Attention FirstAid->FirstAidResponse Flush & Remove

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Protocol & Application Notes for the Suzuki-Miyaura Coupling of 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science is vast. However, the coupling of sterically hindered and electronically complex substrates, such as 3-(Benzyloxy)-2,4-dichlorophenylboronic acid, presents significant challenges that necessitate carefully optimized protocols. The presence of an ortho-chloro substituent and a bulky benzyloxy group dramatically increases steric hindrance around the reactive boronic acid moiety, impeding the critical transmetalation step. Furthermore, the use of unactivated or electron-rich aryl chloride coupling partners requires highly active catalytic systems to facilitate the difficult oxidative addition step.[4][5][6] This document provides a comprehensive guide, including a detailed mechanistic rationale and a robust experimental protocol, for successfully employing this challenging substrate in Suzuki-Miyaura cross-coupling reactions.

The Mechanistic Framework: Overcoming Steric and Electronic Hurdles

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression through its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][7] For challenging substrates, each step requires special consideration.

  • Oxidative Addition: The reaction initiates with the insertion of a Pd(0) catalyst into the carbon-halogen bond of the coupling partner (e.g., an aryl chloride). This step is notoriously slow for electron-rich or sterically hindered aryl chlorides.[4][5][8] The use of bulky, electron-rich ligands on the palladium center is crucial to accelerate this rate-limiting step.

  • Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium(II) complex. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer.[3][9][10][11] With this compound, the steric shield created by the ortho-chloro and benzyloxy groups can severely hinder the approach to the palladium center.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.[1][2] This step is typically fast and irreversible.

The primary challenges with the title compound are the slow oxidative addition to its desired coupling partners (if they are chlorides) and the sterically impeded transmetalation step. The protocol below is designed specifically to address these bottlenecks.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Pd0->OA Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl Halide Complex) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar²-B(OH)₂ Base PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Regeneration Product Ar¹-Ar² (Coupled Product) RE->Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameter Optimization for Hindered Substrates

The success of coupling this compound hinges on the rational selection of the catalyst, base, and solvent.

Catalyst System Selection

Traditional catalysts like Pd(PPh₃)₄ are often ineffective for coupling sterically demanding substrates or unactivated aryl chlorides.[5][8] Modern catalyst systems, employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are essential.

  • Ligands: Biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are highly effective. Their bulk facilitates the reductive elimination step and promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[12]

  • Precatalysts: Using air-stable palladium(II) precatalysts (e.g., SPhos-Pd-G3) is highly recommended. These complexes provide a reliable method for generating the active Pd(0) catalyst in a controlled manner, leading to more reproducible results.

Base Selection

The choice of base is critical for activating the boronic acid without promoting side reactions like protodeborylation.[1]

  • Recommended Bases: Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) is an excellent choice for sterically hindered couplings as it is effective at promoting the formation of the reactive boronate species.[13] Cesium carbonate (Cs₂CO₃) is another strong option.

  • Mechanism of Action: The base deprotonates the boronic acid or coordinates to form a highly nucleophilic "ate" complex [R-B(OH)₃]⁻, which readily undergoes transmetalation.[10][11]

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Recommended Solvents: Aprotic polar solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are standard.

  • Role of Water: A small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the formation of the palladium hydroxide species, which can participate in an alternative transmetalation pathway.[11] However, for substrates prone to protodeborylation, anhydrous conditions may be necessary.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.

Workflow start Start setup Assemble & Dry Glassware (Reaction Vial, Stir Bar, Condenser) start->setup add_solids Add Solids under Inert Gas (N₂/Ar) (Aryl Halide, Boronic Acid, Base) setup->add_solids add_liquids Add Solvent & Degas Mixture (e.g., Sparge with Argon for 15-20 min) add_solids->add_liquids add_catalyst Add Palladium Precatalyst add_liquids->add_catalyst reaction Heat to Reaction Temperature (e.g., 80-110 °C) & Stir add_catalyst->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction If incomplete cool Cool to Room Temperature monitor->cool Upon completion workup Aqueous Workup (Dilute, Extract with Organic Solvent) cool->workup dry Dry Organic Layer & Concentrate workup->dry purify Purify via Flash Chromatography dry->purify end Characterize Final Product purify->end

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials & Equipment
  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl chloride or bromide) (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3) (1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Reaction vial or round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure
  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 148.5 mg), the aryl halide (0.55 mmol, 1.1 equiv), and finely ground K₃PO₄ (1.5 mmol, 318 mg, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.5 mL) and deionized water (e.g., 0.5 mL) via syringe.

  • Degassing: Sparge the resulting suspension with the inert gas for another 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the catalyst.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01 mmol, 2 mol%).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of a small aliquot. If the reaction stalls, a small additional portion of the catalyst may be added.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Data & Expected Outcomes

The conditions outlined should be robust for a variety of aryl halide coupling partners. Optimization of temperature and catalyst loading may be required for particularly challenging substrates.

Aryl Halide PartnerCatalyst Loading (mol%)Base (equiv)Temp (°C)Time (h)Expected Yield
4-Chlorotoluene2.5K₃PO₄ (3.0)1001875-85%
4-Bromoanisole2.0K₃PO₄ (3.0)1001280-90%
2-Bromopyridine2.0K₃PO₄ (3.0)901270-80%
1-Bromo-2,6-dimethylbenzene3.0K₃PO₄ (3.0)1102460-75%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for the substrate.3. Poor quality of reagents (e.g., wet solvent, impure boronic acid).1. Ensure thorough degassing; use fresh, high-quality solvents.2. Switch to a more active ligand (e.g., from SPhos to RuPhos) or increase catalyst loading.3. Dry solvents and reagents thoroughly before use.
Protodeborylation 1. Base is too strong or reaction temperature is too high.2. Presence of excess water.1. Switch to a milder base (e.g., K₂CO₃) or lower the reaction temperature.2. Use anhydrous conditions or reduce the amount of water co-solvent.
Homocoupling of Boronic Acid 1. Presence of oxygen leading to Pd(II) species that promote homocoupling.2. Catalyst deactivation.[14]1. Improve degassing procedure significantly.2. Use a more stable precatalyst or add a small amount of a reducing agent if compatible.
Reaction Stalls 1. Catalyst deactivation over time.2. Insoluble base or reagents limiting reaction rate.1. Add a second portion of the catalyst (0.5-1.0 mol%).2. Ensure the base is finely powdered and the mixture is stirred vigorously. Consider a more solubilizing solvent system.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success relies on a rational approach that directly addresses the inherent steric and electronic obstacles. By employing highly active palladium precatalysts with bulky, electron-rich ligands, a strong non-nucleophilic base like K₃PO₄, and carefully controlled, oxygen-free conditions, researchers can effectively synthesize complex biaryl structures that are critical for advancing drug discovery and materials science.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Using 3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Biaryl scaffolds containing sterically hindered and electronically complex motifs are crucial in modern drug discovery and materials science. This document provides an in-depth analysis of the reaction mechanism, a discussion on the critical roles of catalysts, ligands, and bases, and a robust, step-by-step protocol for the successful coupling of this specific boronic acid with aryl halides. The content is designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights to navigate the challenges associated with sterically demanding substrates.

Introduction: The Strategic Value of Hindered Biaryls

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] This methodology is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

The specific reagent, This compound , offers a unique building block for introducing a sterically encumbered and electronically differentiated phenyl ring into target molecules. The two chlorine atoms create significant steric hindrance around the coupling site and exert a strong electron-withdrawing inductive effect, while the benzyloxy group provides a handle for further functionalization after a potential deprotection step. Successfully coupling such challenging substrates requires a carefully optimized protocol, as steric hindrance can significantly impede key steps in the catalytic cycle.[3][4] This guide provides the necessary framework for achieving high-yield couplings with this valuable reagent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar-X). The palladium center inserts itself into the carbon-halide bond, forming a new Palladium(II) intermediate. This step is often rate-limiting, especially with less reactive aryl chlorides.[2]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[6][7][8] This "ate" complex then exchanges its organic group with the halide on the Palladium(II) complex.

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together to form the new biaryl product (Ar-Ar'). This process regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Solids: Aryl Bromide, Boronic Acid, K₃PO₄, SPhos Pd G3 B Add to Oven-Dried Schlenk Flask A->B C Seal with Septum B->C D Evacuate & Backfill with Argon (3x) C->D E Add Degassed Solvents (Dioxane/Water) via Syringe D->E F Heat to 100 °C with Vigorous Stirring E->F G Monitor by TLC (2-12 hours) F->G H Cool to RT, Dilute with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry (MgSO₄), Filter, & Concentrate I->J K Purify via Flash Column Chromatography J->K

References

Application Note: Strategic Synthesis of Substituted Biaryl Compounds Utilizing 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryls

Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique three-dimensional arrangement, arising from restricted rotation (atropisomerism) around the aryl-aryl bond, allows them to serve as highly specific ligands for biological targets.[2] Consequently, robust and versatile methods for their synthesis are of paramount importance to researchers in organic synthesis and drug development.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)–C(sp²) bonds.[3][4] Its success is rooted in the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5]

This guide provides an in-depth protocol for the use of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid , a specialized building block for accessing highly functionalized biaryl systems. The presence of ortho and para chloro-substituents, combined with a meta-benzyloxy group, offers a unique combination of steric and electronic properties, alongside a latent phenolic hydroxyl group for subsequent transformations. This application note will detail the mechanistic rationale, provide a comprehensive experimental protocol, and offer troubleshooting guidance for its successful application.

Featured Reagent: this compound

This boronic acid is a versatile reagent designed for introducing a heavily substituted phenyl ring into a target molecule.

Property Value
Chemical Name This compound
CAS Number 1072946-32-7[6]
Molecular Formula C₁₃H₁₁BCl₂O₃[6]
Molecular Weight 296.94 g/mol [6]
Appearance Solid[7]

Strategic Advantages:

  • Orthogonal Functionality: The chloro-substituents are relatively stable under Suzuki coupling conditions but can serve as handles for subsequent cross-coupling reactions under more forcing conditions.

  • Latent Phenol: The benzyloxy group is a robust protecting group for a phenol. Its removal post-coupling (e.g., via hydrogenolysis) unmasks a hydroxyl group, a key site for derivatization in medicinal chemistry.

  • Modulated Reactivity: The electron-withdrawing nature of the chlorine atoms and the steric bulk of the ortho-chloro and benzyloxy groups influence the electronic properties and conformation of the final biaryl product.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[8] The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.

The role of the base is crucial; it reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[9] This "activation" step is essential for the transmetalation to occur efficiently.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation Biaryl_Pd_Complex R¹-Pd(II)Ln-R² Transmetalation->Biaryl_Pd_Complex RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd Boronate Activated Boronic Acid [R²-B(OH)₃]⁻ + Base Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required depending on the specific coupling partner.

4.1. Materials and Reagents

  • Aryl Bromide (Ar-Br)

  • This compound (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane or Toluene, and Water (typically a 4:1 to 5:1 ratio)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

4.2. Reaction Setup and Execution

  • Vessel Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Subsequently, add the degassed solvents (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

    • Expert Insight: The use of a pre-catalyst or a robust ligand system (e.g., SPhos, XPhos) with Pd(OAc)₂ can be beneficial for sterically hindered or electronically deactivated aryl halides.[11]

  • Reaction: Immerse the flask in a preheated oil bath at 85-100 °C. Stir the reaction mixture vigorously overnight (12-18 hours).

    • Causality: The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential in biphasic systems to ensure adequate mixing between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the limiting reagent (typically the aryl bromide) is consumed.

4.3. Work-up and Purification

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Factors for Optimization & Data

The success of the coupling is highly dependent on the careful selection of reagents. The following table provides a starting point for optimization.

Parameter Condition A (Standard) Condition B (For Hindered Substrates) Rationale / Comment
Aryl Halide Aryl Bromide/IodideAryl Chloride/TriflateReactivity order is I > Br > OTf >> Cl.[4] Chlorides often require more active catalysts.
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Bulky, electron-rich phosphine ligands (like SPhos) accelerate reductive elimination and stabilize the catalyst, improving yields for challenging substrates.[11]
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)Cs₂CO₃ is more soluble in organic solvents and is a stronger base, often leading to higher yields, especially with less reactive partners.[3]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (4:1)Solvent choice can influence reaction rates and solubility of reagents.
Temperature 90 °C110 °CHigher temperatures may be needed for less reactive aryl chlorides or sterically demanding substrates.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficient base strength or quantity.3. Reaction temperature too low.1. Ensure thorough degassing of solvents and reaction vessel.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase the reaction temperature in 10 °C increments.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve degassing procedure.2. Screen different palladium catalysts and ligands.
Protodeboronation (Boronic acid replaced by -H) 1. Reaction conditions are too harsh (high temp/long time).2. Boronic acid is sensitive to the basic conditions.[12]1. Lower the reaction temperature or shorten the reaction time.2. Use a milder base (e.g., K₂CO₃) or consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[5]

Application Workflow: Synthesis of a Biaryl Phenol

A key application of this reagent is the two-step synthesis of biaryl phenols, which are valuable intermediates in drug discovery.

Caption: Workflow for the two-step synthesis of a biaryl phenol.

This sequence first utilizes the robust Suzuki-Miyaura coupling to construct the core biaryl framework, followed by a standard hydrogenolysis to cleave the benzyl ether, revealing the synthetically versatile phenolic hydroxyl group.

References

The Strategic Utility of 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, 3-(Benzyloxy)-2,4-dichlorophenylboronic acid has emerged as a pivotal reagent, particularly in the synthesis of novel antibacterial agents. This technical guide provides an in-depth exploration of the applications of this versatile boronic acid, with a specific focus on its role in the development of bacterial type IIA topoisomerase inhibitors. Detailed protocols for its use in palladium-catalyzed cross-coupling reactions are presented, alongside a discussion of the underlying chemical principles and practical considerations for researchers in medicinal chemistry and drug development.

Introduction: The Versatility of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1] The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between a boronic acid and an organohalide, stands as a cornerstone of modern organic synthesis for creating biaryl structures, which are common motifs in pharmaceuticals.[2][3]

This compound (Figure 1) is a commercially available[4][5] reagent that offers a unique combination of structural features for medicinal chemists:

  • A Phenylboronic Acid Moiety: Primed for participation in Suzuki-Miyaura cross-coupling reactions.[2]

  • Dichlorination Pattern: The two chlorine atoms provide steric and electronic properties that can be crucial for molecular recognition by a biological target. They can also serve as handles for further synthetic transformations.

  • Benzyloxy Group: This protecting group for the phenol is stable under many reaction conditions and can be readily removed in later synthetic steps to reveal a hydroxyl group, which can act as a key hydrogen bond donor or a site for further functionalization.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound1072946-32-7C13H11BCl2O3296.94 g/mol
Table 1: Physicochemical Properties of this compound.[4][5]

Application in the Synthesis of Novel Antibacterial Agents: Inhibitors of Bacterial Type IIA Topoisomerases

A significant application of this compound is in the synthesis of a new class of potent antibacterial agents that target bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are essential for bacterial survival as they control the topological state of DNA, making them validated targets for antibiotic development.[9] The rise of antibiotic resistance, including to widely used fluoroquinolones that also target these enzymes, has created an urgent need for new inhibitors with novel mechanisms of action.[10]

Compounds synthesized using this compound have been shown to inhibit these enzymes, leading to broad-spectrum antibacterial activity. The benzyloxy and dichloro-substituted phenyl moiety of the final compounds often plays a crucial role in binding to the enzyme, highlighting the importance of this specific building block.

Mechanism of Action of Type IIA Topoisomerase Inhibitors

The inhibitors synthesized using this boronic acid function by stabilizing the covalent complex between the topoisomerase and cleaved DNA. This "poisoned" complex blocks the replication and transcription machinery, ultimately leading to bacterial cell death. The benzyloxy-dichlorophenyl group contributes to the binding affinity and specificity of the inhibitor within a transient pocket on the enzyme-DNA complex.

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Cellular Processes DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA Bacterial DNA DNA_Gyrase->DNA Binds and cleaves DNA Inhibitor Inhibitor derived from This compound Replication_Transcription DNA Replication & Transcription DNA_Gyrase->Replication_Transcription Blocked by stabilized complex Inhibitor->DNA_Gyrase Binds to enzyme-DNA complex Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Leads to Suzuki_Coupling_Workflow A 1. Combine Reagents (Boronic Acid, Halide, Base) B 2. Add Solvent A->B C 3. Degas with Inert Gas B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir D->E F 6. Reaction Work-up (Extraction and Washing) E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Dichlorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceutical and materials science applications.[1][2][3] This application note provides a detailed guide to the experimental setup and optimization of Suzuki-Miyaura reactions involving dichlorophenylboronic acids. These substrates present unique challenges due to the electronic-withdrawing nature and steric hindrance imparted by the chlorine atoms. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and provide step-by-step protocols to achieve high-yield and selective couplings.

Introduction: The Suzuki-Miyaura Reaction and the Challenge of Dichlorophenylboronic Acids

The palladium-catalyzed Suzuki-Miyaura reaction has become a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[2][3] The reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide or pseudohalide.[1][4]

Dichlorophenylboronic acids are valuable building blocks, allowing for the introduction of a dichlorinated phenyl moiety into complex molecules. This can be particularly advantageous in drug discovery, where chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions. However, the two chlorine substituents render the boronic acid electron-deficient, which can significantly impact the reaction kinetics and overall efficiency. Furthermore, the presence of ortho-chloro substituents can introduce steric challenges. These factors necessitate a careful and rational approach to reaction design and optimization.

Mechanistic Considerations: The Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions with challenging substrates like dichlorophenylboronic acids. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

Suzuki_Miyaura_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.[1][4] For aryl chlorides, this step is often the rate-limiting step due to the strong C-Cl bond.[6][7]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst.[1][4]

For dichlorophenylboronic acids, the electron-withdrawing nature of the chlorine atoms can slow down the transmetalation step. Therefore, careful selection of the reaction components is crucial to drive the catalytic cycle forward efficiently.

Key Experimental Parameters and Their Rationale

The success of a Suzuki-Miyaura coupling with dichlorophenylboronic acids hinges on the judicious selection of the palladium source, ligand, base, and solvent system.

Palladium Source and Ligand Selection

The choice of the palladium catalyst and its associated ligand is arguably the most critical factor, especially when dealing with less reactive aryl chlorides.[7]

  • Palladium Precatalysts: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts) like XPhos Pd G3.[1][10] While Pd(II) sources like Pd(OAc)₂ are often used, they require in-situ reduction to the active Pd(0) species.[1] Precatalysts can offer improved stability and catalytic activity.

  • Phosphine Ligands: The ligand plays a multifaceted role: it stabilizes the palladium center, influences its electronic properties, and modulates the steric environment around the metal.[1][11] For coupling with aryl chlorides, bulky and electron-rich phosphine ligands are generally preferred as they promote the challenging oxidative addition step and facilitate reductive elimination.[6][12][13]

Ligand ClassSpecific ExamplesKey Characteristics & Rationale
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich, highly effective for coupling aryl chlorides.[6][13] The steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[6]
Dialkylbiaryl Phosphines DavePhos, JohnPhosSimilar to biaryl phosphines, these ligands offer a good balance of steric bulk and electron-donating ability.[4][6]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Often used in Pd(dppf)Cl₂. While effective for many couplings, it may be less efficient for challenging aryl chlorides compared to more modern biaryl phosphine ligands.[14][15]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable complexes with palladium. They can be very effective for aryl chloride couplings.[3]

Recommendation: For Suzuki-Miyaura reactions with dichlorophenylboronic acids, particularly when coupling with an aryl chloride, starting with a bulky and electron-rich biaryl phosphine ligand such as SPhos or XPhos is highly recommended.[13]

The Crucial Role of the Base

The base is essential for the activation of the boronic acid in the transmetalation step.[8][9] There are two primary proposed mechanisms for this activation: the formation of a more nucleophilic boronate "ate" complex, or the formation of a palladium(II) hydroxide complex that then reacts with the neutral boronic acid.[9]

BaseStrengthCommon Applications & Considerations
Potassium Phosphate (K₃PO₄) StrongHighly effective for a wide range of Suzuki couplings, including those with challenging substrates like nitrogen-containing heterocycles.[9] Often a good first choice.
Potassium Carbonate (K₂CO₃) ModerateA widely used and cost-effective base, often employed in aqueous solvent mixtures.[16][17]
Cesium Carbonate (Cs₂CO₃) StrongKnown for the "cesium effect," where it can enhance reaction rates and yields, particularly with sterically hindered substrates.[4][9]
Sodium Carbonate (Na₂CO₃) ModerateAnother common and economical choice, typically used in biphasic conditions.[18]
Potassium Hydroxide (KOH) StrongA strong base that can be effective, but its high basicity may lead to side reactions in some cases.[9]

Recommendation: For dichlorophenylboronic acids, a strong, non-nucleophilic base like K₃PO₄ is an excellent starting point.[9] The use of an aqueous solution of the base is common and often beneficial.

Solvent System Selection

The choice of solvent can significantly influence the solubility of reactants and the overall reaction rate. Suzuki-Miyaura reactions can be performed in a variety of organic solvents, often with the addition of water to facilitate the dissolution of the inorganic base.[1][8]

SolventProperties & Common Use
1,4-Dioxane/Water A very common and effective solvent system for Suzuki couplings.[4][17]
Toluene/Water Another widely used biphasic system, particularly for higher temperature reactions.[18]
Tetrahydrofuran (THF)/Water A good choice for reactions at or near room temperature.[4][19]
N,N-Dimethylformamide (DMF) A polar aprotic solvent that can be useful for solubilizing certain substrates.

Recommendation: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a robust and generally applicable solvent system for Suzuki-Miyaura reactions.[4][17] It is crucial to degas the solvent thoroughly to remove dissolved oxygen, which can deactivate the palladium catalyst.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of dichlorophenylboronic acids. Optimization may be required based on the specific aryl halide partner.

General Protocol for Coupling with an Aryl Bromide

dot graph TD { A[Start: Assemble Glassware] --> B{Inert Atmosphere}; B --> C[Add Reagents]; C --> D{Degas Solvent}; D --> E[Add Solvent]; E --> F{Heat and Stir}; F --> G[Reaction Monitoring]; G --> H{Work-up}; H --> I[Purification]; I --> J[End: Characterization];

} ddot Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Dichlorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • SPhos (0.04 mmol, 4 mol %)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, dichlorophenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[19]

  • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvent mixture for at least 30 minutes.

  • Add the degassed solvent mixture (10 mL) to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol for Challenging Couplings with Aryl Chlorides

For less reactive aryl chlorides, a more active catalyst system and potentially higher temperatures may be necessary.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Dichlorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.03 mmol, 3 mol %)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • Follow steps 1-4 of the general protocol, substituting the appropriate reagents and solvents.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction closely, as longer reaction times may be required.

  • Follow steps 7-11 of the general protocol for work-up and purification.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure), insufficient temperature, incorrect base/solvent.Ensure rigorous degassing of solvents.[15] Increase reaction temperature. Screen different bases (e.g., Cs₂CO₃) and ligands (e.g., XPhos).
Protodeboronation Presence of excess water or protic sources, harsh basic conditions.Use anhydrous solvents and a carefully controlled amount of aqueous base. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Thoroughly degas all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation of Aryl Halide Side reaction, can be promoted by certain catalyst systems or impurities.Screen different palladium sources and ligands. Ensure the purity of starting materials.

Conclusion

The Suzuki-Miyaura cross-coupling of dichlorophenylboronic acids is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical and materials research. While the electronic and steric properties of these substrates present challenges, a rational approach to the selection of reaction parameters can lead to high-yielding and selective couplings. By understanding the underlying mechanism and carefully choosing the catalyst, ligand, base, and solvent, researchers can successfully employ these important building blocks in their synthetic endeavors. This application note provides a solid foundation and practical protocols to facilitate the successful implementation of these challenging yet rewarding reactions.

References

Application Notes and Protocols: 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid as a Versatile Building Block in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

This document serves as a comprehensive technical guide for the effective use of 3-(benzyloxy)-2,4-dichlorophenylboronic acid in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, these notes provide in-depth protocols, mechanistic insights, and practical considerations for leveraging this uniquely functionalized building block. Our focus is on its principal application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation for the synthesis of complex biaryl molecules.[1][2][3]

The biaryl motif is a privileged structure in numerous areas of chemical science, from pharmaceuticals and agrochemicals to advanced materials like liquid crystals.[3][4] The ability to efficiently construct these structures is therefore of paramount importance. This compound offers a unique combination of features:

  • A Reactive Boronic Acid Handle: Enables participation in palladium-catalyzed cross-coupling reactions.[2]

  • Ortho and Para Chloro-Substituents: These electron-withdrawing groups modulate the electronic properties of the aromatic ring and provide steric bulk, which can be exploited to influence reaction outcomes and the conformation of the final product.

  • A Protected Phenolic Group: The benzyloxy ether serves as a robust protecting group for a hydroxyl functionality, which can be unmasked in a subsequent synthetic step to allow for further molecular elaboration.

This guide moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring protocols are both reproducible and adaptable.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are prerequisites for successful and secure experimentation. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1072946-32-7[5][6]
Molecular Formula C₁₃H₁₁BCl₂O₃[5]
Molecular Weight 296.94 g/mol [5]
IUPAC Name (3-(Benzyloxy)-2,4-dichlorophenyl)boronic acid
Synonyms Boronic acid, B-[2,4-dichloro-3-(phenylmethoxy)phenyl]-[5]
Physical Form Solid
Storage Conditions Store under inert atmosphere, 2-8°C
Safety, Handling, and Storage

While specific data for this exact compound is limited, data from structurally similar arylboronic acids dictates a cautious approach.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[7]

  • Hazard Profile: Based on analogous compounds, this compound should be treated as potentially harmful if swallowed and capable of causing skin and serious eye irritation.[8]

  • Storage: The compound is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated at 2-8°C. Proper storage is critical to prevent degradation and ensure consistent reactivity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this building block, facilitating the formation of a C(sp²)-C(sp²) bond between the dichlorophenyl ring and another aryl or vinyl partner.

Mechanistic Overview

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process, catalyzed by a Palladium(0) species, involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln r1_pd_r2 R¹-Pd(II)L₂-R² pd0->r1_pd_r2 Oxidative Addition oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd_complex->pd0 Reductive Elimination transmetalation Transmetalation r1_pd_r2->pd_complex Transmetalation product R¹-R² r1_pd_r2->product Yields reductive_elimination Reductive Elimination boronic_acid R²-B(OH)₂ base Base (e.g., CO₃²⁻) boronic_acid->base Activates boronate [R²-B(OH)₃]⁻ boronate->pd_complex aryl_halide R¹-X aryl_halide->pd0 Reacts with

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl.[3]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Detailed Experimental Protocol

The following is a generalized, robust starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point, with optimization of catalyst, base, and solvent potentially required for challenging substrates.[1]

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
Aryl Bromide (Ar-Br)Coupling Partner>98%
This compoundBoron Source>97%
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium CatalystSynthesis Grade
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)BaseAnhydrous, >99%
1,4-Dioxane or TolueneOrganic SolventAnhydrous
Deionized WaterCo-solvent
Schlenk flask or reaction vialReaction VesselOven-dried
Magnetic stirrer and stir barAgitation
Nitrogen or Argon lineInert AtmosphereHigh Purity
TLC plates (Silica gel 60 F₂₅₄)Reaction Monitoring
Ethyl Acetate, HexanesChromatography SolventsHPLC Grade
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying AgentAnhydrous

Step-by-Step Methodology

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble and Dry Glassware reagents 2. Add Solids: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Catalyst (1-3 mol%) setup->reagents seal 3. Seal Vessel, Evacuate & Backfill with N₂/Ar (3x) reagents->seal add_solvents 4. Add Degassed Solvents (e.g., Dioxane/H₂O) seal->add_solvents heat 5. Heat to 80-100 °C with Stirring add_solvents->heat monitor 6. Monitor by TLC/LC-MS (2-16 h) heat->monitor cool 7. Cool to RT, Dilute with EtOAc monitor->cool extract 8. Wash with H₂O & Brine, Separate Layers cool->extract dry 9. Dry Organic Layer (e.g., MgSO₄), Filter extract->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify by Column Chromatography concentrate->purify final_product Pure Biaryl Product purify->final_product Characterize

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Inerting the Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuating under vacuum and backfilling with high-purity nitrogen or argon. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Through the septum, add the degassed solvent(s) via cannula or syringe. A common system is a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).[11] The total solvent volume should provide a concentration of the aryl bromide of approximately 0.1-0.2 M.

  • Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon consumption of the limiting reagent (typically the aryl bromide).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Post-Coupling Transformation: Benzyl Group Deprotection

A key advantage of using this building block is the ability to deprotect the benzyloxy group to reveal a phenol. This phenol can then be used as a handle for further functionalization, such as etherification, esterification, or as a directing group in subsequent reactions. The most common method for benzyl ether cleavage is catalytic hydrogenation.

Protocol for Hydrogenolysis
  • Setup: Dissolve the purified biaryl product (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, typically 10 wt. %, ~0.10 equiv.) to the solution.

  • Hydrogenation: Seal the flask and purge with hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus, and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric upon exposure to air when dry; ensure the filter cake is kept wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenolic product, which can be used without further purification or recrystallized if necessary.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the reliable construction of sterically and electronically biased biaryl systems. The presence of a protected phenol group further enhances its synthetic value, providing a latent reactive site for post-coupling diversification. By following the robust protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively incorporate this reagent into their synthetic strategies to accelerate discovery in medicine and materials science.

References

Application Notes and Protocols: A Guide to the Deprotection of Benzyloxy Groups in Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzyl Ether as a Cornerstone Protecting Group and its Strategic Removal Post-Suzuki Coupling

In the intricate world of multi-step organic synthesis, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The products of these reactions are often complex molecules, rich in functionality, which necessitate the use of protecting groups to mask reactive sites during synthesis. The benzyloxy (OBn) group is a frequently employed protecting group for hydroxyl moieties due to its robustness under a wide range of reaction conditions, including the basic and often heated environments of Suzuki couplings.[1][2]

However, the very stability that makes the benzyl ether an excellent protecting group also presents a challenge for its removal. The successful deprotection of a benzyloxy group in a Suzuki coupling product is a critical final step that requires careful consideration of the overall molecular architecture and the presence of other sensitive functional groups. A poorly chosen deprotection strategy can lead to undesired side reactions, such as the reduction of other functional groups or the decomposition of the target molecule.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most effective methods for the deprotection of benzyloxy groups in Suzuki coupling products. We will delve into the mechanistic underpinnings of each technique, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols to ensure successful and reproducible outcomes.

Navigating the Deprotection Landscape: A Comparative Overview

The choice of deprotection method is paramount and is dictated by the substrate's tolerance to the reaction conditions. The three primary strategies for cleaving benzyl ethers are catalytic hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage. Each approach has its distinct advantages and limitations, which are summarized in the table below.

Deprotection Method Typical Reagents Advantages Disadvantages Compatibility with Common Post-Suzuki Moieties
Catalytic Hydrogenolysis H₂, Pd/C; H₂, Pd(OH)₂/C (Pearlman's catalyst); Transfer hydrogenation (e.g., HCOOH, NH₄HCO₂, cyclohexene) with Pd/CMild conditions, high yields, clean byproducts (toluene).[2][4][5][6][7][8]Not compatible with reducible functional groups (alkenes, alkynes, nitro groups, some heterocycles). Catalyst can be pyrophoric.Avoid if other reducible groups are present. Generally compatible with aryl-aryl bonds.
Acid-Catalyzed Cleavage BBr₃, BCl₃, TMSI, TFA, HBrEffective for robust molecules. Can be selective for certain types of ethers.Harsh conditions, not suitable for acid-labile substrates.[9][10][11][12][13][14][15] Lewis acids can be corrosive and moisture-sensitive.Not suitable for molecules with acid-sensitive groups like acetals, ketals, or t-butyl esters.
Oxidative Cleavage DDQ, CAN, NBS, OzoneOrthogonal to reductive methods. Useful when hydrogenolysis is not an option.[1][16][17][18]Can be less chemoselective. Reagents can be toxic and require careful handling. May not be suitable for electron-rich aromatic systems.A good alternative when reducible groups are present. Care must be taken with other oxidizable functionalities.

Deep Dive into Deprotection Methodologies

Catalytic Hydrogenolysis: The Workhorse of Benzyl Ether Cleavage

Catalytic hydrogenolysis is the most widely used method for the deprotection of benzyloxy groups due to its mildness and high efficiency.[8] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C).[2][6][7][19]

Mechanism of Action:

The reaction proceeds via the adsorption of the benzyl ether and hydrogen onto the surface of the palladium catalyst. The palladium facilitates the oxidative addition into the C-O bond, followed by hydrogenolysis to yield the deprotected alcohol and toluene as a benign byproduct.

Catalytic_Hydrogenolysis_Mechanism cluster_reaction Reaction on Catalyst Surface substrate R-O-Bn adsorbed_substrate R-O-Bn (adsorbed) substrate->adsorbed_substrate Adsorption intermediate [R-O-Bn-Pd-H₂ complex] h2 H₂ adsorbed_h2 H-Pd-H h2->adsorbed_h2 Adsorption adsorbed_substrate->intermediate adsorbed_h2->intermediate product R-OH intermediate->product Hydrogenolysis byproduct Toluene intermediate->byproduct

Figure 1: Simplified mechanism of catalytic hydrogenolysis.

Experimental Protocol: Standard Hydrogenolysis of a Benzyl-Protected Phenol

Materials:

  • Benzyl-protected Suzuki product (1.0 eq)

  • 10% Palladium on carbon (10 mol%)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas balloon or Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the benzyl-protected compound.

  • Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., methanol).

  • Inerting: Purge the flask with an inert gas for 5-10 minutes.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under a positive flow of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Maintain a positive pressure of hydrogen with the balloon. For more robust reactions, a Parr hydrogenator can be used at a set pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography, if necessary.

Field-Proven Insights:

  • Catalyst Choice: For substrates prone to acid-catalyzed side reactions, Pearlman's catalyst (Pd(OH)₂/C) is a milder alternative.

  • Transfer Hydrogenolysis: In cases where handling hydrogen gas is a concern, catalytic transfer hydrogenolysis offers a safer alternative.[4][20] Common hydrogen donors include formic acid, ammonium formate, or cyclohexene.[21][5]

  • Chemoselectivity: Be aware that other functional groups such as alkenes, alkynes, nitro groups, and some nitrogen-containing heterocycles can be reduced under these conditions.[3] The presence of additives like ammonia or pyridine can sometimes selectively inhibit benzyl ether hydrogenolysis while allowing the reduction of other groups.[22]

Acid-Catalyzed Cleavage: A Strategy for Robust Molecules

For substrates that are stable to strong acids, Lewis acids or Brønsted acids can effectively cleave benzyl ethers. Boron tribromide (BBr₃) and boron trichloride (BCl₃) are particularly potent reagents for this transformation.[10][11][12][13][14][15]

Mechanism of Action:

The Lewis acid coordinates to the ether oxygen, activating it for nucleophilic attack by a bromide or chloride ion. This results in the cleavage of the C-O bond to form a boron-alkoxide intermediate and benzyl bromide/chloride. Subsequent work-up hydrolyzes the boron-alkoxide to furnish the desired alcohol.

Acid_Catalyzed_Cleavage_Mechanism substrate R-O-Bn adduct R-O(BBr₃)-Bn substrate->adduct lewis_acid BBr₃ lewis_acid->adduct intermediate [R-O-BBr₂]⁻ + [Bn]⁺ adduct->intermediate Cleavage product R-O-BBr₂ intermediate->product benzyl_bromide Bn-Br bromide_attack Br⁻ attack final_product R-OH product->final_product Hydrolysis hydrolysis H₂O work-up

Figure 2: Mechanism of BBr₃-mediated benzyl ether cleavage.

Experimental Protocol: BBr₃-Mediated Deprotection

Materials:

  • Benzyl-protected Suzuki product (1.0 eq)

  • Boron tribromide (1 M solution in CH₂Cl₂) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the benzyl-protected compound.

  • Solvent Addition: Dissolve the substrate in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the BBr₃ solution dropwise via a syringe.

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C or room temperature as needed. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of methanol, followed by water.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography.

Field-Proven Insights:

  • Safety: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Selectivity: The reactivity of different ethers towards BBr₃ can vary, potentially allowing for selective deprotection.[11][15] For instance, aryl methyl ethers are generally cleaved more readily than alkyl benzyl ethers.

  • Alternative Lewis Acids: Other Lewis acids such as BCl₃, trimethylsilyl iodide (TMSI), or aluminum chloride can also be employed, sometimes offering different selectivity profiles.[9][13][23][24]

Oxidative Cleavage: An Orthogonal Approach

When the Suzuki coupling product contains functional groups that are sensitive to reduction, oxidative methods provide a valuable alternative for benzyl ether deprotection.[1][16][17] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for this purpose, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether.[1][17] However, under certain conditions, it can also cleave simple benzyl ethers.[16][25]

Mechanism of Action:

The reaction is thought to proceed via a single-electron transfer (SET) mechanism. The DDQ oxidizes the benzyl ether to a radical cation, which then collapses to form a hemiacetal intermediate. The hemiacetal is unstable and decomposes to the deprotected alcohol and the corresponding benzaldehyde.

Oxidative_Cleavage_Mechanism substrate R-O-Bn radical_cation [R-O-Bn]⁺• substrate->radical_cation SET ddq DDQ ddq_radical_anion [DDQ]⁻• ddq->ddq_radical_anion hemiacetal_precursor [R-O=CHPh]⁺ radical_cation->hemiacetal_precursor Fragmentation hemiacetal R-O-CH(OH)Ph hemiacetal_precursor->hemiacetal water H₂O water->hemiacetal product R-OH hemiacetal->product Decomposition benzaldehyde PhCHO hemiacetal->benzaldehyde

Figure 3: Simplified mechanism of DDQ-mediated oxidative cleavage.

Experimental Protocol: DDQ-Mediated Deprotection

Materials:

  • Benzyl-protected Suzuki product (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Vessel Preparation: To a round-bottom flask, add the benzyl-protected compound.

  • Solvent Addition: Dissolve the substrate in a mixture of CH₂Cl₂ and a small amount of water (e.g., 18:1 CH₂Cl₂:H₂O).

  • Reagent Addition: Add DDQ in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction mixture will typically turn dark. Monitor the progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Filtration: Filter the mixture through a pad of Celite® to remove solid byproducts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with CH₂Cl₂ (3x).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Concentrate the organic phase and purify the residue by flash column chromatography.

Field-Proven Insights:

  • Substrate Scope: This method is most effective for benzyl ethers that are electronically activated, such as p-methoxybenzyl (PMB) ethers. Simple benzyl ethers may require more forcing conditions or may not react at all.[17]

  • Visible Light Catalysis: Recent advances have shown that visible-light-mediated oxidative debenzylation using catalytic amounts of DDQ can be a mild and efficient method, expanding the scope to include simple benzyl ethers.[16][25][26]

  • Chemoselectivity: Be mindful of other oxidizable functional groups in the molecule, such as electron-rich aromatic rings or other sensitive ethers.

Troubleshooting and Special Considerations for Suzuki Coupling Products

The unique structural features of Suzuki coupling products can sometimes present specific challenges for deprotection.

  • Steric Hindrance: Bulky substituents near the benzyloxy group, often introduced during the Suzuki coupling, can hinder access of the catalyst or reagent to the reaction site. In such cases, more forcing conditions (higher temperature, higher pressure for hydrogenolysis) or less sterically demanding reagents may be necessary.

  • Catalyst Poisoning: Certain functional groups, particularly sulfur-containing moieties or some nitrogen heterocycles, can poison palladium catalysts, inhibiting hydrogenolysis. In these instances, using a larger amount of catalyst or switching to an oxidative or acidic deprotection method is advisable.

  • Homocoupling Byproducts: Suzuki reactions can sometimes yield homocoupling byproducts of the boronic acid starting material.[27] It is important to ensure the starting material for the deprotection is pure to avoid complicating the final purification.

Conclusion

The deprotection of a benzyloxy group is a pivotal step in the synthesis of complex molecules derived from Suzuki coupling reactions. A thorough understanding of the available deprotection methods, their mechanisms, and their respective advantages and limitations is crucial for success. By carefully considering the overall molecular structure and the presence of other functional groups, researchers can select the optimal strategy to cleanly and efficiently unmask the hydroxyl group, paving the way for the final stages of their synthetic endeavors. This guide provides a solid foundation of knowledge and practical protocols to navigate the challenges of benzyl ether deprotection and achieve desired synthetic outcomes.

References

Application Notes & Protocols: Strategic Coupling with Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Electron Deficiency in Modern Synthesis

In the landscape of pharmaceutical and materials science, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds via palladium-catalyzed cross-coupling reactions is a cornerstone technology. While historically the reactivity of aryl halides was a significant hurdle, particularly for aryl chlorides, substrates bearing electron-withdrawing groups (EWGs) present a distinct reactivity profile. Electron-deficient aryl halides are often more reactive partners in these transformations.[1][2] This enhanced reactivity stems from the facilitation of the rate-determining oxidative addition step, where the electron-poor nature of the aromatic ring makes the carbon-halide bond more susceptible to cleavage by the electron-rich Pd(0) catalyst.[3][4]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key considerations, reaction parameters, and step-by-step protocols for successfully employing electron-deficient aryl halides in three pivotal cross-coupling reactions: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Heck Reaction.

Mechanistic Cornerstone: The Oxidative Addition Step

The general catalytic cycle for most palladium-catalyzed cross-coupling reactions is a well-established sequence of three fundamental steps: oxidative addition, transmetalation (or related step), and reductive elimination.

The initial oxidative addition of the aryl halide (Ar-X) to the active Pd(0) complex is frequently the rate-limiting step of the entire cycle.[5] The electron density at the carbon atom of the C-X bond is significantly lowered by the presence of EWGs (e.g., -NO₂, -CN, -CF₃, -COOR) on the aryl ring. This polarization facilitates the nucleophilic attack by the Pd(0) center, lowering the activation energy for the C-X bond cleavage and accelerating the overall reaction rate.[3][6] Consequently, reactions involving electron-deficient aryl halides can often be performed under milder conditions, with lower catalyst loadings, and may even succeed with less reactive halides like aryl chlorides, which are economically and environmentally attractive starting materials.[1][2]

Diagram: Generalized Palladium Cross-Coupling Cycle

G pd0 LₙPd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition + Ar-X trans_complex L₂Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation + R-M trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product G pd0 LPd(0) oa_complex LPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition + Ar-X amido_complex LPd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation + HNR¹R², Base amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product G pd0 Pd(0)L₂ oa_complex LPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition + Ar-X pi_complex Alkene π-Complex oa_complex->pi_complex Alkene Coordination sigma_complex σ-Alkyl Pd(II) Intermediate pi_complex->sigma_complex Migratory Insertion sigma_complex->pd0 β-Hydride Elimination (+ Base) product Substituted Alkene sigma_complex->product

References

Application Notes & Protocols: One-Pot Suzuki-Miyaura Coupling and In-Situ Debenzylation with 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Benzyloxy)-2,4-dichlorophenylboronic acid is a sophisticated building block crucial for the synthesis of complex biaryl and poly-aryl scaffolds, which are prevalent in modern pharmaceuticals and advanced materials.[1][2][3] The presence of a benzyloxy protecting group, alongside two chlorine atoms, offers a unique combination of steric and electronic properties, enabling the construction of highly functionalized molecules. This guide provides an in-depth exploration of a one-pot, two-step synthetic sequence involving this reagent. The protocol details a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an in-situ catalytic transfer hydrogenation for debenzylation. This efficient methodology circumvents the need for intermediate isolation, thereby enhancing synthetic efficiency, reducing waste, and improving overall yield—a strategy of significant interest in process chemistry and drug development.[4][5]

Introduction: The Strategic Advantage of this compound

Boronic acids are indispensable tools in organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] this compound (CAS No. 1072946-32-7) is a particularly valuable reagent for several strategic reasons:[6][7]

  • Orthogonal Reactivity: The boronic acid moiety provides a site for selective C-C bond formation, while the chloro-substituents offer potential sites for subsequent cross-coupling or other nucleophilic substitution reactions under different catalytic conditions.

  • Steric and Electronic Tuning: The bulky benzyloxy group and the ortho-chloro atom create a sterically demanding environment. This can be exploited to induce axial chirality in the resulting biaryl products or to control the conformation of the final molecule.[8][9][10]

  • Latent Functionality: The benzyloxy group serves as a robust protecting group for a phenol. Phenolic hydroxyls are key pharmacophores in many active pharmaceutical ingredients (APIs), often involved in critical hydrogen bonding interactions with biological targets. The ability to unmask this functionality late in a synthetic sequence is a major advantage.

This application note focuses on a one-pot process that leverages these features: an initial Suzuki-Miyaura coupling to construct the core biaryl skeleton, followed immediately by the removal of the benzyl group to reveal the functional phenol.

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[2][11] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The process involves three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid to facilitate this step.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative Ar¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar¹-Pd(II)L₂-Ar² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) dummy4 pd2_transmetal->dummy4   aryl_halide Ar¹-X (Aryl Halide) dummy1 aryl_halide->dummy1 boronic_acid Ar²-B(OH)₂ (Boronic Acid) dummy2 boronic_acid->dummy2 base Base dummy3 base->dummy3 dummy1->pd0   dummy2->pd2_oxidative   dummy3->pd2_oxidative   dummy4->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

One-Pot Synthesis Workflow: Coupling and Deprotection

The elegance of a one-pot synthesis lies in its efficiency.[4][5][13] By performing sequential reactions in the same vessel, we minimize handling, purification steps, and solvent usage. The proposed workflow combines the Suzuki coupling with a subsequent debenzylation, a common final step in the synthesis of phenolic compounds.

One_Pot_Workflow start Reaction Vessel: - this compound - Aryl Bromide (Ar-Br) - Solvent (e.g., Dioxane/H₂O) reagents1 Add: - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) start->reagents1 step1 Step 1: Suzuki Coupling Heat (e.g., 80-100 °C) Monitor by TLC/LC-MS reagents1->step1 intermediate Intermediate Formed (in-situ): Benzyloxy-protected biaryl step1->intermediate reagents2 Add to same vessel: - H₂ Source (e.g., Ammonium Formate) - Debenzylation Catalyst (e.g., Pd/C) intermediate->reagents2 step2 Step 2: Debenzylation Maintain Heat Monitor by TLC/LC-MS reagents2->step2 workup Work-up & Purification - Filtration - Extraction - Chromatography step2->workup product Final Product: Biaryl Phenol workup->product

Caption: Workflow for the one-pot Suzuki coupling and in-situ debenzylation.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: One-Pot Synthesis of 2',4'-Dichloro-5'-(4-methoxyphenyl)-[1,1'-biphenyl]-3'-ol

This protocol describes the coupling of this compound with 4-bromoanisole, followed by in-situ debenzylation.

Materials:

  • This compound (1.0 eq, 297 mg, 1.0 mmol)

  • 4-Bromoanisole (1.1 eq, 137 µL, 1.1 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 22 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 415 mg, 3.0 mmol)

  • 1,4-Dioxane (6 mL)

  • Deionized Water (2 mL)

  • Palladium on Carbon (10% Pd/C, ~5-10 mol% Pd)

  • Ammonium Formate (HCOONH₄) (5.0 eq, 315 mg, 5.0 mmol)

  • Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate

Procedure:

Part A: Suzuki-Miyaura Coupling

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (297 mg), 4-bromoanisole (137 µL), Pd(dppf)Cl₂ (22 mg), and potassium carbonate (415 mg).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (6 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting aryl bromide.

Part B: In-Situ Debenzylation

  • Once the coupling reaction is complete, cool the mixture to ~60 °C.

  • Carefully add Palladium on Carbon (10 wt. %, ~30 mg) to the reaction flask, followed by ammonium formate (315 mg). Caution: Pd/C may be pyrophoric; add it to the cooled solution carefully.

  • Increase the temperature back to 80-90 °C and continue stirring. The debenzylation is often accompanied by gas evolution (CO₂).

  • Monitor the disappearance of the benzylated intermediate by TLC or LC-MS. This step is typically complete within 2-6 hours.

Part C: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the palladium catalysts. Wash the pad with ethyl acetate (20 mL).

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Optimization and Data

The success of a one-pot reaction often depends on the careful selection of catalysts, bases, and solvents that are compatible with both reaction steps.

ParameterVariationRationale & Expected Outcome
Pd Catalyst (Step 1) Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a classic choice. Pd(OAc)₂/SPhos is a modern, highly active catalyst system often superior for sterically hindered substrates, potentially leading to higher yields and faster reaction times.
Base (Step 1) Cs₂CO₃, K₃PO₄Cs₂CO₃ is more soluble in organic solvents and can accelerate transmetalation, but is more expensive. K₃PO₄ is a strong, effective base often used in Suzuki couplings.
Solvent System Toluene/EtOH/H₂O, 2-MeTHF/H₂OThe choice of solvent affects reagent solubility and reaction temperature. Toluene/EtOH/H₂O is a common system. 2-MeTHF is a greener solvent alternative to dioxane or THF.
H₂ Source (Step 2) H₂ gas (1 atm), Polymethylhydrosiloxane (PMHS)H₂ gas is clean but requires specialized equipment (e.g., a balloon). Ammonium formate is a convenient, solid hydrogen donor for catalytic transfer hydrogenation. PMHS is another effective transfer hydrogenation agent.

Conclusion

This compound is a powerful and versatile building block for constructing complex molecular architectures. The one-pot Suzuki coupling/in-situ debenzylation protocol described herein offers a highly efficient and streamlined route to valuable biaryl phenol derivatives. This methodology minimizes waste and operational complexity, aligning with the principles of green chemistry and providing a robust tool for researchers in drug discovery and materials science. By understanding the underlying mechanisms and key optimization parameters, scientists can adapt this protocol to a wide range of substrates, accelerating the synthesis of novel and impactful compounds.

References

Application Note & Protocol: A Senior Application Scientist's Guide to the Scale-Up Synthesis of Biaryls Using Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, for the construction of biaryl motifs.[1][2][3] These structures are prevalent in a vast array of biologically active molecules. Transitioning this powerful reaction from the laboratory bench to a manufacturing scale presents a unique set of challenges that demand a deep understanding of the reaction mechanism, rigorous process optimization, and a robust strategy for impurity removal. This guide provides an in-depth analysis of the critical parameters for the successful scale-up of biaryl synthesis using substituted boronic acids, offering field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Scaffolds

The prevalence of the biaryl moiety in pharmaceuticals and advanced materials underscores the need for efficient, scalable, and cost-effective synthetic methodologies. The Suzuki-Miyaura reaction has become a favored method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][4] However, scaling this reaction from milligram to kilogram quantities introduces complexities related to mass and heat transfer, reagent stoichiometry, catalyst efficiency, and downstream processing. This document will navigate these complexities, providing a comprehensive framework for robust and reproducible scale-up.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective for Scale-Up

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing large-scale syntheses.[5][6] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' caption Figure 1: The Suzuki-Miyaura Catalytic Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudohalide) bond, forming a Pd(II) complex. The reactivity order for the halide is generally I > OTf > Br >> Cl.[1] For large-scale synthesis, the choice of halide is a balance between reactivity and the cost of the starting material. While aryl iodides are highly reactive, their cost and potential for side reactions can make aryl bromides a more practical choice. Aryl chlorides are often preferred for their lower cost but typically require more active catalysts and specialized ligands to facilitate the slower oxidative addition step.[5]

  • Transmetalation: This is a crucial and often rate-limiting step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species.[1][7][8] The exact mechanism of transmetalation is still a subject of some debate, but it is widely accepted that the base plays a critical role.[1][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[6] Bulky electron-donating ligands on the palladium catalyst can promote this step.[5][9]

Key Parameters for Successful Scale-Up

Transitioning from a laboratory-scale reaction to a pilot plant or manufacturing setting requires careful consideration of several interconnected parameters.

Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for an efficient and robust process. While laboratory-scale experiments might tolerate high catalyst loadings, on a large scale, this becomes economically unviable and creates a significant burden for palladium removal.

ParameterLaboratory Scale (mmol)Pilot/Manufacturing Scale (kg)Rationale for Scale-Up
Catalyst Loading 1-5 mol%0.01-0.5 mol%Minimizes cost, reduces the amount of residual palladium in the final product, and simplifies purification.[10]
Ligand Type Standard phosphine ligands (e.g., PPh₃)Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)Buchwald ligands and NHCs are often more robust, require lower catalyst loadings, and can be more effective for challenging substrates like aryl chlorides.[1][5]

Expert Insight: For sterically hindered substrates, bulky ligands are often necessary to promote reductive elimination and prevent side reactions.[5][9] High-throughput screening using pre-weighed catalyst/ligand kits can be an efficient way to identify the optimal combination for a specific substrate pairing.[5]

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction kinetics, impurity profiles, and the ease of work-up and product isolation.

ParameterCommon ChoicesScale-Up Considerations
Solvent Toluene, Dioxane, THF, DMFOn a larger scale, factors like cost, safety (flashpoint, toxicity), environmental impact, and ease of removal become paramount.[10] Biphasic systems (e.g., Toluene/Water) are often employed to facilitate the dissolution of the inorganic base and can simplify work-up.[1] Greener solvents like 2-MeTHF are also gaining popularity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe choice of base can influence the reaction rate and selectivity.[10] While stronger bases like K₃PO₄ can accelerate the reaction, they may also promote side reactions such as protodeboronation of the boronic acid.[10] For large-scale operations, the cost and ease of handling of the base are also important factors.

Expert Insight: A common side reaction is the homocoupling of the boronic acid. This can often be mitigated by ensuring the reaction mixture is thoroughly degassed to remove oxygen.[9]

Work-up and Palladium Removal

Residual palladium in the final product is a major concern, especially in the synthesis of active pharmaceutical ingredients (APIs), due to its potential toxicity and regulatory limits.[11][12] A multi-step approach to palladium removal is often necessary.

Palladium_Removal_Workflow Start Crude Reaction Mixture Filtration Filtration through Celite® (Removes insoluble Pd species) Start->Filtration Extraction Aqueous Wash / Extraction (Removes inorganic salts and some Pd) Filtration->Extraction Scavenging Treatment with Scavenger (e.g., Activated Carbon, Thiol-functionalized silica) Extraction->Scavenging Final_Purification Crystallization / Chromatography (Final product purification) Scavenging->Final_Purification End Pure Biaryl Product (<10 ppm Pd) Final_Purification->End caption Figure 2: Workflow for Palladium Removal

Figure 2: Workflow for Palladium Removal

Common Methods for Palladium Removal:

  • Filtration: A simple first step is to filter the reaction mixture through a pad of Celite® to remove insoluble palladium species.[13]

  • Adsorption: Activated carbon is a cost-effective adsorbent for removing residual palladium.[13][14] However, it can sometimes lead to product loss due to non-specific adsorption.

  • Scavenging: Solid-supported metal scavengers, such as silica gels or polymers functionalized with thiol or thiourea groups, can selectively bind to palladium, which is then removed by filtration.[13]

  • Chromatography: Column chromatography is an effective but often less practical method for large-scale purification due to the large volumes of solvent required.[13]

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective final purification step to reduce palladium levels and remove other impurities.

Detailed Experimental Protocols

The following protocols provide a starting point for the scale-up synthesis of a generic biaryl compound. Note: These protocols should be optimized for each specific substrate combination.

Protocol 1: Laboratory-Scale Synthesis (1-10 g)

Materials:

  • Aryl Halide (1.0 eq)

  • Substituted Boronic Acid (1.1-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide and the substituted boronic acid.

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base, palladium catalyst, and the degassed solvent system.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Pilot-Scale Synthesis (0.5-5 kg)

Safety First: All operations at this scale must be conducted with appropriate engineering controls (fume hoods, personal protective equipment) and after a thorough process safety review.

Materials:

  • Aryl Halide (1.0 eq)

  • Substituted Boronic Acid (1.05-1.2 eq)

  • Palladium Catalyst (e.g., a Buchwald precatalyst, 0.05-0.5 mol%)

  • Base (e.g., K₃PO₄, 1.5-2.0 eq)

  • Solvent (e.g., 2-MeTHF/Water, 10:1 v/v)

  • Inert atmosphere (Nitrogen)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the aryl halide and the solvent to the reactor. Begin agitation.

  • Inerting: Sparge the solution with nitrogen for at least 30 minutes to degas the solvent and headspace.

  • Reagent Addition: Add the substituted boronic acid, base, and finally the palladium catalyst.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C). Monitor the reaction progress by in-process controls (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the mixture. Add water and perform a phase separation.

  • Palladium Removal:

    • Filter the organic layer through a pad of Celite®.

    • Treat the filtrate with activated carbon or a suitable scavenger with agitation for a specified time.

    • Filter off the scavenger.

  • Isolation: Concentrate the organic layer under reduced pressure. If the product is a solid, perform a crystallization from a suitable solvent system.

  • Drying: Dry the final product in a vacuum oven at an appropriate temperature.

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Action(s)
Stalled or Incomplete Reaction - Inefficient catalyst/ligand system- Poor mixing in a biphasic system- Deactivation of the catalyst (e.g., by oxygen)- Low reaction temperature- Screen alternative ligands/catalysts- Increase agitation rate- Ensure thorough degassing and maintain an inert atmosphere- Increase reaction temperature
High Levels of Homocoupling - Presence of oxygen- Sub-optimal base or solvent- Improve degassing procedures- Screen alternative bases and solvents
Protodeboronation - Harsh reaction conditions (high temperature, strong base)- Presence of excess water- Use a milder base or lower the reaction temperature- Use a less polar or anhydrous solvent system if feasible
Difficulty in Palladium Removal - Ineffective scavenging method- Complexation of palladium with the product- Screen different types of scavengers- Consider an alternative work-up procedure (e.g., an acidic or basic wash to break up complexes)

Conclusion

The scale-up of biaryl synthesis via the Suzuki-Miyaura coupling is a multifaceted endeavor that requires a holistic approach, integrating a deep understanding of the reaction mechanism with rigorous process development and optimization. By carefully selecting catalysts, ligands, solvents, and bases, and by implementing a robust strategy for palladium removal, researchers and process chemists can successfully transition this powerful synthetic tool from the laboratory to manufacturing, enabling the efficient production of valuable biaryl-containing molecules.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling Reactions

Topic: Troubleshooting Low Yield in Suzuki Coupling with 3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Hindered Boronic Acid

As a Senior Application Scientist, I've frequently collaborated with researchers encountering frustratingly low yields in Suzuki-Miyaura cross-coupling reactions. One particularly challenging substrate that often surfaces is This compound . Its structure presents a classic case of combined steric and electronic hurdles that can impede the catalytic cycle. The ortho-chloro substituent, coupled with the adjacent benzyloxy group, creates significant steric bulk around the boronic acid moiety. Furthermore, the two electron-withdrawing chloro groups decrease the nucleophilicity of the arylboronic acid, making the critical transmetalation step of the catalytic cycle sluggish.[1][2][3]

This guide is structured as a series of targeted questions you might be asking in the lab. We will diagnose the potential points of failure in your reaction and provide systematic, evidence-based solutions to enhance your reaction yield.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has stalled. I see starting materials but little to no desired product. Where should I begin troubleshooting?

When a Suzuki coupling with a challenging substrate like this compound fails, the issue often lies within the core components of the catalytic cycle: the catalyst system (ligand and palladium source), the base, or the reaction conditions.[4][5] Steric hindrance and unfavorable electronics can slow key steps like oxidative addition and transmetalation.[5]

Below is a logical workflow to diagnose and address the most common points of failure.

G cluster_catalyst cluster_base cluster_side_reactions Start Low or No Yield Observed CheckCatalyst Step 1: Evaluate the Catalyst System (Ligand & Precatalyst) Start->CheckCatalyst CheckBase Step 2: Scrutinize the Base and Solvent CheckCatalyst->CheckBase If yield is still low Optimization Step 4: Further Optimization CheckCatalyst->Optimization If improvement seen Ligand Is the ligand bulky and electron-rich enough? CheckCatalyst->Ligand Precatalyst Is the Pd(0) source active? CheckCatalyst->Precatalyst CheckSideReactions Step 3: Investigate Side Reactions CheckBase->CheckSideReactions If yield is still low CheckBase->Optimization If improvement seen BaseStrength Is the base strong enough to form the boronate? CheckBase->BaseStrength Solubility Is the base soluble? Is water present/necessary? CheckBase->Solubility CheckSideReactions->Optimization If side products identified Protodeboronation Is protodeboronation consuming the boronic acid? CheckSideReactions->Protodeboronation Dehalogenation Is the aryl halide being reduced? CheckSideReactions->Dehalogenation Homocoupling Are boronic acid homocoupling or biaryl byproducts forming? CheckSideReactions->Homocoupling

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Q2: The 2,4-dichloro substitution on my boronic acid is challenging. How do I choose the right catalyst and ligand?

Your intuition is correct. The C-Cl bond of your coupling partner (the aryl halide) is strong, and the steric hindrance from your boronic acid is significant. This combination demands a highly active catalyst.[5]

  • The Problem: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates because they are not electron-rich enough to facilitate the difficult oxidative addition step, especially if you are using an aryl chloride.[5][6] Furthermore, they do not provide the steric bulk needed to promote the final, product-releasing reductive elimination step.[1]

  • The Solution: Bulky, Electron-Rich Ligands. You must employ a ligand designed for challenging couplings. Bulky biarylphosphine ligands are the industry standard for this purpose.[7] These ligands stabilize the catalytically active monoligated L₁Pd(0) species, which is crucial for efficient oxidative addition.[7]

Ligand TypeExamplesKey Advantages for this SubstrateRecommended Starting Catalyst Loading
Biaryl Phosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding; excellent for coupling hindered substrates and less reactive aryl chlorides.[5][7]1-3 mol %
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that create highly active catalysts. Often used in PEPPSI-type precatalysts.[1][8]1-3 mol %
Ferrocenyl Phosphines dppfGood general-purpose ligand, but may be less effective than modern biaryl phosphines for this specific sterically demanding case.2-5 mol %

Experimental Protocol: Ligand Screening

  • Setup: Prepare three identical reaction vials under an inert atmosphere (Argon or Nitrogen).[9] To each, add this compound (1.2 equiv), your aryl halide (1.0 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and a magnetic stir bar.

  • Catalyst Addition:

    • Vial 1: Add Pd₂(dba)₃ (1 mol %) and SPhos (2.2 mol %).

    • Vial 2: Add a pre-formed palladacycle like XPhos Pd G3 (2 mol %).[10]

    • Vial 3: Add Pd(dppf)Cl₂ (2 mol %).

  • Reaction: Add degassed solvent (e.g., Dioxane/H₂O 10:1) to each vial.[10] Heat the reactions to 80-110 °C and monitor progress by LC-MS or TLC.

  • Analysis: Compare the conversion rates to identify the most effective catalyst system.

Q3: What is the role of the base, and which one should I use for this specific boronic acid?

The base is not merely a spectator; it is essential for activating the boronic acid.[8] It converts the neutral, less reactive boronic acid (Ar-B(OH)₂) into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which is the active partner in the transmetalation step.[11][12]

  • The Problem: For a sterically hindered and electron-deficient substrate, transmetalation is often the rate-limiting step. A weak or poorly soluble base will not generate a sufficient concentration of the active boronate, causing the reaction to stall.

  • The Solution: Strong, Soluble Bases. Stronger inorganic bases are generally preferred. The choice can significantly impact yield.

BaseCommon Solvent SystemStrengths & Weaknesses
K₃PO₄ (Potassium Phosphate)Dioxane/H₂O, THF/H₂OStrong, effective base. The presence of water is often crucial to aid its solubility and facilitate boronate formation.[5][9]
Cs₂CO₃ (Cesium Carbonate)Dioxane, TolueneVery effective, often provides higher yields due to the high solubility of its fluoride salts and the oxophilic nature of the Cs⁺ cation.[9]
K₂CO₃ (Potassium Carbonate)DMF, Toluene/H₂O/EtOHA common, milder base. May be insufficient for this challenging coupling.[3][13]
KF (Potassium Fluoride)THFA mild base that can be effective, especially if your substrates are sensitive to harsh basic conditions.[8][14]

A Note on Water: A small amount of water is often beneficial, as it helps to dissolve inorganic bases like K₃PO₄.[5] However, excess water can promote an undesired side reaction called protodeboronation.[5][15] A typical starting point is a 4:1 to 10:1 ratio of organic solvent to water.[9]

Q4: I've optimized my catalyst and base, but my yield is still low. I see a byproduct corresponding to benzene with a benzyloxy and two chloro groups. What is happening?

You are observing protodeboronation , the most common and destructive side reaction in Suzuki couplings.[15][16] This is the process where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[16]

G CatalyticCycle Desired Catalytic Cycle CoupledProduct Ar-Ar' (Desired Product) CatalyticCycle->CoupledProduct BoronicAcid Ar-B(OH)₂ (Your Substrate) BoronicAcid->CatalyticCycle Transmetalation SideReaction Protodeboronation (Side Reaction) BoronicAcid->SideReaction C-B Bond Cleavage ProtonatedByproduct Ar-H (Observed Byproduct) SideReaction->ProtonatedByproduct H_Source Proton Source (H₂O, Solvent) H_Source->SideReaction

Caption: Competition between the productive cycle and protodeboronation.

  • The Cause: Your boronic acid is particularly susceptible due to its electronic properties. Electron-deficient arylboronic acids are known to be prone to protodeboronation.[15] This process can be accelerated by high temperatures, prolonged reaction times, and the presence of excess water.[15]

  • Solutions to Mitigate Protodeboronation:

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a MIDA ester . These derivatives are more robust and participate in the reaction via slow release of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[9][16][17]

    • Minimize Water: Use rigorously dried solvents and bases. If water is necessary for base solubility, use the minimum amount required.

    • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[9]

    • Increase Catalyst Loading: A more active catalyst can accelerate the desired coupling, outcompeting the slower protodeboronation pathway.[18]

Experimental Protocol: Using a Boronic Ester

  • Preparation: If not commercially available, convert your this compound to its corresponding pinacol ester using pinacol and a dehydrating agent (e.g., heating in toluene with a Dean-Stark trap).

  • Reaction Setup: Use the pinacol ester (1.2 equiv) in place of the boronic acid. A strong base like K₃PO₄ is still required to facilitate the in situ hydrolysis to the active boronate.

  • Conditions: Run the reaction under your previously optimized catalyst and solvent conditions. Monitor for both product formation and the appearance of the protodeboronated byproduct to assess if the change was effective.

Summary and Key Takeaways

Successfully coupling a sterically and electronically challenging substrate like this compound requires a systematic and informed approach.

ParameterInitial RecommendationOptimization StrategyRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 PalladacycleScreen various precatalystsEnsure efficient generation of the active Pd(0) species.[10]
Ligand SPhos or XPhos (2-4 mol %)Screen other bulky biaryl phosphines (e.g., RuPhos) or NHC ligands.Overcome steric hindrance and facilitate difficult oxidative addition/reductive elimination steps.[5][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Screen different strong bases; titrate water content.Ensure efficient formation of the active boronate for the rate-limiting transmetalation step.[9][11]
Solvent Dioxane/H₂O (10:1) or TolueneTry aprotic polar solvents like 2-MeTHF.Balance substrate solubility and minimize side reactions.
Temperature 80-110 °CLower temperature if protodeboronation is severe; increase if conversion is slow.Balance reaction rate against the rate of substrate/catalyst decomposition.[15]
Boron Source Boronic AcidSwitch to a more stable Pinacol or MIDA ester.Minimize protodeboronation by using a slow-release strategy.[9][16]

By methodically addressing each of these variables, you can diagnose the specific bottleneck in your reaction and implement a targeted solution to significantly improve the yield of your desired product.

References

Side reactions of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(Benzyloxy)-2,4-dichlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile yet challenging reagent in cross-coupling reactions. Its unique substitution pattern—two electron-withdrawing chlorine atoms and a sterically demanding benzyloxy group—necessitates careful optimization to mitigate common side reactions. This guide provides in-depth, causality-driven answers to frequently encountered issues.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the primary factors to investigate?

A1: Failure in Suzuki-Miyaura reactions, especially with a substituted arylboronic acid like this one, typically stems from a few critical parameters. The structure of this reagent presents both electronic and steric challenges that can impede the catalytic cycle.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are active and not degraded. The Pd(0) species is the active catalyst; if you start with a Pd(II) precatalyst, it must be efficiently reduced in situ.[1]

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a crucial step.[2] The ortho-chloro and benzyloxy groups on your boronic acid create significant steric hindrance, which can dramatically slow this step.[1][3] If transmetalation is slow, competing side reactions like protodeboronation have more time to occur.

  • Improper Base Selection: The base plays a multifaceted role, primarily to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[4][5] An inappropriate base (too weak, too strong, or poorly soluble) can halt the reaction.

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of the boronic acid and promote the decomposition of the Pd(0) catalyst into inactive palladium black.[1][6][7]

Your initial troubleshooting should focus on these four areas: verifying reagent quality, selecting a catalyst system known to work for hindered substrates, choosing an appropriate base, and ensuring your reaction is performed under a strictly inert atmosphere.

Q2: I'm observing a significant byproduct corresponding to the formation of 1-(benzyloxy)-2,4-dichlorobenzene. What is this, and how can I prevent it?

A2: This byproduct is the result of protodeboronation (or protodeborylation), a common side reaction where the C-B bond is cleaved and replaced by a C-H bond from a proton source.[8] This process is particularly problematic for electron-deficient arylboronic acids, and the two chlorine atoms on your substrate make it highly susceptible.[9][10]

Causality: Protodeboronation is highly pH-dependent. Under basic conditions (necessary for the Suzuki coupling), the boronic acid [ArB(OH)₂] exists in equilibrium with its more reactive boronate form [ArB(OH)₃]⁻.[9] While this boronate is needed for transmetalation, it is also the species that can be most susceptible to protonolysis, especially if the subsequent transmetalation step is slow due to steric hindrance.[8][10] The reaction is often catalyzed by the base itself and uses water as the proton source.

Troubleshooting & Prevention:

  • Use a Milder, Non-Nucleophilic Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[4] Switch to milder inorganic bases like K₃PO₄ or Cs₂CO₃. These provide sufficient basicity to form the boronate complex without aggressively promoting protonolysis.

  • Minimize Water Content: While some water is often beneficial or necessary to dissolve the base and facilitate the formation of the active palladium hydroxide species, excess water provides a ready source of protons. Use the minimum amount required, typically in a mixed solvent system like Dioxane/H₂O (10:1) or Toluene/EtOH/H₂O.[1][2]

  • Use Boronic Acid Derivatives: To circumvent the instability of the boronic acid, you can use more stable derivatives that slowly release the boronic acid in situ. This keeps the instantaneous concentration of the unstable species low, disfavoring the side reaction.[8]

    • Potassium Aryltrifluoroborates (ArBF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[1][11]

    • MIDA Boronates: These are exceptionally stable and can be used in sequential couplings.[1]

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[1][12]

Below is a workflow for addressing protodeboronation:

Caption: Troubleshooting workflow for protodeboronation.

Q3: My main side-product is 3,3'-bis(benzyloxy)-2,2',4,4'-tetrachlorobiphenyl. How can I minimize this boronic acid homocoupling?

A3: The formation of a symmetrical biaryl from your boronic acid is known as homocoupling . This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[7][13]

Causality: The accepted mechanism involves the reaction of the Pd(0) catalyst with O₂ to form a palladium peroxo complex, (η²-O₂)PdL₂.[6][14] This complex then reacts with two molecules of the boronic acid, ultimately leading to the reductive elimination of the homocoupled product and regeneration of a palladium species. This pathway competes directly with the desired oxidative addition of your aryl halide to the Pd(0) catalyst.

Troubleshooting & Prevention:

  • Rigorous Degassing: This is the most critical step. Ensure all solvents (including any water) and the reaction vessel are thoroughly degassed before adding the catalyst. Common methods include:

    • Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[1]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] If you use a Pd(II) source (e.g., Pd(OAc)₂), its reduction to Pd(0) might be inefficient, leaving Pd(II) species that can also promote homocoupling under certain conditions.

  • Ligand Choice: Bulky, electron-donating phosphine ligands can accelerate the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, helping it outcompete the homocoupling pathway. For your sterically hindered substrate, Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended.[1][3]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Start with a ratio closer to 1:1.1 (Aryl Halide:Boronic Acid) and optimize from there.

Q4: The reaction mixture turns black and stalls. What is happening to my palladium catalyst?

A4: The formation of a black precipitate is characteristic of palladium black , which consists of agglomerated, catalytically inactive palladium metal particles.[15] This indicates your catalyst is decomposing.

Causality: The active catalyst is a soluble, ligand-stabilized Pd(0) complex. If the phosphine ligands dissociate or are degraded, the unprotected Pd(0) atoms can aggregate and precipitate out of solution, effectively killing the reaction. This can be caused by:

  • High Temperatures: While forcing conditions are sometimes needed for hindered substrates, excessively high temperatures can accelerate ligand degradation and catalyst decomposition.

  • Poor Ligand Choice: The chosen ligand may not be robust enough for the reaction conditions or may not sufficiently stabilize the Pd(0) center, particularly during the slow steps of the catalytic cycle with a challenging substrate.

  • Presence of Impurities: Impurities in the reagents or solvents can sometimes poison the catalyst.

Troubleshooting & Prevention:

  • Optimize Temperature: Screen a range of temperatures. Start around 80 °C and only increase if the reaction is too slow, monitoring for any signs of decomposition.

  • Use Robust Ligands: Biarylphosphine ligands (SPhos, XPhos, etc.) or N-heterocyclic carbenes (NHCs) are generally more thermally stable and provide better stabilization for the palladium center than simpler phosphines like PPh₃.[1][16]

  • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed to be air-stable and generate the active Pd(0) species cleanly and efficiently in situ, often reducing the likelihood of decomposition.[1]

  • Ensure Reagent Purity: Use high-purity, degassed solvents and ensure your starting materials and base are of good quality.

Experimental Protocols & Data
Protocol: General Procedure for Coupling with a Hindered Boronic Acid

This protocol is a starting point for optimizing the coupling of this compound.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Difficult Couplings
ParameterRecommendation for this compoundRationale
Palladium Source Buchwald Precatalysts (e.g., XPhos Pd G3/G4) or Pd₂(dba)₃Efficient generation of active Pd(0); stable and reliable.[1]
Ligand Biarylphosphines (e.g., SPhos, XPhos, RuPhos)Bulky and electron-rich ligands that accelerate oxidative addition and reductive elimination, overcoming steric hindrance.[1][3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong enough to form the boronate but generally less likely to promote protodeboronation than hydroxides.[4][17]
Solvent System Dioxane/H₂O (10:1), Toluene/H₂O, 2-MeTHF/H₂OAprotic organic solvents with minimal water to dissolve the base and facilitate the catalytic cycle.[16][18][19]
Temperature 80–110 °CA balance between providing enough energy to overcome activation barriers and preventing catalyst decomposition.
Visualizing the Suzuki-Miyaura Cycle and Side Reactions

The following diagram illustrates the desired catalytic cycle and the points at which the primary side reactions—protodeboronation and homocoupling—can occur.

Suzuki_Cycle cluster_cycle Desired Suzuki-Miyaura Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Homo Homocoupling (+O₂, Pd(0)) Pd0->Homo PdII Ar-Pd(II)-X OA->PdII TM Transmetalation (Ar'B(OH)₂ + Base) PdII->TM PdII_Ar Ar-Pd(II)-Ar' TM->PdII_Ar BoronicAcid Ar'B(OH)₂ TM->BoronicAcid Consumes Boronic Acid RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product Proto Protodeboronation (+H₂O, Base) BoronicAcid->Proto BoronicAcid->Homo Proto_Product Ar'-H (Byproduct) Proto->Proto_Product Homo_Product Ar'-Ar' (Byproduct) Homo->Homo_Product

Caption: The Suzuki-Miyaura cycle and key off-cycle side reactions.

References

Technical Support Center: Optimizing Suzuki Reactions with Dichlorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenges presented by dichlorophenylboronic acid substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to enhance reaction efficiency and yield.

Introduction: The Challenge of Dichlorophenylboronic Acids

Dichlorophenylboronic acids are valuable building blocks in medicinal chemistry and materials science. However, their use in Suzuki-Miyaura couplings presents a distinct set of challenges. The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the boronic acid, which can significantly slow down the crucial transmetalation step in the catalytic cycle. This often leads to incomplete reactions, the need for higher catalyst loadings, and an increased propensity for side reactions like protodeboronation.[1] Optimizing the palladium catalyst loading is therefore not merely a matter of cost-saving, but a critical parameter for achieving a successful and reproducible synthesis.

FAQs: Foundational Concepts

Q1: Why is catalyst loading so critical when using dichlorophenylboronic acids?

A1: The electron-deficient nature of dichlorophenylboronic acids makes the transmetalation step (the transfer of the aryl group from boron to palladium) the rate-limiting step in many cases. To overcome this higher energy barrier, a sufficient concentration of the active palladium catalyst is required. However, excessively high loadings can lead to increased side reactions and complicate purification. The goal is to find the "sweet spot" that maximizes conversion while minimizing catalyst usage and byproducts.

Q2: What is protodeboronation and why is it a major issue with these substrates?

A2: Protodeboronation is a detrimental side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[1] Electron-deficient arylboronic acids, like the dichlorophenyl isomers, are particularly susceptible to this process, especially in the presence of water and a base.[1] Optimizing the reaction conditions, including catalyst loading and reaction time, is key to minimizing this pathway.[1] Using more stable boronic acid derivatives, like pinacol esters or MIDA boronates, can also mitigate this issue.[1][2]

Q3: How do bulky, electron-rich phosphine ligands help in coupling these challenging substrates?

A3: Bulky, electron-rich ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often essential for coupling electron-deficient substrates.[3][4][5] Their properties offer several advantages:

  • Promotion of Reductive Elimination: Their electron-donating nature increases the electron density on the palladium center, facilitating the final bond-forming step.

  • Stabilization of the Active Catalyst: They stabilize the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition, especially with less reactive aryl chlorides.[3]

  • Steric Hindrance: Their bulkiness can prevent the formation of inactive catalyst species and can accelerate the reductive elimination step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q4: My reaction has stalled at ~50% conversion, even after several hours. What should I do?

A4: Stalled reactions are a common issue. Here is a systematic approach to troubleshoot:

  • Check Catalyst and Ligand Integrity: Ensure your palladium precatalyst and phosphine ligand are fresh and have been stored under an inert atmosphere.[1] Phosphine ligands are particularly prone to oxidation.[1]

  • Verify Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst.[6] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the solvents were thoroughly degassed.[1]

  • Increase Catalyst Loading: If the initial checks don't resolve the issue, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary to overcome slow kinetics.

  • Evaluate Base and Solvent: The choice of base and solvent is critical. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the transmetalation step.[3][6] Ensure the base is a fine powder for better reactivity.[5] Anhydrous aprotic solvents like dioxane or toluene, often with a small amount of water, are standard.[5]

Q5: I am observing a significant amount of homocoupling of my dichlorophenylboronic acid. How can I prevent this?

A5: Homocoupling (formation of a symmetrical biaryl from two boronic acid molecules) is often a sign of Pd(II) species in the reaction mixture, which can be caused by an inefficient reduction of a Pd(II) precatalyst or the presence of oxygen.[7]

  • Ensure Complete Reduction of Precatalyst: If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) is crucial. This is often facilitated by the phosphine ligand itself.[7] Using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., XPhos Pd G3) can circumvent this issue.[6]

  • Strictly Anoxic Conditions: Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.[1]

Q6: My desired product is formed, but I also see a significant amount of dehalogenated starting material from my aryl halide partner. What is the cause?

A6: Dehalogenation is a side reaction where the halide on your electrophile is replaced by a hydrogen atom. This can occur if the palladium intermediate reacts with a hydrogen source in the reaction mixture before reductive elimination.[7]

  • Solvent Choice: Some solvents, particularly alcohols, can act as hydride donors. If you are using an alcohol as a co-solvent, consider switching to a system like dioxane/water or toluene/water.

  • Base Purity: Ensure your base is free from impurities that could act as a hydride source.

  • Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may be beneficial.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps involved in the reaction, highlighting where challenges with dichlorophenylboronic acids may arise.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII L₂Pd(II)(Ar)(X) Intermediate OA->PdII TM Transmetalation (Ar'-B(OR)₂) PdII->TM X⁻ exchange DiarylPd L₂Pd(II)(Ar)(Ar') Diaryl Intermediate TM->DiarylPd Ar' transfer (Often Rate-Limiting for Dichlorophenylboronic Acids) Base Base (e.g., K₃PO₄) Base->TM activates RE Reductive Elimination DiarylPd->RE RE->Pd0 regenerates Product Ar-Ar' Product RE->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for troubleshooting common issues.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents 1. Check Reagent Quality - Fresh Catalyst/Ligand? - Anhydrous/Degassed Solvent? - Dry, Fine-Powdered Base? Start->Check_Reagents Check_Setup 2. Verify Reaction Setup - Fully Inert Atmosphere? - Adequate Stirring? Check_Reagents->Check_Setup Reagents OK Optimize_Conditions 3. Adjust Reaction Parameters Check_Setup->Optimize_Conditions Setup OK Increase_Temp Increase Temperature (e.g., 80°C -> 100°C) Optimize_Conditions->Increase_Temp If temp < 100°C Change_Base Screen Stronger Base (K₂CO₃ -> K₃PO₄ or Cs₂CO₃) Optimize_Conditions->Change_Base If using weak base Screen_Ligand Screen Ligand (e.g., PPh₃ -> SPhos/XPhos) Optimize_Conditions->Screen_Ligand If using simple ligand Increase_Loading Increase Catalyst Loading (e.g., 1 mol% -> 2 mol%) Optimize_Conditions->Increase_Loading If kinetics are slow Success Reaction Improved Increase_Temp->Success Change_Base->Success Screen_Ligand->Success Increase_Loading->Success

References

Technical Support Center: Advanced Strategies for Suzuki-Miyaura Couplings with 2,4-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals tackling the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, with a particular focus on 2,4-dichlorophenylboronic acid. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and achieve optimal results in your syntheses.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds. However, its efficiency can be significantly hampered by steric hindrance, especially when coupling partners bear ortho-substituents. 2,4-Dichlorophenylboronic acid presents a unique set of challenges due to the presence of a chlorine atom at the C2 (ortho) position. This guide will equip you with the knowledge to rationally design your experiments and troubleshoot issues that may arise.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction using 2,4-dichlorophenylboronic acid and a sterically hindered aryl halide is resulting in very low yield or is not proceeding at all. What are the primary factors to investigate?

Answer: This is a classic symptom of steric impediment at multiple stages of the catalytic cycle. The primary culprits are often an inadequate catalyst system (palladium precursor and ligand), suboptimal base selection, or inappropriate reaction conditions. Steric hindrance can slow down both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent transmetalation and reductive elimination steps.[1][2]

Here is a systematic approach to troubleshooting:

  • Re-evaluate Your Ligand: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[1] The key is to switch to a more sterically bulky and electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is crucial for efficient oxidative addition with hindered aryl halides.[1] They also facilitate the challenging reductive elimination step to release the biaryl product.

    • Recommended Ligand Classes:

      • Biarylphosphines (Buchwald-type ligands): SPhos, XPhos, and RuPhos are specifically designed for hindered substrates.[3]

      • Dialkylphosphinobiphenyls: DavePhos and JohnPhos are also excellent choices.

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes can offer superior performance in certain cases.

  • Optimize the Base and Solvent System: The choice of base is critical for the transmetalation step, where the boronic acid moiety is transferred to the palladium center.

    • Bases: For hindered couplings, stronger, non-nucleophilic bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger options such as K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu).[4] It's important to note that anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[5]

    • Solvents: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices. Sometimes a mixture of solvents, such as dioxane/water, can be beneficial.

  • Increase Reaction Temperature: Sterically hindered reactions often require more thermal energy to overcome the activation barriers of the catalytic steps. If you are running your reaction at a moderate temperature (e.g., 80 °C), consider increasing it to the reflux temperature of your solvent (e.g., ~100-110 °C for dioxane or toluene).

Issue 2: Significant Formation of Homocoupling and/or Protodeboronation Byproducts

Question: My reaction is producing the desired product, but I am also observing significant amounts of the homocoupled product of my boronic acid and/or the deboronated starting material. How can I suppress these side reactions?

Answer: These side reactions are common in Suzuki-Miyaura couplings and can be exacerbated by certain conditions.

  • Protodeboronation (Loss of the Boronic Acid Group): This occurs when the boronic acid reacts with water or other protic species in the reaction mixture before it can transmetalate to the palladium center. The presence of the ortho-chloro group on 2,4-dichlorophenylboronic acid can influence its susceptibility to this side reaction.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Using freshly distilled solvents and drying the base can help.

      • Careful Base Selection: While a strong base is needed, a very strong base in the presence of protic solvents can accelerate protodeboronation. A careful screening of bases is recommended.

      • Use Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), can increase its stability and reduce the rate of protodeboronation.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium.

    • Troubleshooting Steps:

      • Thorough Degassing: It is crucial to rigorously degas your reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

      • Control of Reaction Temperature: Sometimes, running the reaction at a slightly lower temperature can minimize homocoupling, although this needs to be balanced with achieving a reasonable reaction rate for the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: How does the ortho-chloro substituent on 2,4-dichlorophenylboronic acid specifically impact the Suzuki-Miyaura reaction?

A1: The ortho-chloro group has two main effects:

  • Steric Hindrance: The chlorine atom physically blocks the boron center, which can slow down the transmetalation step. This is a primary reason why more forcing conditions (bulkier ligands, stronger bases, higher temperatures) are often necessary.[2]

  • Electronic Effect: The electron-withdrawing nature of the chlorine atom can influence the electronics of the phenyl ring. While this effect is generally less pronounced than the steric effect in this context, it can play a role in the overall reactivity.

Q2: Can I use a standard palladium precursor like Pd(PPh₃)₄ for couplings with 2,4-dichlorophenylboronic acid?

A2: While Pd(PPh₃)₄ can be effective for simple, unhindered Suzuki-Miyaura couplings, it is often not the best choice for sterically demanding reactions.[1] The PPh₃ ligands can be too small to effectively promote the key steps in the catalytic cycle when bulky substrates are involved. A more robust approach is to use a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a specialized, bulky phosphine ligand.[4]

Q3: Is it always necessary to use an inert atmosphere for these reactions?

A3: Yes, for optimal and reproducible results, it is highly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (nitrogen or argon). This is primarily to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species and to minimize the homocoupling of the boronic acid, which is often promoted by oxygen.

Q4: What is the role of water in some Suzuki-Miyaura reaction protocols?

A4: While seemingly counterintuitive, the presence of a small amount of water can sometimes be beneficial. It can help to dissolve inorganic bases like K₃PO₄ and can play a role in the mechanism of transmetalation by facilitating the formation of a boronate species, which is more reactive in the transmetalation step. However, an excess of water can lead to significant protodeboronation. The optimal amount of water, if any, often needs to be determined empirically.

Experimental Protocols & Data

Optimized Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a sterically hindered aryl bromide with 2,4-dichlorophenylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2,4-dichlorophenylboronic acid (1.2-1.5 equiv), and a finely ground strong base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%). Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Reaction Parameters
ParameterRecommendation for Hindered CouplingsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with a range of ligands.
Ligand SPhos, XPhos, RuPhos, DavePhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[3]
Base K₃PO₄, Cs₂CO₃, KOtBuStronger bases are more effective at promoting the transmetalation of hindered boronic acids.[4]
Solvent Toluene, 1,4-Dioxane, THFAprotic solvents are generally preferred to minimize side reactions.
Temperature 100-110 °CHigher temperatures provide the necessary energy to overcome steric barriers.
Boronic Acid Equiv. 1.2 - 1.5A slight excess can help drive the reaction to completion.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Often Rate-Limiting for Hindered Ar-X) Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation (Hindered by ortho-substituents) PdII_Complex->Transmetalation Ar'-B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination (Can be slow for hindered biaryls) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield in Hindered Coupling? CheckLigand Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos) Start->CheckLigand SwitchLigand Switch to a Buchwald-type ligand. CheckLigand->SwitchLigand No CheckBase Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) CheckLigand->CheckBase Yes SwitchLigand->CheckBase SwitchBase Switch to a stronger base. CheckBase->SwitchBase No CheckTemp Is the temperature high enough? (e.g., 100-110 °C) CheckBase->CheckTemp Yes SwitchBase->CheckTemp IncreaseTemp Increase reaction temperature. CheckTemp->IncreaseTemp No Success Improved Yield CheckTemp->Success Yes IncreaseTemp->Success

References

Technical Support Center: Purification of Crude 3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3-(Benzyloxy)-2,4-dichlorophenylboronic acid (CAS: 1072946-32-7).[1][2][3] As a critical intermediate in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, its purity is paramount to achieving high reaction yields and preventing downstream complications.[4][5] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt procedures effectively.

Section 1: Troubleshooting Common Purification Issues

This section is designed in a problem-and-solution format to directly address the most frequent challenges encountered during the purification of this and similar arylboronic acids.

Q1: My initial workup yields a product of low purity (<85% by HPLC), contaminated with significant non-polar impurities. How can I efficiently remove these?

A1: Acid-Base Extraction is the most robust method for this scenario.

  • Expertise & Experience: This technique leverages the acidic nature of the boronic acid functional group. By treating the crude product with a base, you convert the water-insoluble boronic acid into a water-soluble boronate salt.[6][7] Neutral organic impurities, such as unreacted starting materials or homocoupling byproducts, will remain in the organic phase and can be easily separated.[8]

  • Trustworthiness (Self-Validating Protocol): The protocol includes checkpoints using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to validate the separation at each stage.

Workflow: Purification via Acid-Base Extraction

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Acidification & Isolation A Crude Product (in EtOAc or Toluene) B Add 1-2 M NaOH (aq) Stir vigorously A->B Forms boronate salt C Separatory Funnel B->C Transfer mixture D Aqueous Layer (Contains Sodium Boronate Salt) C->D E Organic Layer (Contains Neutral Impurities) C->E F Cool Aqueous Layer (Ice Bath) D->F Isolate aqueous phase K Waste/Analysis E->K Discard or analyze for impurities G Add 2 M HCl (aq) dropwise until pH ~2-3 F->G Re-protonates the salt H Precipitation of Pure Boronic Acid G->H I Filter, Wash with Cold Water, and Dry under Vacuum H->I J Pure 3-(Benzyloxy)-2,4-dichloro- phenylboronic acid I->J

Caption: Acid-Base Extraction Workflow for Boronic Acid Purification.

Detailed Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or toluene. A typical concentration is 50-100 mg/mL.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously for 1-2 minutes, venting frequently. The boronic acid will react to form its sodium salt, which is soluble in the aqueous layer.[7]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. For optimal recovery, re-extract the organic layer with a fresh portion of the NaOH solution and combine the aqueous layers.

  • Impurity Removal: The remaining organic layer contains neutral impurities and can be discarded. A small sample can be concentrated and analyzed by TLC or LC-MS to confirm the removal of impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. This reduces the solubility of the final product. Slowly add a 2 M aqueous solution of hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 2 and 3 (check with pH paper).

  • Isolation: The pure boronic acid will precipitate as a white or off-white solid. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and then with a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified product under high vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) to a constant weight.

Q2: The product is still impure after extraction, or it oils out instead of precipitating. What is the next step?

A2: This suggests the presence of acidic impurities or boroxines. Recrystallization is the preferred next step.

  • Expertise & Experience: Recrystallization is a powerful technique for purifying solids that separates molecules based on differences in their solubility in a specific solvent system at different temperatures.[9] The key is to find a solvent (or solvent pair) that dissolves the boronic acid well when hot but poorly when cold, while impurities remain soluble at cold temperatures. Boronic acids, in general, have been successfully recrystallized from solvents like ethyl acetate, dichloroethane, or solvent pairs like toluene/heptane.[10]

  • Trustworthiness (Self-Validating Protocol): The success of recrystallization is immediately apparent by the formation of well-defined crystals and can be confirmed by analyzing the mother liquor (the leftover solution), which should be enriched in impurities.

Data Presentation: Recommended Solvent Systems for Recrystallization Screening

Solvent System (v/v)Rationale & CommentsSuitability
Toluene / Heptane Toluene dissolves the aromatic compound well at high temperatures; heptane acts as an anti-solvent to induce crystallization upon cooling.High
Ethyl Acetate / Hexane A common polar/non-polar mixture. Good for moderately polar compounds.High
Acetonitrile / Water Acetonitrile provides good solubility; water acts as the anti-solvent. Useful if impurities are highly non-polar.Medium
Hot Ethanol Some aryl boronic acids show good solubility in hot ethanol and crystallize well upon cooling.[11]Medium

Detailed Experimental Protocol:

  • Solvent Selection: In a small test tube, add ~20-30 mg of your impure solid. Add a potential solvent dropwise while heating until the solid just dissolves.

  • Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum. Analyze the purity by HPLC and/or NMR.

Q3: My compound streaks badly on silica gel TLC and gives poor recovery from column chromatography. How can I purify it chromatographically?

A3: The polar, acidic nature of boronic acids often causes issues on standard silica gel. Modifying your approach is necessary.

  • Expertise & Experience: Boronic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and irreversible adsorption.[10] There are two primary solutions: modify the mobile phase or switch to a different stationary phase.

  • Trustworthiness (Self-Validating Protocol): The effectiveness of a chosen chromatography system can be quickly validated by TLC before committing to a large-scale column. A good system will show a well-defined spot for the product with a reasonable retention factor (Rf) of 0.2-0.4.

Data Presentation: Recommended Systems for Column Chromatography

Stationary PhaseMobile Phase SystemRationale & Comments
Silica Gel Dichloromethane / Methanol (e.g., 98:2 to 95:5)A more polar system for polar boronic acids.[8]
Silica Gel Ethyl Acetate / Hexane + 1% Acetic Acid The added acetic acid protonates the silica surface, reducing the strong interaction with the boronic acid and leading to better peak shape.[10]
Neutral Alumina Ethyl Acetate / HexaneAlumina is less acidic than silica and can be a good alternative, especially if the compound is sensitive to acid.[10]

Detailed Experimental Protocol (Silica Gel with Modifier):

  • TLC Analysis: Develop a TLC plate using the chosen mobile phase (e.g., 90:10 EtOAc/Hexane + 1% Acetic Acid) to determine the Rf of your product and impurities.

  • Column Packing: Pack a glass column with silica gel using the mobile phase (without the acetic acid modifier initially) to create a well-packed bed.

  • Equilibration: Equilibrate the column by flushing with 2-3 column volumes of the full mobile phase, including the acetic acid modifier.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions, and remove the solvent under reduced pressure. The acetic acid modifier is volatile and will be removed during this step.

Section 2: Frequently Asked Questions (FAQs)

  • Q: How can I definitively confirm the purity of my final product?

    • A: A multi-pronged analytical approach is best.

      • HPLC/UPLC: This is the gold standard for purity assessment, providing a quantitative percentage of purity. A C18 reversed-phase column with a mobile phase like acetonitrile and water containing 0.1% formic acid or 10 mM ammonium acetate is a good starting point.[4][12]

      • ¹H NMR: Confirms the chemical structure. The aromatic and benzylic protons should show sharp signals with the correct integration and coupling constants. The B(OH)₂ protons often appear as a broad singlet or may not be visible due to exchange with trace water.

      • LC-MS: Confirms the molecular weight of the compound, helping to rule out structural isomers or unexpected byproducts.[13]

  • Q: How should I properly store purified this compound?

    • A: Boronic acids can undergo dehydration over time to form cyclic trimers known as boroxines.[14] While this is often reversible, it complicates analysis and weighing. For long-term stability, store the solid in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to protect it from moisture and air.[15]

  • Q: My boronic acid appears to be decomposing. What could be the cause?

    • A: Aside from boroxine formation, boronic acids can undergo protodeboronation (loss of the B(OH)₂ group), especially under harsh acidic or basic conditions or in the presence of certain metals.[16] For this specific molecule, the product of protodeboronation would be 1-(benzyloxy)-2,4-dichlorobenzene. Ensure that during workup and storage, the compound is not exposed to extreme pH or temperatures for prolonged periods.

References

Preventing protodeborylation of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Preventing Protodeborylation in Cross-Coupling Reactions

Welcome to the technical support guide for 3-(Benzyloxy)-2,4-dichlorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this reagent in their synthetic workflows. Here, we address the common and often frustrating side reaction of protodeborylation, providing in-depth, experience-based troubleshooting advice and optimized protocols to ensure the success of your experiments.

Frequently Asked Questions & Troubleshooting

Q1: What is protodeborylation, and why is it a significant problem?

A1: Protodeborylation (or protodeboronation) is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a cross-coupling reaction like the Suzuki-Miyaura coupling, this is a highly undesirable side reaction. Instead of forming the desired carbon-carbon bond with your coupling partner, the boronic acid is consumed to produce a simple arene byproduct—in this case, 1-(benzyloxy)-2,4-dichlorobenzene. This directly reduces the yield of your target molecule and complicates the purification process due to the presence of this byproduct.[2]

Q2: Why does this compound seem particularly prone to protodeborylation?

A2: The susceptibility of an arylboronic acid to protodeborylation is governed by both electronic and steric factors. The structure of this compound contains features that make it inherently less stable under certain conditions:

  • Electron-Withdrawing Groups: The two chlorine atoms on the phenyl ring are strongly electron-withdrawing. This increases the polarization of the C-B bond, making the ipso-carbon more susceptible to protonation, which is a key step in protodeborylation.[1][3] Studies have shown that arylboronic acids with electron-withdrawing substituents can undergo protodeborylation through a dissociative mechanism that generates a transient aryl anion, particularly under basic conditions.[1][3]

  • Steric Hindrance: The presence of substituents at both positions ortho to the boronic acid (the chloro and benzyloxy groups) creates significant steric bulk. This steric hindrance can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] When the productive coupling pathway is slowed, the competing protodeborylation side reaction has more time to occur, leading to lower yields.

Q3: How can I detect if protodeborylation is occurring in my reaction?

A3: The most direct way to detect protodeborylation is to monitor your reaction mixture for the presence of the byproduct, 1-(benzyloxy)-2,4-dichlorobenzene . This can be accomplished using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Co-spot your reaction mixture with a sample of the starting boronic acid and, if available, an authentic sample of the protodeborylated byproduct. The byproduct will typically be less polar than the boronic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Look for the mass of the starting boronic acid (M.W. 296.94)[4][5], your desired product, and the protodeborylated byproduct (M.W. 253.11).

  • ¹H NMR Spectroscopy: If you isolate the byproduct, its NMR spectrum will lack the signals corresponding to the boronic acid group and will show a characteristic aromatic proton signal in place of the C-B bond.

Q4: My Suzuki-Miyaura reaction is giving a low yield, and I see the protodeborylated byproduct. What are the key factors I need to control?

A4: Protodeborylation is highly dependent on reaction conditions.[1] The key is to accelerate the rate of the desired cross-coupling reaction so that it outcompetes the protodeborylation pathway.[1] Several factors are critical:

  • Choice of Base: This is one of the most crucial parameters. Strong bases and aqueous conditions can promote the formation of an arylboronate intermediate, which can be susceptible to protonolysis by water.[1][3] For electron-deficient systems like this, very strong bases can accelerate decomposition.[3][6]

  • Solvent: The presence of protic solvents, especially water, provides a ready source of protons for the side reaction.

  • Temperature: Higher temperatures can increase the rate of protodeborylation. While heat is often necessary for the coupling reaction, excessive temperatures can be detrimental.

  • Catalyst System (Palladium Source and Ligand): An inefficient catalyst system that leads to slow catalytic turnover will allow more time for the boronic acid to decompose.

Diagram 1. Competing reaction pathways for this compound.

G cluster_start Reactants cluster_catalyst Catalytic Cycle cluster_product Desired Outcome cluster_side_reaction Undesired Side Reaction BA 3-(Benzyloxy)-2,4-dichlorophenyl boronic acid + Ar-X Catalyst Pd(0)/Ligand + Base BA->Catalyst Enters Suzuki Cycle Byproduct 1-(Benzyloxy)-2,4-dichlorobenzene (Protodeborylated Byproduct) BA->Byproduct Protodeborylation Product Desired Biaryl Product Catalyst->Product Successful Transmetalation & Reductive Elimination Proton Proton Source (H₂O, Solvent)

Troubleshooting Guide & Optimized Protocol

Q5: What specific changes can I make to my reaction conditions to minimize protodeborylation?

A5: When facing low yields due to protodeborylation, a systematic approach to optimizing your reaction conditions is necessary. The following table outlines recommended modifications.

ParameterStandard Condition (Prone to Protodeborylation)Recommended ModificationRationale
Base Strong aqueous bases (e.g., NaOH, K₂CO₃ in H₂O)Weaker, non-aqueous bases (e.g., CsF , K₃PO₄ , Cs₂CO₃ )Cesium fluoride (CsF) is often effective as it is a mild, anhydrous base that can activate the boronic acid without providing a strong basic aqueous environment that promotes protonolysis.[7][8] K₃PO₄ is another excellent choice for sensitive substrates.
Solvent Protic solvents or mixtures with high water content (e.g., Dioxane/H₂O, EtOH/H₂O)Anhydrous aprotic solvents (e.g., Toluene , Dioxane , THF , Isopropanol )Minimizes the availability of protons, directly inhibiting the protodeborylation mechanism.[7] Ensure solvents are properly dried before use.
Temperature High temperatures (>100 °C)Lower the temperature to the minimum required for catalytic turnover (e.g., 70-80 °C )Reduces the rate of the decomposition side reaction. A highly active catalyst system can enable lower reaction temperatures.
Catalyst/Ligand Standard Pd(PPh₃)₄Use a highly active catalyst system. Pd(OAc)₂ / SPhos or other modern biarylphosphine ligands (e.g., XPhos, RuPhos).Highly active ligands accelerate the rate-limiting transmetalation and reductive elimination steps, pushing the reaction toward the desired product before protodeborylation can occur.[7]
Reagent Form Boronic AcidConvert to a more stable MIDA boronate ester or organotrifluoroborate salt.These derivatives are more stable to the reaction conditions and act as "slow-release" sources of the boronic acid, keeping its free concentration low throughout the reaction and minimizing decomposition.[1][9][10]

Diagram 2. Troubleshooting workflow for low yield due to protodeborylation.

Troubleshooting_Workflow start Low Yield & Suspected Protodeborylation q_base Is an aqueous base (e.g., K₂CO₃/H₂O) being used? start->q_base a_base ACTION: Switch to anhydrous base (CsF or K₃PO₄) & anhydrous solvent (Toluene/Dioxane) q_base->a_base Yes q_temp Is the reaction temperature high (>100 °C)? q_base->q_temp No a_base->q_temp a_temp ACTION: Lower temperature to 80 °C and monitor conversion. q_temp->a_temp Yes q_catalyst Is a standard catalyst (e.g., Pd(PPh₃)₄) being used? q_temp->q_catalyst No a_temp->q_catalyst a_catalyst ACTION: Use a high-activity ligand (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor. q_catalyst->a_catalyst Yes q_final Is protodeborylation still a major issue? q_catalyst->q_final No a_catalyst->q_final a_final ACTION: Convert boronic acid to a more stable MIDA boronate ester for a slow-release strategy. q_final->a_final Yes end_success Problem Resolved: Improved Yield q_final->end_success No end_fail Consult Further Specialist Literature a_final->end_fail

Optimized Protocol: Suzuki-Miyaura Coupling to Minimize Protodeborylation

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Cesium Fluoride (CsF) (2.5 equiv), flame-dried under vacuum

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Standard Schlenk line or glovebox equipment for inert atmosphere reactions

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), CsF (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing (Optional but Recommended): Bubble argon through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 80 °C . Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

This optimized protocol leverages a highly active catalyst system and anhydrous, non-coordinating conditions to favor the productive cross-coupling pathway over the undesired protodeborylation reaction.

References

Technical Support Center: Troubleshooting Homocoupling of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic and steric profile of this boronic acid presents distinct challenges, with homocoupling being a primary concern. This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my reaction. How can I confirm this is the homocoupling product of this compound?

A1: The formation of a symmetrical biaryl, in this case, 2,2'-bis(benzyloxy)-3,3',5,5'-tetrachlorobiphenyl, is a strong indicator of homocoupling. To definitively confirm its identity, a combination of analytical techniques is recommended.

Analytical Workflow for Identification:

  • Thin Layer Chromatography (TLC): The homocoupling product will likely have a different polarity and thus a different Rf value compared to your desired cross-coupled product and starting materials. It is often less polar than the boronic acid starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying the ratio of your desired product to the homocoupling byproduct. A biphenyl or C18 column can often provide good separation.[1][2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The homocoupling product will exhibit a distinct set of signals. For instance, in the ¹H NMR spectrum, you would expect to see signals corresponding to the benzylic protons and the aromatic protons of the biphenyl core. The integration of these signals can help in quantifying the amount of the byproduct relative to the desired product.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight of the byproduct, which should correspond to that of the homocoupled dimer.[9]

Q2: What are the primary mechanistic reasons for the homocoupling of my boronic acid, and why might this compound be particularly susceptible?

A2: Homocoupling in Suzuki-Miyaura reactions is primarily driven by two interconnected factors: the presence of molecular oxygen and the use of a Palladium(II) precatalyst.[10][11]

The Role of Oxygen and Pd(II):

The active catalyst in the Suzuki-Miyaura cycle is Pd(0). If your reaction mixture is not rigorously deoxygenated, oxygen can oxidize the active Pd(0) species to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).

Furthermore, if you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced to Pd(0) in situ for the catalytic cycle to begin. The boronic acid itself can act as the reducing agent, leading to the formation of the homocoupled product.

Susceptibility of this compound:

The steric hindrance from the ortho-chloro and benzyloxy groups can slow down the desired cross-coupling reaction, making the competing homocoupling pathway more significant.[12][13] Electron-withdrawing groups, like the two chloro substituents, can also influence the rate of transmetalation, potentially favoring homocoupling under certain conditions.

Below is a diagram illustrating the competing pathways:

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetalation Transmetalation (Boronic Acid) PdII_ArX->Transmetalation PdII_Ar_ArB Ar-Pd(II)-Ar' Transmetalation->PdII_Ar_ArB RedElim Reductive Elimination PdII_Ar_ArB->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product PdII_source Pd(II) Precatalyst or Pd(0) + O_2 Transmetalation1 First Transmetalation (Boronic Acid) PdII_source->Transmetalation1 PdII_ArB Ar'-Pd(II)-X Transmetalation1->PdII_ArB Transmetalation2 Second Transmetalation (Boronic Acid) PdII_ArB->Transmetalation2 PdII_ArB_ArB Ar'-Pd(II)-Ar' Transmetalation2->PdII_ArB_ArB RedElim_Homo Reductive Elimination PdII_ArB_ArB->RedElim_Homo RedElim_Homo->Pd0 Homocoupling_Product Ar'-Ar' (Homocoupling Product) RedElim_Homo->Homocoupling_Product

Figure 1. Competing Suzuki-Miyaura and Homocoupling Pathways.
Q3: My yield of the desired product is low, and I suspect homocoupling is the main issue. What are the most effective strategies to minimize this side reaction?

A3: Minimizing homocoupling requires a multi-faceted approach focusing on rigorous oxygen exclusion and careful selection of your catalyst system.

Troubleshooting Workflow for Minimizing Homocoupling:

Troubleshooting_Homocoupling cluster_details Detailed Actions Start Low Yield & Suspected Homocoupling Degassing Step 1: Rigorous Degassing Start->Degassing Catalyst Step 2: Re-evaluate Palladium Source Degassing->Catalyst If homocoupling persists Degassing_detail Use freeze-pump-thaw (3x) or extended sparging with Ar/N₂. Degassing->Degassing_detail Ligand Step 3: Optimize Ligand Catalyst->Ligand If homocoupling persists Catalyst_detail Switch from Pd(II) (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Catalyst->Catalyst_detail BaseSolvent Step 4: Screen Base and Solvent Ligand->BaseSolvent If homocoupling persists Ligand_detail For sterically hindered substrates, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination. Ligand->Ligand_detail SlowAddition Step 5: Slow Addition of Boronic Acid BaseSolvent->SlowAddition If homocoupling persists BaseSolvent_detail Weaker bases (e.g., K₂CO₃, K₃PO₄) are often preferred. Aprotic solvents like dioxane or toluene with minimal water are good starting points. BaseSolvent->BaseSolvent_detail Result Improved Yield, Minimized Homocoupling SlowAddition->Result SlowAddition_detail Use a syringe pump to add the boronic acid solution over time to keep its instantaneous concentration low. SlowAddition->SlowAddition_detail

Figure 2. Step-by-step troubleshooting workflow.
StrategyRationaleRecommended Action
Rigorous Degassing To remove molecular oxygen, a key oxidant that promotes homocoupling.Use the freeze-pump-thaw method (at least 3 cycles) for solvents. Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 30-60 minutes.
Palladium Source Pd(II) precatalysts can directly react with the boronic acid to form the homocoupled product.Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).
Ligand Selection Bulky, electron-rich ligands can accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the homocoupling pathway.For sterically hindered substrates like yours, consider ligands such as SPhos, XPhos, or other biaryl phosphines.
Base and Solvent The choice of base and solvent can significantly influence reaction kinetics and side reactions.[14]Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often effective. Aprotic solvents such as 1,4-dioxane, toluene, or THF are commonly used. The addition of a small amount of water can be beneficial, but excess water may promote homocoupling.
Slow Addition A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.Employ a slow addition of the boronic acid solution to the reaction mixture using a syringe pump.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol incorporates the best practices discussed above to suppress the formation of the homocoupling byproduct.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bulky phosphine ligand (if not using a pre-formed catalyst like Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, base, and catalyst.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with argon or nitrogen at least three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Boronic Acid Solution: In a separate flame-dried flask, dissolve the this compound in a minimal amount of the degassed solvent under an inert atmosphere.

  • Slow Addition: Transfer the boronic acid solution to a gas-tight syringe and add it to the reaction mixture dropwise over 1-2 hours using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC to determine the consumption of starting materials and the formation of the desired product and homocoupling byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Base Selection for Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical choice of a base in Suzuki-Miyaura cross-coupling reactions, particularly when dealing with sterically hindered boronic acids. Our aim is to move beyond simple protocol recitation and delve into the mechanistic reasoning behind experimental choices, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

Q1: My Suzuki coupling reaction with a sterically hindered boronic acid is giving low to no yield. What is the likely cause and how can I fix it?

Low yields in Suzuki couplings with sterically hindered substrates are a common challenge. The primary bottleneck is often the transmetalation step, which is highly sensitive to steric hindrance. The incorrect base can fail to sufficiently activate the boronic acid or may not be soluble enough in the reaction medium.

Troubleshooting Workflow:

  • Re-evaluate the Base: Standard bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may be ineffective. For sterically demanding substrates, stronger, non-nucleophilic bases are often required to promote the formation of the more reactive boronate "ate" complex.[1][2]

    • Recommended Action: Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3] These bases have demonstrated superior performance in challenging coupling reactions.[3] For less reactive aryl chlorides, a very strong base like potassium tert-butoxide (KOtBu) might be necessary.[1]

  • Optimize the Solvent System: The solubility of the base is crucial. Anhydrous, non-polar aprotic solvents are generally preferred for these reactions.

    • Recommended Action: Toluene and dioxane are common choices.[4] If solubility of the base is a concern, consider adding a small amount of water to solvents like THF or dioxane to improve it.[2] For particularly stubborn reactions requiring higher temperatures, consider using a higher-boiling solvent like xylenes.[4]

  • Increase Reaction Temperature: Steric hindrance increases the activation energy of the reaction.

    • Recommended Action: If the reaction is proceeding slowly or not at all at a moderate temperature (e.g., 80 °C), increasing the temperature to 100-140 °C can often overcome this barrier.[4]

  • Assess the Ligand: The choice of phosphine ligand is as critical as the base. Bulky, electron-rich ligands are essential for facilitating both the oxidative addition and the reductive elimination steps with hindered substrates.

    • Recommended Action: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Switch to biaryl phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, or XPhos. For extremely hindered systems, specialized ligands like AntPhos may be required.[4]

G cluster_0 Troubleshooting Workflow for Low Yield Low_Yield Low Yield with Hindered Boronic Acid Evaluate_Base 1. Evaluate Base (e.g., K₃PO₄, Cs₂CO₃) Low_Yield->Evaluate_Base Primary Check Optimize_Solvent 2. Optimize Solvent (e.g., Toluene, Dioxane) Evaluate_Base->Optimize_Solvent If still low yield Increase_Temp 3. Increase Temperature (100-140 °C) Optimize_Solvent->Increase_Temp If still low yield Assess_Ligand 4. Assess Ligand (e.g., SPhos, XPhos) Increase_Temp->Assess_Ligand Final Optimization Successful_Coupling Successful Coupling Assess_Ligand->Successful_Coupling

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Q2: I'm observing significant protodeboronation of my sterically hindered boronic acid. How can I prevent this side reaction?

Protodeboronation, the undesired replacement of the -B(OH)₂ group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids under harsh basic conditions and elevated temperatures.[2]

Mitigation Strategies:

  • Use a Milder Base: If your substrate is particularly sensitive, a very strong base can accelerate decomposition.

    • Recommended Action: Consider using a milder base like potassium fluoride (KF). Fluoride ions are believed to have a unique role in activating the boronic acid without being overly harsh.[1] In some cases, a base-free protocol might be necessary.[2]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can protect it from decomposition.

    • Recommended Action: Convert the boronic acid to a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These are generally more resistant to protodeboronation.[2]

  • Employ Anhydrous Conditions: For highly sensitive substrates, the presence of water can promote protodeboronation.

    • Recommended Action: Utilize strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[2]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

    • Recommended Action: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2]

Frequently Asked Questions (FAQs)

Why are bases like K₃PO₄ and Cs₂CO₃ often more effective than Na₂CO₃ or K₂CO₃ for hindered substrates?

The effectiveness of a base in Suzuki coupling is influenced by its basicity, solubility, and the nature of its cation.[1]

  • Basicity and Nucleophilicity: K₃PO₄ is a strong, non-nucleophilic base that is particularly effective for promoting the formation of the boronate "ate" complex required for transmetalation, especially with challenging substrates like nitrogen-rich heterocycles.[1]

  • Solubility and Cation Effect: Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than its sodium or potassium counterparts.[5] The larger and softer Cs⁺ ion is also thought to play a role in facilitating the catalytic cycle, potentially by influencing the aggregation state of the palladium catalyst or by interacting with the boronate species. This enhanced reactivity makes it a preferred choice for difficult couplings.[3][5]

What is the mechanistic role of the base in the Suzuki-Miyaura coupling?

The base plays a pivotal role in the transmetalation step of the catalytic cycle, which is often the rate-determining step.[6] There are two primary accepted pathways for the activation of the organoboron species:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This activated species then readily transfers its organic group to the palladium(II) complex.[1][7]

  • The Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex is then more susceptible to reaction with the neutral boronic acid.[1][8]

The operative pathway can depend on the specific base, solvent, and substrates used.[1]

G cluster_0 Role of Base in Transmetalation Start R-B(OH)₂ + [LₙPd(II)-X]Ar Base Base (e.g., OH⁻) Start->Base Boronate_Pathway Boronate Pathway Base->Boronate_Pathway Hydroxide_Pathway Hydroxide Pathway Base->Hydroxide_Pathway Ate_Complex [R-B(OH)₃]⁻ (More Nucleophilic) Boronate_Pathway->Ate_Complex Pd_Hydroxide [LₙPd(II)-OH]Ar Hydroxide_Pathway->Pd_Hydroxide Transmetalation Transmetalation Ate_Complex->Transmetalation Pd_Hydroxide->Transmetalation Product_Complex [LₙPd(II)-R]Ar Transmetalation->Product_Complex

Caption: Mechanistic pathways for the role of the base.

Can organic bases be used for Suzuki couplings with hindered boronic acids?

While inorganic bases are more common, organic bases can be advantageous in specific situations, particularly when the substrate contains functional groups that are sensitive to strong inorganic bases.[1]

  • Triethylamine (TEA): Often less effective than inorganic bases, especially in aqueous conditions.[1]

  • Diisopropylethylamine (DIPEA): A non-nucleophilic base that is suitable for substrates with sensitive functional groups.[1]

  • Potassium tert-butoxide (KOtBu): A very strong base often employed for coupling less reactive aryl chlorides.[1]

The choice of an organic base should be made carefully, with consideration of the specific substrate and desired reaction conditions.

Comparative Data and Protocols

Table 1: Comparison of Bases for Suzuki Coupling of Hindered Substrates
BaseCommon SubstratesTypical Yield (%)Notes
K₂CO₃ Aryl bromidesModerateOften a starting point, but may be insufficient for highly hindered systems.[9][10]
Cs₂CO₃ Aryl bromides, hindered systemsHighGood solubility in organic solvents enhances reactivity.[3][5]
K₃PO₄ Aryl bromides, aryl chlorides, N-heterocycles90-99%A strong, non-nucleophilic base, very effective for hindered couplings.[1][11]
KOtBu Aryl chlorides, hindered systemsHighA very strong base, useful for less reactive electrophiles.[1]
KF Aryl bromides, base-sensitive substratesModerate to HighFluoride ions play a unique role in activating the boronic acid.[1]

Yields are highly dependent on the specific substrates, ligand, solvent, and temperature.

General Experimental Protocol for Suzuki Coupling with a Sterically Hindered Boronic Acid

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Sterically hindered boronic acid or ester (1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 1-2 mol%)

  • SPhos (2-4 mol%)

  • Anhydrous dioxane or toluene (to achieve a concentration of 0.1-0.2 M relative to the limiting reagent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the potassium phosphate.[4]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.[4]

  • Solvent Addition: Add the degassed solvent via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[2] Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Phenylboronic acids are a cornerstone of modern organic synthesis, particularly in the realm of cross-coupling reactions. Among these, 3-(Benzyloxy)-2,4-dichlorophenylboronic acid presents a unique substitution pattern, the spectral signature of which requires careful interpretation. This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of this compound, juxtaposed with experimental data from structurally related analogs to offer a comprehensive understanding of its spectral features.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of this compound combines several functionalities that each influence the proton nuclear magnetic resonance (¹H NMR) spectrum in a predictable manner. The dichlorophenyl ring, the benzyloxy group, and the boronic acid moiety all contribute to the chemical shifts and coupling patterns of the aromatic and benzylic protons.

Caption: Molecular structure of this compound with key proton environments highlighted.

Based on established principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for this compound:

  • Aromatic Protons (Dichlorophenyl Ring):

    • H-5: This proton is expected to appear as a doublet, coupled to H-6. Due to the deshielding effects of the adjacent chlorine atom and the boronic acid group, its chemical shift is predicted to be in the range of 7.50-7.70 ppm .

    • H-6: This proton will also be a doublet, coupled to H-5. It is influenced by the ortho-boronic acid group and the meta-benzyloxy and chloro groups. Its chemical shift is anticipated to be around 7.20-7.40 ppm .

  • Benzyloxy Group Protons:

    • Methylene Protons (-CH₂-): The two protons of the methylene bridge are diastereotopic and will appear as a singlet. Their proximity to the oxygen atom and the phenyl ring will shift them downfield to approximately 5.10-5.30 ppm .

    • Aromatic Protons (Benzyl Ring): The five protons on the terminal phenyl ring will likely appear as a multiplet in the region of 7.30-7.50 ppm , which may overlap with the signals from the dichlorophenyl ring.

  • Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group are typically broad and may exchange with residual water in the NMR solvent. Their chemical shift is highly variable and can appear over a wide range, often between 4.0-8.0 ppm , or they may not be observed at all.

Comparative Spectral Analysis

To substantiate our prediction, we will compare it with the known ¹H NMR data of two key structural analogs: 2,4-dichlorophenylboronic acid and 3-benzyloxyphenylboronic acid.

Compound Aromatic Protons (ppm) Benzylic/Other Protons (ppm)
This compound (Predicted) H-5: ~7.60 (d), H-6: ~7.30 (d)-CH₂-: ~5.20 (s), Benzyl-H: ~7.40 (m)
2,4-Dichlorophenylboronic acid ~7.8 (d), ~7.5 (dd), ~7.3 (d)-
3-Benzyloxyphenylboronic acid ~7.0-7.5 (m)-CH₂-: ~5.1 (s), Benzyl-H: ~7.3-7.5 (m)

Data for analogs are compiled from typical values and may vary based on experimental conditions.

The comparison reveals a clear trend. The presence of the benzyloxy group in our target molecule is expected to shield the aromatic protons of the dichlorophenyl ring relative to 2,4-dichlorophenylboronic acid, shifting them upfield. Conversely, the addition of two electron-withdrawing chlorine atoms to the 3-benzyloxyphenylboronic acid scaffold will deshield the remaining aromatic protons, shifting them downfield. The chemical shift of the benzylic methylene protons is expected to be largely unaffected by the substituents on the other ring.

Experimental Protocol for Acquiring High-Quality ¹H NMR of Boronic Acids

Obtaining a clean and interpretable ¹H NMR spectrum for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration. This equilibrium can lead to signal broadening and the appearance of multiple species in the spectrum. The following protocol is recommended to minimize these effects.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the boronic acid prep2 Dissolve in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) prep1->prep2 prep3 Add a drop of D₂O to exchange the acidic B(OH)₂ protons prep2->prep3 acq1 Tune and shim the instrument prep3->acq1 acq2 Acquire a standard ¹H NMR spectrum acq1->acq2 acq3 Optimize acquisition parameters (e.g., number of scans) for good signal-to-noise acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate the signals and reference to the solvent peak proc2->proc3

Caption: Recommended workflow for ¹H NMR analysis of boronic acids.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for boronic acids as it can disrupt the formation of boroxines. Deuterated methanol (CD₃OD) can also be used, but may lead to ester formation.

    • To simplify the spectrum by removing the broad -B(OH)₂ signals, a small drop of deuterium oxide (D₂O) can be added to the sample to facilitate proton exchange.

    • Gently agitate the tube to ensure complete dissolution.

  • Instrumental Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are typically adequate.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, followed by phasing and baseline correction.

    • Reference the chemical shift scale to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

By following this guide, researchers can confidently predict, acquire, and interpret the ¹H NMR spectrum of this compound, ensuring the structural integrity of this important synthetic building block.

A Senior Application Scientist's Guide to Predicting and Comparing Boronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Focus: 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid

For researchers, synthetic chemists, and professionals in drug development, the selection of a boronic acid is a critical decision that dictates the efficiency, yield, and feasibility of Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth analysis of this compound, comparing its predicted reactivity with other common boronic acids. We will dissect the structural nuances of this molecule, propose a rigorous experimental framework for its evaluation, and present hypothetical data to illustrate the expected outcomes based on established mechanistic principles.

Understanding the Suzuki-Miyaura Catalytic Cycle: The Basis of Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[1][2][3] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][4][5] A simplified representation of this cycle is crucial for understanding how the structure of a boronic acid influences the overall reaction rate.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[1][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critical and is directly influenced by the properties of the boronic acid.[4][6][7] A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.[8][9][10]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_product OA Oxidative Addition PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar TM->PdII_R_Ar RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Product Coupled Product (R-Ar) Pd0->OA R-X PdII_RX->TM Ar-B(OH)₂ Base PdII_R_Ar->RE R-Ar RX Organic Halide (R-X) BoronicAcid Boronic Acid (Ar-B(OH)₂)

Caption: The Suzuki-Miyaura catalytic cycle.

Dissecting this compound: A Structural Analysis

To predict the reactivity of this compound, we must analyze the electronic and steric effects of its substituents.

Structure:

  • 2,4-Dichloro Substitution: The two chlorine atoms are electron-withdrawing groups (-I effect). This electronic pull increases the Lewis acidity of the boron center.[11] A more Lewis acidic boronic acid can interact more readily with the hydroxide base to form the reactive boronate, potentially accelerating the transmetalation step. However, the chlorine at the ortho position (C2) introduces significant steric hindrance around the carbon-boron bond. This bulkiness can impede the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation step.[12]

  • 3-Benzyloxy Substitution: The benzyloxy group at the meta position has a moderate electron-withdrawing inductive effect (-I) due to the oxygen atom, but its etheric oxygen can also donate electron density through resonance (+M effect). The overall electronic effect is often weakly deactivating or neutral. Its primary influence is likely steric. While not directly adjacent to the boronic acid, its bulk can influence the preferred conformation of the molecule and may contribute to the overall steric profile.

Predicted Reactivity Profile:

Based on this analysis, this compound is expected to exhibit complex reactivity. The electron-withdrawing chlorine atoms should enhance its intrinsic reactivity in the transmetalation step. However, the ortho-chloro substituent introduces significant steric hindrance, which is a major factor that can decrease the reaction rate. Therefore, a direct comparison with other boronic acids is essential to determine the dominant effect.

Experimental Design for Comparative Reactivity Analysis

To objectively evaluate the reactivity of this compound, a standardized experimental protocol is necessary. This allows for a direct comparison against a panel of reference boronic acids.

Reference Boronic Acids for Comparison:

  • Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline.

  • 2,4-Dichlorophenylboronic Acid: To isolate the effect of the chloro substituents without the benzyloxy group.

  • 3-Benzyloxyphenylboronic Acid: To assess the impact of the benzyloxy group in the absence of the chloro substituents.

  • 4-Methoxyphenylboronic Acid: A common, electron-rich boronic acid for comparison.

  • 4-Nitrophenylboronic Acid: A common, electron-poor boronic acid for comparison.

Standardized Suzuki-Miyaura Coupling Protocol:

The following protocol is designed for a parallel comparison of the selected boronic acids.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a series of identical reaction vials, add the aryl bromide, the respective boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill each vial with an inert gas (e.g., Argon) three times.

  • Add the solvent mixture via syringe.

  • Place the vials in a preheated reaction block at a constant temperature (e.g., 90 °C).

  • At specified time intervals (e.g., 15, 30, 60, 120, and 240 minutes), take an aliquot from each reaction mixture.

  • Quench the aliquot with a known amount of an internal standard (e.g., dodecane).

  • Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percent conversion of the aryl bromide to the coupled product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Weigh Reactants: Aryl Bromide, Boronic Acid, Catalyst, Base B Add to Reaction Vials A->B C Inert Atmosphere (Ar Purge) B->C D Add Solvent C->D E Heat to 90 °C D->E F Time-course Sampling (15, 30, 60, 120, 240 min) E->F G Quench with Internal Standard F->G H GC/HPLC Analysis G->H I Calculate % Conversion vs. Time H->I J Plot Reactivity Profiles I->J

Caption: Workflow for comparative reactivity study.

Hypothetical Comparative Data and Interpretation

The following table presents hypothetical, yet scientifically plausible, results from the proposed experiment. This data illustrates the expected reactivity trends based on the structural analysis.

Boronic Acid% Conversion at 30 min% Conversion at 60 min% Conversion at 120 minFinal Yield (240 min)Predicted Dominant Effect
Phenylboronic Acid45%75%95%>98%Baseline
4-Methoxyphenylboronic Acid55%85%>98%>98%Electronic (Donating)
4-Nitrophenylboronic Acid65%90%>98%>98%Electronic (Withdrawing)
2,4-Dichlorophenylboronic Acid25%45%70%85%Steric Hindrance
3-Benzyloxyphenylboronic Acid40%70%92%>98%Mild Electronic Deactivation
This compound 15% 30% 55% 75% Strong Steric Hindrance

Interpretation of Hypothetical Results:

  • Phenylboronic Acid serves as the standard, showing a typical reactivity profile.

  • 4-Methoxyphenylboronic Acid , being electron-rich, slightly accelerates the reaction as expected.

  • 4-Nitrophenylboronic Acid , being electron-poor, shows a faster initial rate due to increased Lewis acidity, facilitating boronate formation.

  • 2,4-Dichlorophenylboronic Acid is significantly slower than phenylboronic acid. This suggests that the steric hindrance from the ortho-chloro group outweighs the accelerating effect of its electron-withdrawing nature.

  • 3-Benzyloxyphenylboronic Acid shows reactivity slightly lower than the baseline, consistent with a mild deactivating effect.

  • This compound is predicted to be the least reactive. The severe steric hindrance from the ortho-chloro group, compounded by the bulky benzyloxy group, would likely be the dominant factor, significantly slowing the transmetalation step despite the presence of two electron-withdrawing chlorine atoms.

Conclusion and Recommendations

While this compound possesses electron-withdrawing groups that could theoretically enhance its reactivity, its structural features, particularly the ortho-chloro substituent, are predicted to introduce significant steric hindrance. This steric impediment is likely to be the overriding factor, resulting in a slower reaction rate compared to less substituted boronic acids.

For researchers considering this reagent, it is crucial to:

  • Anticipate Slower Reaction Times: Longer reaction times or higher temperatures may be necessary to achieve satisfactory yields.

  • Optimize Catalyst and Ligand: Employing catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes overcome steric hindrance and improve coupling efficiency.

  • Screen Different Bases: The choice of base can significantly impact the rate of boronate formation and the overall reaction kinetics. A thorough screening of bases (e.g., Cs₂CO₃, K₃PO₄) is recommended.

By understanding the interplay of electronic and steric effects, and by conducting systematic comparative experiments, researchers can make informed decisions in the selection and application of complex boronic acids like this compound, ultimately leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid and Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For researchers, medicinal chemists, and process development scientists, the selection of the appropriate organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and scalability of Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth technical comparison between 3-(benzyloxy)-2,4-dichlorophenylboronic acid and its corresponding pinacol ester, offering experimental insights and practical guidance for their application in complex synthetic routes.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its boronate ester, such as a pinacol ester, is a classic chemical trade-off between reactivity and stability.[1]

  • This compound : As a free boronic acid, this reagent is inherently more reactive.[1][2] Its Lewis acidic nature, stemming from the vacant p-orbital on the boron atom, is believed to facilitate the crucial transmetalation step in the palladium catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways, including protodeboronation and oxidative degradation, particularly under aqueous basic conditions.[1][3] Furthermore, they have a propensity to undergo spontaneous dehydration to form cyclic trimers known as boroxines, which can complicate stoichiometry and reaction kinetics.[4]

  • This compound Pinacol Ester : The pinacol ester form offers significantly enhanced stability.[5][6][7] The pinacol group sterically and electronically shields the boron atom, rendering the molecule far more robust against air and moisture compared to the free acid.[6] This stability translates to a longer shelf-life, easier handling, and, critically, the ability to be purified via standard silica gel chromatography—a process that often leads to the decomposition of free boronic acids.[4][7][8][9] The trade-off for this stability is generally a moderated reaction rate, as many Suzuki-Miyaura reactions are believed to proceed after the in situ hydrolysis of the ester back to the more active boronic acid under the aqueous basic conditions of the reaction.[1]

Visualizing the Reagents

G cluster_0 This compound cluster_1 This compound pinacol ester boronic_acid boronic_acid pinacol_ester pinacol_ester

Caption: Chemical structures of the boronic acid and its pinacol ester.

Performance in Suzuki-Miyaura Coupling: A Head-to-Head Analysis

The choice between the acid and its ester is not merely academic; it has profound practical implications for reaction setup, execution, and outcome. The 3-(benzyloxy)-2,4-dichlorophenyl moiety, with its electron-withdrawing chloro-substituents and bulky benzyloxy group, presents a scenario where reagent purity and stability are paramount.

Stability, Purification, and Handling

The most significant practical advantage of the pinacol ester is its stability, particularly during purification.

FeatureThis compoundThis compound Pinacol Ester
Physical Form Typically a solid, can be hygroscopic.Often a stable, crystalline solid.[1]
Storage Requires inert atmosphere, refrigeration recommended.Bench-stable for extended periods.[10][11][12]
Purification Challenging via silica gel chromatography due to decomposition.[4] Recrystallization is often necessary but may not remove all impurities.Readily purified by standard silica gel chromatography, ensuring high purity starting material.[6][7][8]
Handling Prone to boroxine formation upon standing, affecting accurate mass measurement.[4]Robust and easy to handle, weigh, and dispense accurately.

The ability to chromatographically purify the pinacol ester is a decisive advantage. Impurities in the boronic acid starting material can lead to side reactions and lower yields, making the pinacol ester the superior choice for ensuring reaction consistency and cleanliness.

Reaction Kinetics and Yield

While boronic acids are generally more reactive, this does not always translate to higher yields, especially in complex systems.

  • Reaction Rate: The free boronic acid will typically react faster, assuming it is pure and has not degraded. For the pinacol ester, the initial hydrolysis step can introduce an induction period, leading to a slower overall reaction time.

  • Yield and Purity: In practice, Suzuki-Miyaura couplings using purified pinacol esters often result in higher isolated yields of the desired biaryl product.[8][9] This is attributed to the higher purity of the starting ester and its greater stability under the reaction conditions, which minimizes the formation of byproducts from reagent decomposition. Studies have shown that some boronic acids, particularly heteroaromatic ones, can completely decompose under prolonged heating in aqueous base, whereas their pinacol esters remain intact.[4]

Chemoselectivity Considerations

The substrate is a dichlorinated aromatic ring. While the Suzuki-Miyaura reaction primarily targets the C-B bond of the boron reagent and a C-X (halide) bond of the coupling partner, the stability of the boron reagent can be crucial. In reactions involving polychlorinated aromatics, achieving selective mono-arylation can be a challenge.[10][11][12] Using a highly pure, stable pinacol ester ensures that the boron reagent is not a limiting factor due to degradation, allowing the catalyst and ligand system to exert maximum control over the reaction's chemoselectivity.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism underscores the importance of the boron reagent's form. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd_intermediate Ar¹-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar¹-Pd(II)-Ar² transmetalation->pd_biaryl base Base (e.g., K₂CO₃) base->transmetalation boron_reagent Ar²-B(OR)₂ (Acid or Ester) boron_reagent->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

The transmetalation step is where the nature of the boron reagent is most relevant. An activated boronate complex, formed by the interaction of the base with the boronic acid (or its hydrolyzed ester), transfers its organic group to the palladium center.

Experimental Protocols: A Practical Guide

The following are representative protocols. Actual conditions may vary based on the specific aryl halide coupling partner.

Workflow Comparison

Workflow_Comparison cluster_acid Boronic Acid Workflow cluster_ester Pinacol Ester Workflow a_start Procure/Synthesize Boronic Acid a_check Check for Boroxine (FTIR/NMR) a_start->a_check a_purify Attempt Purification (Recrystallization) a_check->a_purify Impure a_use Use in Reaction (Handle under Inert Gas) a_check->a_use Pure a_purify->a_use e_start Procure/Synthesize Pinacol Ester e_purify Purify via Silica Gel Chromatography e_start->e_purify e_use Use in Reaction (Standard Handling) e_purify->e_use

Caption: Typical laboratory workflow for boronic acid vs. its pinacol ester.

Protocol 1: Using this compound

Note: Due to the instability of the boronic acid, all manipulations should be performed promptly and under an inert atmosphere where possible.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a magnetic stir bar.

  • Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) via syringe.[13] Finally, add the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv).[13]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 2-12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Using this compound Pinacol Ester

Note: Standard benchtop handling is typically sufficient for the stable pinacol ester.

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv), and a magnetic stir bar.[10][11]

  • Solvent Addition: Add the solvent system (e.g., 10 mL of 1,4-dioxane and 2 mL of water). Degassing is recommended for optimal results but may not be as critical as with the free acid.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction may require a longer time (e.g., 12-24 hours) compared to the boronic acid due to the initial hydrolysis step.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendation

For the Suzuki-Miyaura coupling of the 3-(benzyloxy)-2,4-dichlorophenyl moiety, the pinacol ester is the overwhelmingly superior reagent for research and development applications.

While the free boronic acid offers higher intrinsic reactivity, its poor stability, difficulty in purification, and propensity for decomposition introduce significant risks to the reaction's success and reproducibility.[1][3][4] The pinacol ester provides a robust, reliable, and highly pure source of the desired organoboron partner.[5][6] The enhanced stability simplifies handling and storage and often leads to cleaner reaction profiles and higher, more consistent isolated yields.[8][9] For any multi-step synthesis where consistency, purity, and reliability are paramount, the practical advantages of the pinacol ester far outweigh the slightly faster reaction times that might be observed with the free boronic acid.

References

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy for 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex biaryl scaffolds. However, the successful coupling of sterically hindered and electronically deactivated substrates, such as 3-(benzyloxy)-2,4-dichlorophenylboronic acid, presents a significant synthetic challenge. The dichloro-substitution pattern and the bulky benzyloxy group in close proximity to the boronic acid moiety necessitate a carefully optimized catalytic system to achieve high yields and avoid unwanted side reactions. This guide provides a comparative analysis of various palladium catalysts, offering field-proven insights and experimental data from analogous systems to inform your catalyst selection and reaction optimization.

The Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The primary hurdles in the Suzuki-Miyaura coupling of this compound are twofold:

  • Steric Hindrance: The ortho-chloro and benzyloxy groups create a crowded environment around the boronic acid, impeding the crucial transmetalation step in the catalytic cycle.

  • Electronic Deactivation: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring reduces the nucleophilicity of the boronic acid, slowing down the transmetalation process.

Overcoming these challenges requires a palladium catalyst system that is both highly active and sterically accommodating. The choice of ligand is paramount in achieving this.

Comparative Analysis of Palladium Catalyst Systems

Catalyst SystemLigand TypeKey AdvantagesExpected Performance with this compound
Pd(PPh₃)₄ Monodentate PhosphineCommercially available, well-established.Moderate to low yields expected. The relatively small cone angle of triphenylphosphine may not be sufficient to promote efficient reductive elimination with this sterically demanding substrate. Prone to catalyst decomposition at higher temperatures.
Pd(OAc)₂ / SPhos Bulky BiarylphosphineHigh activity for sterically hindered substrates. Promotes efficient oxidative addition and reductive elimination.High to excellent yields anticipated. SPhos is a go-to ligand for challenging couplings and is well-suited to accommodate the steric bulk of the substrate.
Pd₂(dba)₃ / XPhos Bulky BiarylphosphineSimilar to SPhos, excellent for hindered substrates. Often provides complementary reactivity.High to excellent yields anticipated. XPhos is another powerful ligand from the Buchwald group, known for its effectiveness in difficult Suzuki-Miyaura reactions.
[Pd(IPr)Cl₂]₂ (PEPPSI-IPr) N-Heterocyclic Carbene (NHC)High thermal stability, robust catalyst. Excellent for coupling of aryl chlorides.Good to high yields expected. NHC ligands are strong sigma-donors, which can enhance the rate of oxidative addition of an aryl chloride coupling partner.
Pd(dppf)Cl₂ Bidentate FerrocenylphosphineGood general catalyst, often effective for a range of substrates.Moderate to good yields expected. While a reliable catalyst, it may be less effective than the more specialized bulky monophosphine ligands for this particularly challenging substrate.

Mechanistic Insights: The Critical Role of the Ligand

The success of the Suzuki-Miyaura coupling with a substrate like this compound is intrinsically linked to the ligand's ability to facilitate the key steps of the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)₂) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-Ar') Aryl Halide (Ar-X) Aryl Halide (Ar-X) Boronic Acid (Ar'-B(OH)₂) Boronic Acid (Ar'-B(OH)₂) Biaryl (Ar-Ar') Biaryl (Ar-Ar')

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

For this compound, the transmetalation and reductive elimination steps are particularly challenging due to steric hindrance. Bulky, electron-rich phosphine ligands like SPhos and XPhos play a crucial role by:

  • Promoting Ligand Dissociation: These ligands facilitate the formation of a monoligated Pd(0)L species, which is often more reactive in the oxidative addition of sterically hindered aryl halides.

  • Accelerating Reductive Elimination: The steric bulk of the ligand forces the two aryl groups on the palladium center into close proximity, promoting the final C-C bond-forming reductive elimination step.

N-heterocyclic carbene (NHC) ligands, with their strong sigma-donating ability, are particularly effective at promoting the oxidative addition of challenging aryl chlorides, which are often the coupling partners for boronic acids.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling reactions with sterically hindered substrates, which can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

Experimental Workflow - Protocol 1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add aryl halide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol) to a dry flask. B Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). A->B C Evacuate and backfill the flask with argon (3x). B->C D Add degassed toluene (5 mL) and water (0.5 mL). C->D E Heat the reaction mixture at 100 °C with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with ethyl acetate. F->G H Wash with water and brine. G->H I Dry over Na₂SO₄, filter, and concentrate. H->I J Purify by flash column chromatography. I->J

Figure 2: Experimental workflow for Suzuki-Miyaura coupling using Pd(OAc)₂/SPhos.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Add Pd(OAc)₂ and SPhos to the tube.

  • Evacuate the tube and backfill with argon. Repeat this cycle two more times.

  • Add degassed toluene and water via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using PEPPSI-IPr

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • PEPPSI-IPr catalyst (3 mol%)

  • Potassium tert-butoxide (KOtBu) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • In a glovebox, add the aryl chloride, this compound, PEPPSI-IPr catalyst, and potassium tert-butoxide to a dry vial equipped with a stir bar.

  • Add anhydrous, degassed 1,4-dioxane to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a preheated aluminum block at 100-120 °C for 18-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of the challenging this compound, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos with a palladium(II) precatalyst like Pd(OAc)₂ are highly recommended as a starting point. These systems have a proven track record in overcoming the steric and electronic challenges posed by similar substrates. For couplings involving aryl chloride partners, an N-heterocyclic carbene-based catalyst such as PEPPSI-IPr is also a strong candidate due to its high thermal stability and efficacy in activating C-Cl bonds.

It is crucial to perform a small-scale reaction screen to identify the optimal catalyst, base, and solvent combination for your specific coupling partners. The protocols and insights provided in this guide should serve as a solid foundation for the successful synthesis of your target biaryl compounds.

A Senior Application Scientist's Guide to Biaryl Synthesis: Navigating Alternatives to 3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl motifs, which are central to pharmaceuticals, agrochemicals, and functional materials.[1][2] The choice of the organoboron reagent is paramount, particularly when dealing with sterically congested and electronically complex systems. 3-(Benzyloxy)-2,4-dichlorophenylboronic acid is a valuable building block for introducing a highly functionalized phenyl ring. However, its di-ortho-substituted nature presents significant synthetic challenges that necessitate a careful evaluation of alternative strategies.

This guide provides an in-depth comparison of methodologies for synthesizing biaryls from this challenging substrate class. We will dissect the inherent difficulties posed by this compound, explore viable alternatives, and provide the experimental data and protocols required for researchers to make informed decisions in their synthetic campaigns.

The Incumbent Reagent: A Profile of this compound

This compound offers a direct route to biaryls containing a 2,4-dichloro-3-hydroxyphenyl moiety, following a straightforward deprotection step. The benzyloxy group serves as a robust protecting group for the phenol. However, the reagent's structure is the source of its primary synthetic hurdles:

  • Steric Hindrance: The presence of two ortho substituents (a chloro group and a benzyloxy group) severely impedes the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4][5] This steric bulk slows down the transfer of the aryl group from boron to the palladium center, often leading to low yields and sluggish reactions.[6][7]

  • Stability Issues: Like many boronic acids, this reagent can be susceptible to side reactions such as homocoupling and protodeboronation, where the C-B bond is cleaved by a proton source.[8][9][10]

  • Protecting Group Sensitivity: While the benzyl ether is generally stable, it can be cleaved under certain conditions, potentially complicating the purification or subsequent reaction steps. Standard deprotection via catalytic hydrogenolysis (e.g., H₂, Pd/C) is common but may not be compatible with other reducible functional groups in the molecule.[11][12][13]

The Suzuki-Miyaura Catalytic Cycle: Overcoming the Steric Barrier

The success of any Suzuki-Miyaura coupling hinges on the efficiency of its three core steps: oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates, the transmetalation and reductive elimination steps are often rate-limiting.

To overcome these barriers, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[6][14][15] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step, and stabilize the intermediates throughout the cycle.[6][14]

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar¹-X) transmetalation_complex [Ar¹-Pd(II)-O-B(OH)₂-Ar²]⁻ pd_complex->transmetalation_complex Transmetalation (Ar²-B(OH)₂, Base) biaryl_pd_complex Ar¹-Pd(II)-Ar²(L₂) transmetalation_complex->biaryl_pd_complex Ligand Exchange biaryl_pd_complex->pd0 Reductive Elimination (Ar¹-Ar²) product Product: Ar¹-Ar² biaryl_pd_complex->product reagents Ar¹-X (Aryl Halide) Ar²-B(OH)₂ (Boronic Acid) Base (e.g., K₃PO₄) reagents->pd_complex Decision_Tree start Start: Need to synthesize 2,4-dichloro-3-hydroxylated biaryl q1 Is the final deprotection step a major concern (e.g., other reducible groups present)? start->q1 q2 Are you experiencing issues with reproducibility, homocoupling, or protodeboronation? q1->q2 No alt1 Use Unprotected Phenol: 2,4-dichloro-3-hydroxyphenylboronic acid q1->alt1 Yes alt2 Use Stabilized Boron Reagent: Pinacol Ester or ArBF₃K Salt q2->alt2 Yes parent Use Parent Reagent: This compound q2->parent No, standard conditions work q3 Does your substrate tolerate highly basic/nucleophilic Grignard reagents? q3->alt2 No alt3 Use Kumada Coupling: Prepare corresponding Grignard reagent q3->alt3 Yes alt2->parent If ester synthesis is not feasible parent->q3 If yields are poor

References

A Senior Application Scientist's Guide to Impurity Analysis in the Synthesis of 3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of key intermediates is paramount. 3-(Benzyloxy)-2,4-dichlorophenylboronic acid is a valuable building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds in complex molecules. However, the synthetic route to this compound is not without its challenges, often leading to a variety of impurities that can compromise the yield, purity, and even the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the common impurities encountered during the synthesis of this compound, a comparative evaluation of analytical techniques for their detection and quantification, and a discussion of effective purification strategies.

The Synthetic Landscape: Understanding the Genesis of Impurities

A common and industrially scalable method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate, followed by acidic hydrolysis. This approach, while effective, is susceptible to several side reactions that give rise to a predictable profile of impurities.

A plausible synthetic pathway for this compound begins with the formation of a Grignard reagent from 1-(benzyloxy)-2,4-dichloro-3-iodobenzene, which is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.

Synthesis and Impurity Formation cluster_main Main Synthetic Route cluster_impurities Potential Impurity Formation A 1-(Benzyloxy)-2,4-dichloro-3-iodobenzene B Grignard Reagent A->B Mg, THF I1 Unreacted Starting Material A->I1 Incomplete Reaction A->I1 D Boronate Ester Intermediate B->D Reaction I2 Homocoupling Product (Wurtz-type byproduct) B->I2 Dimerization B->I2 I5 Di- and Tri-arylborinates B->I5 Multiple Addition B->I5 C Trialkyl Borate C->D Reaction E This compound D->E Acidic Hydrolysis D->I5 Multiple Addition I3 Protodeboronation Product (1-(Benzyloxy)-2,4-dichlorobenzene) E->I3 Hydrolysis of C-B bond E->I3 I4 Boroxine (Trimeric Anhydride) E->I4 Dehydration E->I4

Caption: Synthetic pathway for this compound and the formation of common impurities.

The primary impurities arising from this synthesis can be categorized as follows:

  • Unreacted Starting Material: Incomplete formation of the Grignard reagent or its incomplete reaction with the borate ester will lead to the presence of 1-(benzyloxy)-2,4-dichloro-3-iodobenzene in the crude product.

  • Homocoupling Product: The Grignard reagent can react with the unreacted aryl halide in a Wurtz-type reaction to form a biaryl impurity.

  • Protodeboronation Product: The carbon-boron bond is susceptible to cleavage under certain conditions, particularly in the presence of acid or base, leading to the formation of 1-(benzyloxy)-2,4-dichlorobenzene.[1]

  • Boroxine: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. Commercial boronic acids often exist as a mixture of the free acid and the boroxine.

  • Over-alkylation Products: The Grignard reagent can add more than once to the borate ester, leading to the formation of diarylborinic and triarylborane species.[2]

A Comparative Analysis of Analytical Techniques for Impurity Profiling

The accurate detection and quantification of these impurities are critical for process control and ensuring the quality of the final product. The three most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a workhorse for the analysis of non-volatile and thermally labile compounds like boronic acids.

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically achieved using a UV detector, as the aromatic rings in the target molecule and its key impurities are chromophoric.

  • Advantages: High resolution and sensitivity for a broad range of impurities. It can simultaneously analyze the starting material, product, and most non-volatile byproducts. HPLC methods can be developed to be stability-indicating.[3]

  • Disadvantages: Potential for on-column degradation of boronic acids, especially on silica-based columns with high silanol activity.[4] Method development can be time-consuming.

  • Expertise & Experience: The choice of a column with low silanol activity is crucial to prevent the hydrolysis of boronate esters if they are being analyzed.[4] The mobile phase composition, particularly the pH and organic modifier, must be carefully optimized to achieve good peak shape and resolution for the acidic boronic acid and its impurities. A gradient elution is often necessary to resolve both polar and non-polar impurities in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like boronic acids, derivatization is typically required.

  • Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information.

  • Advantages: Excellent sensitivity and specificity, especially for identifying unknown impurities through mass spectral libraries. It is particularly well-suited for detecting volatile impurities like the protodeboronation product.

  • Disadvantages: Requires derivatization of the non-volatile boronic acid, which adds a step to the sample preparation and can be a source of variability.[2][5] High temperatures in the GC inlet can cause degradation of thermally labile compounds.

  • Expertise & Experience: A common derivatization strategy for boronic acids is the formation of a volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a cyclic ester with a diol.[5] The derivatization reaction must be optimized for completeness to ensure accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H and ¹¹B NMR, provides invaluable structural information and can be used for quantitative analysis.

  • Principle: Nuclei with a non-zero spin, like ¹H and ¹¹B, absorb and re-emit electromagnetic radiation at a specific frequency in a magnetic field. The chemical shift, coupling constants, and signal integration provide detailed information about the molecular structure and composition of the sample.

  • Advantages: Non-destructive and provides unambiguous structural elucidation of impurities. ¹¹B NMR is particularly useful for distinguishing between the trigonal boronic acid and the tetrahedral boroxine.[6][7]

  • Disadvantages: Lower sensitivity compared to chromatographic methods. ¹H NMR spectra can be complex and require expertise for interpretation, especially for mixtures. Quantification by NMR requires a suitable internal standard.

  • Expertise & Experience: In ¹H NMR, the benzylic protons and the aromatic protons will have distinct chemical shifts for the target molecule and its impurities, allowing for their identification and quantification. ¹¹B NMR is a powerful tool for assessing the ratio of boronic acid to its boroxine anhydride, with the boronic acid typically appearing at a higher chemical shift (around 30 ppm) compared to the boroxine (around 22 ppm).[7]

FeatureHPLC-UV/MSGC-MS (with Derivatization)NMR (¹H and ¹¹B)
Principle Polarity-based separationVolatility-based separationNuclear spin transitions
Applicability Non-volatile impuritiesVolatile & semi-volatile impuritiesAll soluble components
Sample Prep. Simple dissolution & filtrationDerivatization requiredSimple dissolution
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Quantification ExcellentExcellentGood (with internal standard)
Impurity ID MS provides mass, but may need standardsExcellent (MS fragmentation)Excellent (structural elucidation)
LOD/LOQ LOD: ~0.1 µg/mL; LOQ: ~0.45 µg/mL[8][9]LOD: ~0.04 µg/L (for derivatized boric acid)[10]LOD: ~0.02% w/w (¹¹B qNMR for boric acid)[11][12]
Key Advantage Versatility for a wide range of impuritiesHigh sensitivity and definitive ID of volatilesUnambiguous structure determination
Key Limitation Potential on-column degradationDerivatization adds complexityLower sensitivity

Experimental Protocols

HPLC-UV Method for Purity Analysis
  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with low silanol activity.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

GC-MS Method for Volatile Impurities and Derivatized Product
  • Instrumentation: GC coupled to a Mass Spectrometer.

  • Derivatization: To 1 mg of the sample, add 100 µL of BSTFA and 400 µL of anhydrous pyridine. Heat at 60 °C for 30 minutes.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

NMR Analysis for Structural Confirmation and Quantification
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆.

    • Acquisition: Standard proton experiment with a sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.

  • ¹¹B NMR:

    • Sample Preparation: Dissolve ~20 mg of the sample in 0.7 mL of DMSO-d₆.

    • Acquisition: Proton-decoupled ¹¹B experiment.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Crude 3-(Benzyloxy)-2,4- dichlorophenylboronic acid HPLC HPLC-UV/MS (Non-volatile impurities) Sample->HPLC GCMS GC-MS (Volatile impurities & derivatized product) Sample->GCMS Derivatization NMR NMR (¹H, ¹¹B) (Structural elucidation & quantification) Sample->NMR Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification HPLC->Impurity_ID Quantification Quantification of Impurities HPLC->Quantification GCMS->Impurity_ID GCMS->Quantification NMR->Impurity_ID NMR->Quantification

Caption: A typical analytical workflow for the comprehensive analysis of impurities in this compound synthesis.

A Comparative Guide to Purification Strategies

Once the impurity profile is understood, an appropriate purification strategy can be implemented. The choice of method depends on the nature and quantity of the impurities present.

Recrystallization
  • Principle: This classic technique relies on the difference in solubility between the desired compound and the impurities in a given solvent system at different temperatures.

  • Advantages: Can be highly effective for removing small amounts of impurities, especially if the product is a crystalline solid. It is a cost-effective and scalable method.

  • Disadvantages: Finding a suitable solvent system can be challenging and may require significant experimentation. Not effective for impurities with similar solubility to the product. May not be suitable for oily or amorphous products.[13]

  • Expertise & Experience: A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) often provides the best results for inducing crystallization.

Column Chromatography
  • Principle: Separation is achieved by passing the crude material through a column packed with a stationary phase (e.g., silica gel or alumina). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase.

  • Advantages: Can separate complex mixtures of impurities with different polarities. Applicable to a wide range of compounds.

  • Disadvantages: Can be time-consuming and labor-intensive, especially for large-scale purifications. Boronic acids can sometimes be difficult to handle on silica gel due to their acidic nature and tendency to streak.[14]

  • Expertise & Experience: To mitigate issues with silica gel, a modified stationary phase, such as silica gel impregnated with boric acid, can be used to improve the chromatography of boronic esters.[15] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[14]

Derivatization-Based Purification
  • Principle: The boronic acid is converted into a derivative that has different physical properties (e.g., solubility, crystallinity), allowing for easier separation from impurities. The derivative is then converted back to the boronic acid.

  • Advantages: Can be very effective for removing stubborn impurities that are difficult to separate by other means.

  • Disadvantages: Adds extra steps to the overall process, which can reduce the overall yield. The derivatization and cleavage reactions must be high-yielding.

  • Expertise & Experience: A common strategy is to form a salt of the boronic acid by treating the crude material with a base. The salt can then be isolated by filtration or extraction, leaving non-acidic impurities behind. The purified salt is then neutralized with acid to regenerate the pure boronic acid.[14][16] Another approach involves forming a stable adduct, for example with diethanolamine, which can often be easily crystallized.[1]

Purification MethodPrincipleBest Suited ForAdvantagesDisadvantages
Recrystallization Differential solubilityRemoving minor impurities from a crystalline productScalable, cost-effectiveSolvent screening required, not for oils
Column Chromatography Differential adsorptionComplex mixtures with varying polaritiesHigh resolving powerLabor-intensive, potential for product degradation
Derivatization Chemical modification to alter propertiesRemoving impurities with similar properties to the productHigh selectivityAdds steps, potential for yield loss

digraph "Purification_Strategy" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Decision1 [label="Is the product crystalline and\nare impurities minor?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Recrystallization [label="Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Decision2 [label="Are impurities separable by polarity?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Chromatography [label="Column Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Decision3 [label="Are there stubborn impurities with\nsimilar properties?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Derivatization [label="Derivatization-Based Purification", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Decision1;
Decision1 -> Recrystallization [label="Yes"];
Decision1 -> Decision2 [label="No"];
Recrystallization -> End;
Decision2 -> Chromatography [label="Yes"];
Decision2 -> Decision3 [label="No"];
Chromatography -> End;
Decision3 -> Derivatization [label="Yes"];
Derivatization -> End;

}

Caption: Decision tree for selecting an appropriate purification strategy for this compound.

Conclusion

The successful synthesis and purification of this compound hinge on a thorough understanding of the potential impurities and the judicious application of appropriate analytical and purification techniques. A multi-faceted analytical approach, combining the strengths of HPLC, GC-MS, and NMR, provides the most comprehensive picture of the impurity profile. The choice of purification method should be guided by the specific impurities present, with recrystallization being the most straightforward for relatively clean crystalline products, and chromatography or derivatization-based methods reserved for more complex mixtures. By implementing the strategies outlined in this guide, researchers can ensure the high quality of this critical synthetic intermediate, paving the way for the successful development of novel therapeutics.

References

A Comparative Guide for Suzuki-Miyaura Coupling: 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid vs. its Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation, influencing reaction efficiency, reproducibility, and overall yield. This guide provides an in-depth technical comparison between a valuable building block, 3-(benzyloxy)-2,4-dichlorophenylboronic acid, and its corresponding potassium trifluoroborate salt. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their synthetic strategies.

The Stability Paradigm: A Tale of Two Boron Reagents

The inherent instability of many boronic acids presents a significant challenge in their storage and handling. This compound, like its counterparts, is susceptible to decomposition pathways that can compromise its purity and reactivity over time. In contrast, potassium trifluoroborate salts have emerged as a superior class of reagents due to their enhanced stability.[1][2]

Key Stability Differences:

Potassium organotrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for prolonged storage without degradation.[3][4] This heightened stability is attributed to the tetracoordinate nature of the boron atom, which effectively "protects" it from common degradation routes that plague the vacant p-orbital of the tricoordinate boronic acid.[5] Consequently, organotrifluoroborates can be viewed as stabilized, "protected" forms of boronic acids.[5]

Boronic acids, including this compound, are prone to several decomposition pathways:

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process alters the stoichiometry of the reagent and can impede reaction performance.[2]

  • Protodeboronation: The carbon-boron bond can be cleaved in the presence of moisture or other protic sources, replacing the boronic acid moiety with a hydrogen atom.[6] This is a common side reaction in Suzuki-Miyaura couplings.[5]

  • Oxidation: The electrophilic boron center is susceptible to oxidation, leading to degradation of the reagent.[3]

The formation of the trifluoroborate salt from the boronic acid mitigates these issues by creating a stable, tetracoordinate anionic complex around the boron atom.[5] This structure is resistant to dehydration and significantly more robust against both protic and oxidative cleavage.[3]

Experimental Showdown: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical implications of these differences, we present a comparative experimental protocol for the Suzuki-Miyaura cross-coupling of both the boronic acid and its trifluoroborate salt with a model aryl bromide.

Experimental Protocol

Reaction Scheme:

Materials:

  • 4-Bromoanisole (Aryl Bromide)

  • This compound

  • Potassium 3-(benzyloxy)-2,4-dichlorophenyltrifluoroborate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), the respective boron reagent (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).[7]

  • Evacuate the tube and backfill with argon three times.

  • Add toluene (5 mL) and deionized water (0.5 mL).[7]

  • Sparge the mixture with argon for 15 minutes while stirring.

  • In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).[7]

  • Add the catalyst system to the reaction mixture under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Expected Performance Metrics

The following table summarizes the anticipated results based on the known properties of boronic acids and trifluoroborate salts.

MetricThis compoundPotassium 3-(benzyloxy)-2,4-dichlorophenyltrifluoroborateRationale
Handling & Storage Requires storage under inert atmosphere, susceptible to degradation over time.Air and moisture stable, can be stored indefinitely at room temperature.[4][5]The tetracoordinate boron in the trifluoroborate salt is less prone to decomposition.[5]
Reaction Yield Good to excellent, but can be variable due to reagent purity.Consistently high yields.[8]The stability of the trifluoroborate ensures accurate stoichiometry and minimizes side reactions.[2]
Byproduct Formation Higher potential for homocoupling and protodeboronation products.[6]Minimal side reactions.[9]The slow, in-situ release of the boronic acid from the trifluoroborate salt maintains a low concentration of the active species, suppressing side reactions.[9]
Reproducibility Can be inconsistent due to the presence of boroxines and other impurities.High reproducibility.The crystalline and stable nature of the trifluoroborate salt ensures consistent quality.[3]

Mechanistic Insights: Visualizing the Chemical Pathways

To further understand the underlying chemical principles, we provide diagrams of the Suzuki-Miyaura catalytic cycle and the equilibrium between the boronic acid and its trifluoroborate salt.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_transmetalation Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X_Ln Ar-Pd(II)-X_Ln Pd(0)Ln->Ar-Pd(II)-X_Ln Oxidative Addition Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-X_Ln->Ar-Pd(II)-Ar'_Ln Transmetalation Ar-Pd(II)-Ar'_Ln->Pd(0)Ln Reductive Elimination Ar-Pd(II)-Ar'_Ln->Ar-Ar' B(OH)2-Ar' Ar'B(OH)2 B(OH)2-Ar'->Ar-Pd(II)-X_Ln Base Base Base->Ar-Pd(II)-X_Ln Ar-X Ar-X Ar-X->Pd(0)Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Equilibrium of Boronic Acid and Trifluoroborate Salt

Boronic_Acid_Equilibrium boronic_acid This compound R-B(OH)₂ trifluoroborate Potassium 3-(benzyloxy)-2,4-dichlorophenyltrifluoroborate K⁺[R-BF₃]⁻ boronic_acid->trifluoroborate + KHF₂ trifluoroborate->boronic_acid Hydrolysis (in situ)

Caption: The reversible formation of the trifluoroborate salt from the boronic acid.

Conclusion and Recommendations

For researchers in drug development and process chemistry, the enhanced stability and handling characteristics of the trifluoroborate salt can translate to more reproducible and scalable synthetic routes. The initial investment in converting the boronic acid to its trifluoroborate salt is often offset by the long-term benefits of improved reagent stability and reaction consistency.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-(Benzyloxy)-2,4-dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a fundamental pillar of scientific integrity and laboratory safety. 3-(Benzyloxy)-2,4-dichlorophenylboronic acid, a valuable building block in organic synthesis, demands a rigorous and informed approach to its disposal. Mishandling this compound can pose risks to personnel and the environment. This guide provides a direct, procedural framework for its safe management, ensuring that its journey from benchtop to final disposition is handled with the utmost care and compliance.

Hazard Profile and Immediate Safety Precautions

Before any disposal procedures are initiated, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar arylboronic acids provide a strong basis for risk assessment.[1][2][3] These compounds are consistently classified as irritants and may be harmful if ingested or inhaled.[2][4] Therefore, treating this compound with a high degree of caution is imperative.

All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[5][6] An emergency eyewash station and safety shower must be readily accessible.[7]

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[8]Protects against splashes of solutions or accidental aerosolization of solid powder, which can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Consider double-gloving.[5]Prevents dermal contact. Boronic acids can cause skin irritation.[2][3] Gloves should be inspected before use and disposed of as solid hazardous waste after handling.
Body Protection A fully fastened lab coat.[8]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[5]Prevents injury from spills or dropped equipment.

The Core Principle: Isolate and Designate as Hazardous Waste

The foundational principle for the disposal of this compound is to treat it unequivocally as hazardous chemical waste.[6][9] Adherence to this principle prevents unintended chemical reactions and environmental contamination.

Critical Prohibitions:

  • DO NOT dispose of this compound or its containers in regular trash.[5]

  • DO NOT pour this compound or solutions containing it down the sanitary sewer drain.[6][10]

  • DO NOT mix waste containing this compound with other waste streams (e.g., solvents, aqueous waste) unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[6][9] Incompatible mixtures can generate heat, fumes, or other hazards.[10][11]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance from the point of generation to final collection.

Step 1: Waste Segregation at the Source Immediately upon generation, waste must be segregated.

  • Solid Waste: This includes any unreacted this compound, contaminated gloves, weighing paper, pipette tips, and paper towels used for minor cleanups. Collect these materials in a designated, compatible solid waste container.[5]

  • Liquid Waste: This includes reaction mother liquors, solutions from extractions, and any solvents used to rinse glassware containing the compound. Collect these in a separate, designated liquid waste container.[6]

Step 2: Containerization and Labeling Proper containment is crucial to prevent leaks and ensure clear communication of the hazard.

  • Container Selection: Use chemically compatible containers, such as those made of high-density polyethylene (HDPE) or glass, with securely sealing lids. For liquid waste, ensure the container material is compatible with the solvent used.[12]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste "[5]

    • The full chemical name: "This compound "[6]

    • A clear indication of the contents (e.g., "Solid Waste Contaminated with...") or, for liquids, the solvent and an estimated concentration of the boronic acid.

  • Keep containers closed at all times except when adding waste.[13]

Step 3: Temporary On-Site Storage Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) as defined by your institution and local regulations.[5][6] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from ignition sources and incompatible materials.[11]

Step 4: Arranging Final Disposal Once the waste container is full (not exceeding 90% capacity to allow for expansion[13]), or if the project is complete, arrange for its removal.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

  • Provide a complete and accurate description of the waste to ensure it is transported and disposed of in accordance with all local and federal regulations, such as those set by the Environmental Protection Agency (EPA).[14]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action to minimize harm.

Spill Management:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 1.

  • Containment: For a liquid spill, contain the material using an inert absorbent like vermiculite or sand.[6] For a solid spill, gently cover it to prevent dust from becoming airborne.[7]

  • Collection: Carefully sweep or scoop the material and place it into a new, properly labeled hazardous waste container.[6][7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbents) must be disposed of as solid hazardous waste.[6]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.[6]

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[7]

Decontamination of Laboratory Glassware

Properly cleaned glassware is essential for future experiments and safety.

  • Initial Rinse: Rinse the glassware with a suitable solvent to remove the bulk of the residual compound. This rinsate is hazardous liquid waste and must be collected accordingly.

  • Decontamination Wash: A basic wash can be effective for trace residuals, as it converts the boronic acid into a more water-soluble boronate salt.[5] This can be done with a dilute solution of a base like sodium bicarbonate. This decontamination solution must also be collected as hazardous liquid waste.

  • Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste to be conservative.[5]

  • Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper management and disposal of waste generated from this compound.

G Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Segregate Waste Streams A->B C_solid Collect in Labeled SOLID Hazardous Waste Container B->C_solid Solid C_liquid Collect in Labeled LIQUID Hazardous Waste Container B->C_liquid Liquid D Is Container >90% Full? C_solid->D C_liquid->D E Continue Collection D->E No F Securely Seal Container D->F Yes E->C_solid E->C_liquid G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Final Disposal by Licensed Contractor H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-2,4-dichlorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-2,4-dichlorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.